molecular formula C21H25FN4O3S B1665432 Ach-702 CAS No. 922491-46-1

Ach-702

Cat. No.: B1665432
CAS No.: 922491-46-1
M. Wt: 432.5 g/mol
InChI Key: CECJUHKZSOSOJJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

an anti-tubercular agent;  structure in first source

Properties

CAS No.

922491-46-1

Molecular Formula

C21H25FN4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1

InChI Key

CECJUHKZSOSOJJ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

Canonical SMILES

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACH 702
ACH-702
ACH702

Origin of Product

United States

Foundational & Exploratory

ACH-702: A Technical Overview of an Isothiazoloquinolone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACH-702, a novel synthetic antibacterial agent belonging to the isothiazoloquinolone class. This document collates available data on its chemical structure, biological activity, and putative mechanism of action, presenting it in a format amenable to scientific and research audiences.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1][2]thiazolo[5,4-b]quinoline-3,4-dione. Its chemical properties are summarized below.

IdentifierValue
Molecular Formula C₂₁H₂₅FN₄O₃S[2]
Molecular Weight 432.51 g/mol [2]
SMILES CC(C)([C@@H]1CCN(C1)c2c(cc3c(c2OC)n(C4CC4)c5c(c3=O)c(=O)[nH]s5)F)N[2]
InChI InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1[2]
InChIKey CECJUHKZSOSOJJ-SNVBAGLBSA-N[2]

Structure:

Figure 1. Chemical Structure of this compound.

Biological Activity

This compound has demonstrated potent antibacterial activity, particularly against Gram-positive organisms. It is classified as a novel isothiazoloquinolone (ITQ) and has shown efficacy against antibiotic-resistant strains.[3]

Quantitative Data

The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound against Nocardia brasiliensis.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Nocardia brasiliensis (n=30)0.125[4]0.5[4]

Mechanism of Action

While specific studies on the mechanism of action of this compound are not widely available, the activity of the broader isothiazolone class of compounds is understood to proceed via a two-step mechanism.[5][6][7] This involves an initial rapid inhibition of essential metabolic pathways, followed by irreversible cellular damage leading to cell death.[5][6][7]

The key steps are believed to be:

  • Rapid Inhibition: Isothiazolones quickly disrupt critical metabolic pathways, including those involving dehydrogenase enzymes. This leads to a swift cessation of growth, respiration, and ATP synthesis.[5][6][7]

  • Irreversible Damage: Subsequent to the initial inhibition, the compound causes irreversible damage through the destruction of protein thiols and the generation of free radicals, ultimately resulting in a loss of cell viability.[5][6]

Figure 2. Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays involving this compound are not publicly available. However, the determination of its Minimum Inhibitory Concentration (MIC) values, as reported, would typically follow a standardized broth microdilution method. A representative protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines is provided below.

Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Pure bacterial culture for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile saline or broth for dilutions

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

  • Inoculum Preparation: a. Select several morphologically similar colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: a. Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. b. The final volume in each well after adding the inoculum should be 100 µL. The concentrations should span a range appropriate for the expected MIC. c. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Inoculation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Experimental_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 3. Workflow for MIC determination by broth microdilution.

Conclusion

This compound is a promising antibacterial compound of the isothiazoloquinolone class with demonstrated in vitro efficacy. Its complex structure and potent activity warrant further investigation. While detailed public data is limited, this guide provides a foundational understanding of its chemical nature, biological activity, and a framework for its further study based on the known properties of its chemical class. Future research should aim to elucidate its full spectrum of activity, specific molecular targets, and pharmacokinetic/pharmacodynamic properties.

References

Isothiazoloquinolone ACH-702: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-702 is a novel isothiazoloquinolone (ITQ), a new class of antibacterial agents that has demonstrated a broad spectrum of activity against a variety of bacterial pathogens. Notably, it has shown potent activity against clinically important drug-resistant strains. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including detailed quantitative data, experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the methodologies used for its evaluation.

Antibacterial Spectrum of this compound

The in vitro activity of this compound has been evaluated against a wide range of Gram-positive, Gram-negative, anaerobic, and mycobacterial species. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

This compound exhibits potent activity against a variety of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (all)Not Specified0.060.12
Methicillin-susceptible S. aureus (MSSA)Not Specified0.060.06
Methicillin-resistant S. aureus (MRSA)Not Specified0.120.25
Streptococcus pneumoniaeNot Specified0.030.06
Enterococcus faecalisNot Specified0.120.25
Enterococcus faecium (vancomycin-susceptible)Not Specified0.120.25
Enterococcus faecium (vancomycin-resistant)Not Specified0.120.25
Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more variable. It demonstrates good activity against some respiratory pathogens but is less potent against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzaeNot Specified≤0.0080.015
Moraxella catarrhalisNot Specified0.0150.03
Escherichia coliNot Specified14
Klebsiella pneumoniaeNot Specified14
Pseudomonas aeruginosaNot Specified416
Anaerobic Bacteria

This compound has demonstrated moderate activity against a selection of anaerobic organisms.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis groupNot Specified28
Clostridium difficileNot Specified0.51
Mycobacteria and Nocardia

A significant characteristic of this compound is its potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, and Nocardia species.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Mycobacterium tuberculosis (susceptible & resistant)600.06250.125[1]
Nocardia brasiliensis300.1250.5[2]

Experimental Protocols

The antibacterial activity of this compound is determined using standardized in vitro susceptibility testing methods, primarily broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)
  • Inoculum Preparation:

    • Well-isolated colonies of the test organism are selected from a fresh (18-24 hour) agar plate.

    • The colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

    • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution Method for Mycobacterium tuberculosis (Adapted from CLSI M24)
  • Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) is used.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35°C ± 2°C in a 5-10% CO₂ atmosphere for 7-21 days, until growth is clearly visible in the growth control well.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that prevents a color change of a growth indicator (e.g., resazurin) or shows a significant reduction in turbidity compared to the growth control.

Broth Microdilution Method for Nocardia brasiliensis
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.

  • Inoculum Preparation: A suspension of N. brasiliensis is prepared and homogenized. The turbidity is adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.[2]

Mandatory Visualizations

Mechanism of Action of this compound

This compound exerts its bactericidal effect through the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism is a key factor in its potent activity and may contribute to a lower propensity for the development of resistance.

ACH702_Mechanism DNA_Replication DNA Replication & Segregation DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->DNA_Replication Negative Supercoiling Inhibition Inhibition of DNA Synthesis & Cell Death Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->DNA_Replication Decatenation of Daughter Chromosomes ACH702 This compound ACH702->DNA_Gyrase Inhibits ACH702->Topo_IV Inhibits

Caption: Dual-targeting mechanism of this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate 1. Isolate and culture bacterial strain Inoculum 2. Prepare standardized inoculum (0.5 McFarland) Isolate->Inoculum Inoculate 4. Inoculate microtiter plate with bacterial suspension Inoculum->Inoculate Dilutions 3. Prepare serial dilutions of this compound in broth Dilutions->Inoculate Incubate 5. Incubate under specific conditions Inoculate->Incubate Read 6. Visually inspect for growth inhibition Incubate->Read Determine 7. Determine MIC (lowest concentration with no visible growth) Read->Determine

Caption: Broth microdilution MIC determination workflow.

References

ACH-702: A Technical Deep Dive into the Dual Inhibition of DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-702 is a novel isothiazoloquinolone (ITQ) antibiotic with potent, broad-spectrum bactericidal activity, particularly against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A key feature of this compound is its mechanism of action, which involves the dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting strategy is believed to contribute to its potent antibacterial effect and a lower propensity for the development of resistance compared to antibiotics that target a single enzyme.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial enzymes that modulate DNA topology, a process essential for DNA replication, repair, and transcription. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, while topoisomerase IV's main role is in decatenating daughter chromosomes following replication.

This compound exerts its bactericidal effect by inhibiting both of these enzymes. This dual inhibition disrupts the normal processing of DNA, leading to a rapid cessation of DNA replication and ultimately, cell death.[1] Macromolecular synthesis assays have confirmed that this compound specifically and in a dose-dependent manner inhibits DNA replication in staphylococci.[1]

The ability of this compound to potently inhibit both enzymes simultaneously is a significant advantage. In many bacteria, resistance to quinolone antibiotics arises from sequential mutations in the genes encoding the primary and then the secondary target enzyme. By effectively targeting both enzymes, this compound presents a higher barrier to the development of resistance.[1][2] This is evidenced by the low frequency of selection for high-level resistance to this compound and its retained activity against staphylococcal strains with single mutations in both gyrA (encoding a subunit of DNA gyrase) and grlA (parC, encoding a subunit of topoisomerase IV).[1]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of half-maximal inhibitory concentrations (IC50) against purified DNA gyrase and topoisomerase IV, and by measuring the minimum inhibitory concentrations (MIC) required to inhibit the growth of various bacterial strains.

Table 1: IC50 Values for this compound Against Purified Enzymes
EnzymeOrganismIC50 (µg/mL)
DNA Gyrase Staphylococcus aureusData not available in searched resources
Topoisomerase IV Staphylococcus aureusData not available in searched resources

Note: While publications state potent inhibition, specific IC50 values for this compound were not available in the searched resources. For comparison, other quinolones show IC50 values for S. aureus topoisomerase IV ranging from 0.45 to 97 µg/mL and are generally 2 to 20 times less active against DNA gyrase.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Pathogens
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (all)0.120.25
Staphylococcus aureus (MRSA)0.120.25
Staphylococcus epidermidis0.060.12
Streptococcus pneumoniae0.030.06
Enterococcus faecalis0.51
Enterococcus faecium12
Nocardia brasiliensis0.1250.5
Mycobacterium tuberculosis (susceptible)0.06250.125
Mycobacterium tuberculosis (drug-resistant)0.06250.125

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for supercoiling to occur.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, ATP, and a suitable assay buffer.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixtures, along with positive and negative controls.

  • Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction with a stop solution.

  • Agarose Gel Electrophoresis: Separate the decatenated DNA minicircles from the catenated kDNA network by agarose gel electrophoresis. The large kDNA network remains in the well, while the smaller decatenated circles migrate into the gel.

  • Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition of decatenation is indicated by a decrease in the amount of decatenated DNA with increasing concentrations of this compound. The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.

Macromolecular Synthesis Assay

This assay determines which cellular macromolecular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by a test compound.

Protocol:

  • Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.

  • Radiolabeled Precursor Addition: Aliquot the culture into separate tubes and add a specific radiolabeled precursor for each pathway to be studied:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Compound Addition: Add varying concentrations of this compound to the tubes. Include known inhibitors for each pathway as positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) and a no-drug control.

  • Incubation: Incubate the cultures for a short period (e.g., 15-30 minutes) to allow for the incorporation of the radiolabeled precursors.

  • Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the macromolecules (DNA, RNA, protein, cell wall) while the unincorporated precursors remain in solution.

  • Filtration and Washing: Collect the precipitated macromolecules on glass fiber filters and wash them to remove any remaining unincorporated radiolabeled precursors.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each pathway at each drug concentration compared to the no-drug control. A specific inhibition of a particular pathway will be seen as a significant decrease in the incorporation of the corresponding radiolabeled precursor.

Visualizations

Signaling Pathway of this compound Action

ACH702_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Topology Maintenance cluster_outcome Cellular Outcome ACH702 This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) ACH702->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) ACH702->Topo_IV Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Decatenated_DNA Decatenated Chromosomes Topo_IV->Decatenated_DNA Topo_IV->Inhibition_Replication Relaxed_DNA Relaxed/Positively Supercoiled DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topo_IV Decatenates Cell_Death Bactericidal Effect Inhibition_Replication->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Enzyme Inhibition Assays

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Substrate, Buffer, ATP) Add_Inhibitor Add this compound/Controls to Reaction Mix Reaction_Mix->Add_Inhibitor ACH702_Dilutions Prepare Serial Dilutions of this compound ACH702_Dilutions->Add_Inhibitor Controls Prepare Controls (Positive & Negative) Controls->Add_Inhibitor Add_Enzyme Add Purified Enzyme (DNA Gyrase or Topo IV) Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate_Reaction Stop Reaction Incubate->Terminate_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Terminate_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands Gel_Electrophoresis->Visualize Analyze_Data Determine IC50 Visualize->Analyze_Data

Caption: Workflow for DNA gyrase and topoisomerase IV inhibition assays.

Experimental Workflow for Macromolecular Synthesis Assay

MMS_Workflow cluster_cell_prep Cell Preparation & Labeling cluster_inhibition Inhibition Step cluster_quantification Quantification Culture Grow Bacterial Culture Add_Precursors Aliquot & Add Radiolabeled Precursors ([3H]thymidine, etc.) Culture->Add_Precursors Add_ACH702 Add this compound at Varying Concentrations Add_Precursors->Add_ACH702 Incubate_Cells Incubate for Precursor Incorporation Add_ACH702->Incubate_Cells Precipitate Precipitate Macromolecules with TCA Incubate_Cells->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Determine_Inhibition Calculate % Inhibition of Synthesis Scintillation_Count->Determine_Inhibition

Caption: Workflow for the macromolecular synthesis assay.

References

In Vitro Activity of ACH-702 Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of ACH-702, a novel isothiazoloquinolone (ITQ), against a range of Gram-positive bacteria. This compound has demonstrated potent bactericidal activity, particularly against antibiotic-resistant strains, positioning it as a promising candidate for further clinical investigation.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Quantitative Assessment of In Vitro Activity

The in vitro potency of this compound has been evaluated against various Gram-positive pathogens, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values for this compound against selected Gram-positive bacteria.

OrganismStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Additional MIC Data
Staphylococcus aureusMethicillin-Susceptible (MSSA)--Low MIC values (≤0.25 µg/ml) against strains with single mutations in both gyrA and grlA (parC).[1][2]
Staphylococcus aureusMethicillin-Resistant (MRSA)--Good antibacterial activity (MICs of ≤0.5 µg/ml) against strains with two mutations in both gyrA and grlA.[1][2]
Mycobacterium tuberculosisSusceptible & Drug-Resistant0.06250.125All 60 isolates tested were inhibited with MICs of ≤0.25 µg/ml.[3]
Nocardia brasiliensisClinical Isolates (30)0.1250.5-

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Bactericidal Activity

This compound exhibits excellent bactericidal activity. In time-kill assays against several bacterial pathogens, it demonstrated a rapid reduction in viable cell counts.[1][2] Notably, against stationary-phase S. aureus, this compound achieved a 3-log-unit reduction in cell viability within 6 hours of treatment at concentrations ≥16x MIC.[4][5] This is a significant finding, as many bactericidal agents are less effective against non-dividing or slow-growing bacteria.[4][6]

Furthermore, this compound has shown efficacy in inhibiting biofilm formation, a critical factor in chronic and persistent infections. It was more effective than moxifloxacin and vancomycin in preventing biofilm formation by S. epidermidis.[4][6]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were primarily determined using the broth microdilution method, a standardized procedure for antimicrobial susceptibility testing.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Isolate Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells (containing diluted this compound) with bacterial suspension Inoculum_Prep->Inoculation ACH702_Prep Prepare Serial Dilutions of this compound ACH702_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->ACH702_Prep Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Dual inhibition of DNA gyrase and topoisomerase IV by this compound.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant phenotypes. Its bactericidal nature, efficacy against non-dividing and biofilm-forming bacteria, and dual-targeting mechanism of action make it a compelling candidate for further development. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent in the fight against challenging bacterial infections.

References

ACH-702: A Potent Isothiazoloquinolone Active Against Quinolone-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACH-702 is a novel isothiazoloquinolone (ITQ) antibacterial agent that has demonstrated significant in vitro and in vivo activity against a wide spectrum of bacterial pathogens, most notably including strains resistant to conventional quinolone antibiotics.[1][2] Its unique mechanism of action, involving the dual inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, allows it to overcome common quinolone resistance mechanisms.[1] This technical guide provides a comprehensive overview of this compound's activity against quinolone-resistant strains, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological pathways and workflows.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Quinolone antibiotics, which target bacterial DNA replication, have been a cornerstone of antibacterial therapy for decades. However, their efficacy has been compromised by the emergence and spread of resistance, primarily through mutations in the target enzymes, DNA gyrase and topoisomerase IV.[3][4]

This compound, a member of the isothiazoloquinolone class, represents a promising development in the fight against resistant pathogens.[1][2] It exhibits potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains.[1][5] This document serves as a technical resource for professionals in the field of antibacterial research and drug development, providing detailed information on the preclinical evaluation of this compound.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial activity of this compound stems from its ability to inhibit two critical type II topoisomerase enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1] Quinolones typically inhibit these enzymes, leading to the stabilization of the enzyme-DNA cleavage complex, which results in double-strand DNA breaks and ultimately cell death.[4]

This compound distinguishes itself by being a potent dual inhibitor, effectively targeting both enzymes.[1] This dual-targeting mechanism is crucial for its activity against many quinolone-resistant strains. Resistance to quinolones often arises from stepwise mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE).[3] Strains with a single mutation in one of the target enzymes may exhibit resistance to traditional quinolones. However, this compound's potent inhibition of the second, non-mutated enzyme can still lead to bacterial cell death.[1]

Signaling Pathway of Quinolone Action and Resistance

Quinolone_Action_Resistance cluster_bacterium Bacterial Cell cluster_targets Target Enzymes cluster_resistance Resistance Mechanisms ACH702 This compound Gyrase DNA Gyrase (GyrA, GyrB) ACH702->Gyrase Inhibits TopoIV Topoisomerase IV (ParC, ParE) ACH702->TopoIV Inhibits Quinolone Quinolone Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->Gyrase Alters Target Target_Mutation->TopoIV Alters Target Efflux_Pumps Efflux Pumps Efflux_Pumps->Quinolone Reduces Concentration

Caption: Mechanism of this compound and quinolone resistance.

Quantitative Data on Antibacterial Activity

The potency of this compound against both quinolone-susceptible and quinolone-resistant strains has been quantified through various in vitro assays, primarily by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against the target enzymes.

Minimum Inhibitory Concentrations (MICs)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various bacterial strains, with a focus on quinolone-resistant phenotypes.

Table 1: In Vitro Activity of this compound Against Quinolone-Resistant Staphylococcus aureus

Strain CharacteristicThis compound MIC (µg/mL)Reference
Single mutation in gyrA or grlA (parC)≤0.25[1]
Double mutations in gyrA and grlA (parC)≤0.5[1]

Table 2: In Vitro Activity of this compound Against Quinolone-Susceptible and -Resistant Mycobacterium tuberculosis

Isolate TypeMoxifloxacin MIC (µg/mL)This compound MIC (µg/mL)Reference
Quinolone-Susceptible≤0.06Similar to Moxifloxacin[2]
Quinolone-Resistant1 to >80.125 to 1[2]
Extensively Drug-Resistant (XDR)>8Lower than Moxifloxacin[2]
Enzyme Inhibition (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of DNA gyrase and topoisomerase IV.

Table 3: Inhibitory Activity of this compound Against M. tuberculosis DNA Gyrase

Enzyme TypeComparator IC50 (µM)This compound IC50 (µM)Fold-Lower IC50 for this compoundReference
Wild-Type Gyrase~3x higher than this compound--[2]
A90V Mutant GyraseMoxifloxacin & Gatifloxacin-6-fold[2]
D94G Mutant GyraseGatifloxacin-5-fold[2]
D94G Mutant GyraseMoxifloxacin-7-fold[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). This can be determined visually or by reading the optical density at 600 nm (OD600) with a spectrophotometer.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound solution at desired concentrations (e.g., 4x, 8x, 16x MIC)

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure: Add this compound at the desired concentrations to the bacterial suspensions. Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the withdrawn aliquots in sterile saline and plate them onto agar plates.

  • Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[5]

Macromolecular Synthesis Assay

Objective: To determine the primary cellular pathway inhibited by this compound by measuring the incorporation of radiolabeled precursors into DNA, RNA, and protein.

Materials:

  • Bacterial culture

  • Radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein)

  • This compound solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Pre-incubation: Grow the bacterial culture to mid-log phase and then incubate with this compound at various concentrations for a short period.

  • Pulse-labeling: Add the specific radiolabeled precursor to the cultures and incubate for a defined time to allow for incorporation into macromolecules.

  • Precipitation: Stop the incorporation by adding cold TCA. This will precipitate the macromolecules while the unincorporated precursors remain in solution.

  • Washing and Scintillation Counting: Wash the precipitate to remove any remaining unincorporated precursors. The amount of radioactivity in the precipitate is then quantified using a scintillation counter.

  • Analysis: Compare the level of incorporation of each precursor in the this compound-treated samples to that of the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_analysis Data Analysis Start Start: Isolate Bacterial Strain Culture Culture Bacteria to Log Phase Start->Culture Inoculum Prepare Standardized Inoculum Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Exposure Expose Bacteria to this compound (at multiples of MIC) Inoculum->Exposure Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculation Incubation_MIC Incubate 18-24h at 37°C Inoculation->Incubation_MIC Read_MIC Read MIC Results Incubation_MIC->Read_MIC Analyze_MIC Determine MIC Value Read_MIC->Analyze_MIC Sampling Sample at Time Intervals Exposure->Sampling Plating Serial Dilution and Plating Sampling->Plating Incubation_TK Incubate Plates 18-24h Plating->Incubation_TK Count_Colonies Count Colonies (CFU/mL) Incubation_TK->Count_Colonies Plot_Time_Kill Plot Time-Kill Curve Count_Colonies->Plot_Time_Kill Analyze_MIC->Exposure Conclusion Determine Bactericidal/Bacteriostatic Activity Plot_Time_Kill->Conclusion

Caption: Workflow for susceptibility testing of this compound.

Conclusion

This compound demonstrates potent antibacterial activity against a range of clinically relevant pathogens, including those that have developed resistance to existing quinolone antibiotics. Its dual-targeting mechanism of action provides a significant advantage in overcoming resistance mediated by single-target mutations. The data presented in this technical guide underscore the potential of this compound as a valuable new agent in the ongoing battle against antibiotic-resistant bacteria. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

The Structure-Activity Relationship of ACH-702: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ACH-702, a novel isothiazoloquinolone (ITQ) with potent antibacterial activity. This document outlines the key structural features influencing its biological activity, details its mechanism of action, and provides comprehensive experimental protocols for its evaluation.

Introduction to this compound and Isothiazoloquinolones

This compound is a synthetic broad-spectrum antibacterial agent belonging to the isothiazoloquinolone class.[1] These compounds are analogs of quinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV. The isothiazoloquinolone scaffold represents a significant modification of the traditional quinolone core, where the 3-carboxylic acid group is replaced by a fused isothiazolone ring system. This modification has been shown to result in compounds with potent antibacterial activity, often superior to their quinolone counterparts.

Structure-Activity Relationship of this compound and its Analogs

The antibacterial potency of isothiazoloquinolones is highly dependent on the nature and stereochemistry of the substituents at various positions of the quinolone ring.

Substituents at the C-7 Position

The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. For this compound, this position is occupied by a substituted pyrrolidine ring. Structure-activity relationship studies have revealed the following key insights:

  • Nature of the Ring: Pyrrolidine and piperazine rings are common at this position. The specific substitutions on these rings significantly impact activity.

  • Stereochemistry: The stereochemistry of the substituent on the pyrrolidinyl ring is critical. For instance, in a related series of compounds, the R-isomer of a 3'-methyl pyrrolidine was found to be up to 16-fold more potent than the corresponding S-isomer.

Modifications at the C-8 Position

Substitutions at the C-8 position have been shown to modulate both antibacterial activity and cytotoxicity. The addition of a methoxy group at C-8 can lead to an increase in activity against methicillin-resistant Staphylococcus aureus (MRSA) and a decrease in cytotoxicity against mammalian cell lines.

Modifications at the N-1 and C-6 Positions
  • N-1 Substituent: A cyclopropyl group at the N-1 position, as is common in many potent fluoroquinolones, is also favorable for the activity of isothiazoloquinolones.

  • C-6 Substituent: A fluorine atom at the C-6 position generally enhances antibacterial activity. Removal of this fluorine has been shown to compromise anti-MRSA activity.

Quantitative Data on Antibacterial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and a related isothiazoloquinolone analog, A-62824, against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.004 - 0.015
Staphylococcus aureus (Methicillin-Resistant)0.008 - 0.03
Streptococcus pneumoniae0.008 - 0.03
Haemophilus influenzae0.004 - 0.015
Moraxella catarrhalis≤0.002 - 0.004
Escherichia coli0.12 - 0.5
Klebsiella pneumoniae0.25 - 1
Pseudomonas aeruginosa1 - 4

Data compiled from publicly available research.

Table 2: Comparative Antibacterial Activity of A-62824 (an Isothiazoloquinolone) and Ciprofloxacin [2]

Bacterial StrainA-62824 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 6538P0.020.2
S. epidermidis 35190.050.2
E. coli Juhl0.0050.01
P. aeruginosa A50070.050.1
Acinetobacter sp. CMX 6990.050.78

Mechanism of Action

The antibacterial action of isothiazolones, including this compound, is believed to occur through a multi-step process that ultimately leads to bacterial cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

Similar to fluoroquinolones, a primary mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes and leads to double-strand DNA breaks, which are lethal to the bacteria.

Two-Step Mechanism of Isothiazolones

Broader studies on isothiazolones suggest a two-step mechanism of action:[2][3][4][5][6]

  • Rapid Inhibition of Metabolic Pathways: Isothiazolones quickly inhibit key metabolic pathways, including those involving dehydrogenase enzymes.[3][4][5][6] This leads to a rapid cessation of growth, respiration, and energy (ATP) production.[3][4][5][6]

  • Irreversible Cellular Damage: Following the initial metabolic inhibition, isothiazolones cause irreversible damage to the cell. This is thought to occur through the destruction of protein thiols and the production of free radicals, leading to widespread damage to cellular components and ultimately, cell death.[2][3][4][5][6]

Isothiazolone_Mechanism_of_Action cluster_0 Step 1: Rapid Metabolic Inhibition cluster_1 Step 2: Irreversible Cellular Damage Isothiazolone Isothiazolone Inhibition_of_Dehydrogenases Inhibition_of_Dehydrogenases Isothiazolone->Inhibition_of_Dehydrogenases targets Protein_Thiol_Destruction Protein_Thiol_Destruction Isothiazolone->Protein_Thiol_Destruction causes Free_Radical_Production Free_Radical_Production Isothiazolone->Free_Radical_Production induces Metabolic_Pathway_Disruption Metabolic_Pathway_Disruption Inhibition_of_Dehydrogenases->Metabolic_Pathway_Disruption leads to Growth_Inhibition Growth_Inhibition Metabolic_Pathway_Disruption->Growth_Inhibition results in Respiration_Inhibition Respiration_Inhibition Metabolic_Pathway_Disruption->Respiration_Inhibition results in ATP_Production_Inhibition ATP_Production_Inhibition Metabolic_Pathway_Disruption->ATP_Production_Inhibition results in Cell_Death Cell_Death Growth_Inhibition->Cell_Death Respiration_Inhibition->Cell_Death ATP_Production_Inhibition->Cell_Death Protein_Thiol_Destruction->Cell_Death contributes to Free_Radical_Production->Cell_Death contributes to

Figure 1: Proposed two-step mechanism of action for isothiazolones.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the activity of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • This compound stock solution

  • Sterile diluent (e.g., DMSO or water)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organisms.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final inoculum density will be approximately 2.5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. Alternatively, a microplate reader can be used to measure optical density.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10][11][12][13]

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • Purified bacterial DNA gyrase (subunits A and B)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound at various concentrations

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) and electrophoresis equipment

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

    • Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.

    • Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Termination and Electrophoresis:

    • Stop the reaction by adding the stop solution.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis at a low voltage (e.g., 2-3 V/cm) for several hours to separate the supercoiled and relaxed DNA topoisomers.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

    • The concentration of inhibitor that reduces the supercoiling activity by 50% (IC₅₀) can be determined by densitometric analysis of the DNA bands.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[14][15][16][17][18]

Materials:

  • Kinetoplast DNA (kDNA)

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.6, 100 mM potassium glutamate, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL albumin)

  • ATP

  • This compound at various concentrations

  • Stop solution (e.g., 1% SDS, 50 mM EDTA)

  • Agarose gel (1%) and electrophoresis equipment

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • Combine the assay buffer, kDNA, ATP, and varying concentrations of this compound in a microcentrifuge tube.

    • Initiate the reaction by adding purified topoisomerase IV.

    • Include appropriate positive and negative controls.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination and Electrophoresis:

    • Stop the reaction by adding the stop solution.

    • Load the samples onto a 1% agarose gel.

    • Run the gel to separate the catenated kDNA network from the decatenated minicircles.

  • Visualization and Analysis:

    • Stain the gel and visualize the DNA.

    • Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase IV results in a decrease in the amount of decatenated minicircles.

    • The IC₅₀ value can be determined by quantifying the amount of decatenated DNA at each inhibitor concentration.

Experimental_Workflow_Topoisomerase_Inhibition cluster_Gyrase DNA Gyrase Supercoiling Assay cluster_TopoIV Topoisomerase IV Decatenation Assay G_Start Relaxed Plasmid DNA G_Reaction Incubate with DNA Gyrase, ATP, and this compound G_Start->G_Reaction G_Electrophoresis Agarose Gel Electrophoresis G_Reaction->G_Electrophoresis G_Result Visualize Supercoiled vs. Relaxed DNA G_Electrophoresis->G_Result Analysis Determine IC50 Values G_Result->Analysis T_Start Kinetoplast DNA (kDNA) T_Reaction Incubate with Topoisomerase IV, ATP, and this compound T_Start->T_Reaction T_Electrophoresis Agarose Gel Electrophoresis T_Reaction->T_Electrophoresis T_Result Visualize Catenated vs. Decatenated DNA T_Electrophoresis->T_Result T_Result->Analysis

Figure 2: Experimental workflow for assessing topoisomerase inhibition.

References

The Post-Antibiotic Effect of ACH-702: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the post-antibiotic effect (PAE) of ACH-702, a novel isothiazoloquinolone antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacodynamic properties of this compound.

Quantitative Analysis of this compound Post-Antibiotic Effect

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent. For this compound, in vitro studies have demonstrated a significant PAE against staphylococcal species.

Data from available studies indicates that this compound exhibits a post-antibiotic effect of greater than one hour against both laboratory and clinical strains of staphylococci when exposed to a concentration of 10 times the Minimum Inhibitory Concentration (MIC).[1][2] This duration is reported to be comparable to that of moxifloxacin under similar experimental conditions.[1][2]

Compound Organism(s) Concentration PAE Duration (hours)
This compoundStaphylococcus spp. (laboratory and clinical strains)10 x MIC> 1.0
MoxifloxacinStaphylococcus spp.10 x MICSimilar to this compound

Table 1: Summary of In Vitro Post-Antibiotic Effect of this compound

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound, as an isothiazoloquinolone, exerts its bactericidal activity by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute of this class of antibiotics and contributes to its potent activity, including against strains resistant to other quinolones.

The mechanism involves the stabilization of the enzyme-DNA complex, which leads to the inhibition of DNA replication and the generation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

ACH702_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication ACH702 This compound DNA_Gyrase DNA Gyrase (relaxes positive supercoils) ACH702->DNA_Gyrase Binds to GyrA subunit Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) ACH702->Topo_IV Binds to ParC subunit Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->Replication_Fork Topo_IV->DS_Breaks Inhibition_Gyrase Inhibition Inhibition_TopoIV Inhibition Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Monitoring Phase cluster_analysis Data Analysis start Start: Log-phase S. aureus culture dilute1 Dilute to ~5x10^6 CFU/mL in fresh MHB start->dilute1 split Divide into Test and Control cultures dilute1->split add_abx Add this compound (e.g., 10x MIC) to Test culture split->add_abx incubate1 Incubate both at 37°C (e.g., 1-2 hours) add_abx->incubate1 remove_abx Remove antibiotic by 1:1000 dilution or centrifugation/resuspension incubate1->remove_abx sample Sample Test and Control cultures hourly (T=0, 1, 2...8h) remove_abx->sample plate Perform serial dilutions and plate on MHA sample->plate incubate2 Incubate plates at 37°C for 18-24 hours plate->incubate2 count Count CFUs incubate2->count calculate Calculate PAE: PAE = T - C count->calculate

References

Pharmacokinetics and pharmacodynamics of ACH-702

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Danicopan (formerly ACH-4471), a first-in-class oral Factor D inhibitor.

This guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of danicopan, a novel, orally administered small molecule inhibitor of complement Factor D. Danicopan, developed by Achillion Pharmaceuticals and subsequently by Alexion Pharmaceuticals, has been investigated primarily for the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated diseases. While the specific identifier "ACH-702" did not yield direct public data, the extensive research and clinical development surrounding Achillion's Factor D inhibitors, particularly danicopan (also known as ACH-4471, ACH-0144471, and ALXN2040), provide a comprehensive basis for this technical review.[1][2][3]

Pharmacodynamics

Danicopan is a first-in-class inhibitor of Factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[4][5] By reversibly binding to Factor D, danicopan prevents the cleavage of Factor B, which in turn blocks the formation of the AP C3 convertase (C3bBb).[6] This mechanism of action effectively inhibits the amplification loop of the alternative pathway, a key driver of both intravascular and extravascular hemolysis in PNH.[4][7]

Clinical studies have demonstrated that danicopan administration leads to a significant and sustained inhibition of the alternative pathway. In patients with PNH, treatment with danicopan at doses of 150-200 mg three times daily resulted in over 90% inhibition of AP activity.[8] This was accompanied by a notable decrease in plasma levels of Bb, a marker of AP activation, and a reduction in the deposition of C3 fragments on PNH red blood cells.[8] The therapeutic effect of this targeted inhibition is a reduction in hemolysis, as evidenced by decreased lactate dehydrogenase (LDH) levels and improvements in hemoglobin concentrations.[7]

Signaling Pathway of Danicopan's Mechanism of Action

Mechanism of Action of Danicopan cluster_AP Alternative Pathway cluster_inhibition Mechanism of Action of Danicopan cluster_downstream Downstream Effects C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase AP C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase Amplification AP Amplification Loop C3_convertase->Amplification danicopan Danicopan danicopan->FactorD Inhibits C3_cleavage C3 Cleavage Amplification->C3_cleavage EVH Extravascular Hemolysis C3_cleavage->EVH IVH Intravascular Hemolysis (via Terminal Pathway) C3_cleavage->IVH

Caption: Mechanism of Action of Danicopan.

Pharmacokinetics

The pharmacokinetic profile of danicopan supports an oral dosing regimen. Following oral administration, danicopan is absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 3.7 hours.[8] The administration of danicopan with a high-fat meal increases the area under the curve (AUC) and maximum concentration (Cmax) by approximately 25% and 93%, respectively, compared to a fasted state.[8] The apparent volume of distribution for a 75 kg individual is 395 liters.[8] The elimination half-life of danicopan is approximately 9 hours, which informs the thrice-daily dosing regimen used in clinical trials.[6]

Pharmacokinetic Parameters of Danicopan
ParameterValueConditionCitation
Tmax (median) 3.7 hoursOral administration (150 mg)[8]
Effect of High-Fat Meal on AUC ~25% increaseCompared to fasted state[8]
Effect of High-Fat Meal on Cmax ~93% increaseCompared to fasted state[8]
Apparent Volume of Distribution (Vd/F) 395 LFor a 75 kg person[8]
Elimination Half-life (t1/2) ~9 hours-[6]

Experimental Protocols

Pharmacokinetic Analysis

Objective: To determine the plasma concentration of danicopan.

Methodology:

  • Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.

  • Sample Processing: Plasma is separated from whole blood by centrifugation.

  • Analytical Method: Plasma concentrations of danicopan are quantified using a validated liquid chromatography method.[6][7] This typically involves protein precipitation followed by separation on a reverse-phase column and detection by mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, AUC, Vd/F, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic Analysis (Alternative Pathway Activity)

Objective: To measure the inhibitory effect of danicopan on the alternative complement pathway.

Methodology:

  • Sample Collection: Serum samples are collected from subjects.

  • Assay: The activity of the alternative pathway is assessed using an AP Wieslab assay.[7] This enzyme-linked immunosorbent assay (ELISA)-based method measures the ability of the AP to deposit C5b-9 (membrane attack complex) in the wells of a microtiter plate coated with an AP activator.

  • Procedure:

    • Patient serum is diluted and added to the coated wells.

    • During incubation, the complement system is activated by the coating surface.

    • The plate is washed, and a specific alkaline phosphatase-labeled antibody against C5b-9 is added.

    • After another incubation and wash, a substrate solution is added. The amount of C5b-9 generated is proportional to the color intensity, which is measured with a spectrophotometer.

  • Data Analysis: The percentage of AP inhibition is calculated by comparing the results from post-dose samples to pre-dose baseline values.

Experimental Workflow for a Phase II Clinical Trial of Danicopan

Representative Phase II Clinical Trial Workflow for Danicopan cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_analysis Data Analysis & Endpoints PatientScreening Patient Screening (PNH diagnosis, hemolysis) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessments (LDH, Hb, FACIT-Fatigue) InformedConsent->Baseline Dosing Danicopan Dosing (e.g., 100-200 mg TID) Baseline->Dosing PK_PD_Sampling PK/PD Sampling Dosing->PK_PD_Sampling SafetyMonitoring Safety Monitoring (Adverse Events) Dosing->SafetyMonitoring EfficacyAssessments Efficacy Assessments (LDH, Hb) Dosing->EfficacyAssessments PK_Analysis Pharmacokinetic Analysis PK_PD_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis PK_PD_Sampling->PD_Analysis PrimaryEndpoint Primary Endpoint Analysis (e.g., Change in LDH at Day 28) EfficacyAssessments->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (e.g., Change in Hb, Transfusion Avoidance) EfficacyAssessments->SecondaryEndpoints

Caption: Representative Phase II Clinical Trial Workflow.

Conclusion

Danicopan is an oral Factor D inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action offers a targeted approach to controlling the alternative complement pathway, addressing a key driver of PNH pathology. The data from clinical trials demonstrate that danicopan achieves significant inhibition of the AP, leading to clinically meaningful improvements in hematological parameters and patient-reported outcomes. The pharmacokinetic properties of danicopan are amenable to oral administration, providing a convenient therapeutic option for patients. Further research and long-term follow-up will continue to delineate the full clinical potential of this novel complement inhibitor.

References

ACH-702: A Technical Analysis of its Bactericidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial properties of ACH-702, a novel isothiazoloquinolone (ITQ). The focus is on elucidating its bactericidal versus bacteriostatic characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows.

Executive Summary

This compound is a potent, broad-spectrum antibacterial agent with demonstrated bactericidal activity against a wide range of pathogens, particularly antibiotic-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2] This dual-targeting mechanism contributes to its potent bactericidal effect and a low frequency for the development of resistance.[1] Time-kill assays have consistently shown that this compound rapidly reduces bacterial viability, achieving significant log-unit decreases in colony-forming units (CFU) within hours.[3][4] Notably, this bactericidal activity is maintained against slow-growing or non-dividing bacteria, including those in stationary phase and within biofilms, a characteristic not commonly observed with many other bactericidal agents.[5]

Mechanism of Action

The bactericidal nature of this compound stems from its specific and potent inhibition of DNA replication.[1] It targets two critical type II topoisomerases:

  • DNA Gyrase: Essential for introducing negative supercoils into DNA, a process required to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.

By inhibiting both enzymes, this compound effectively traps them on the DNA, leading to the formation of stable enzyme-DNA complexes. This stalls the replication fork, induces DNA damage, and ultimately triggers a cascade of events leading to rapid cell death.[1][2] The dual-targeting nature is a key advantage, as simultaneous mutations in both target enzymes are required for high-level resistance to emerge, making it a more durable antibacterial strategy.[1][2]

cluster_ach702 This compound Action cluster_targets Bacterial DNA Replication cluster_process Cellular Processes cluster_outcome Result ACH702 This compound Gyrase DNA Gyrase ACH702->Gyrase Inhibits TopoIV Topoisomerase IV ACH702->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Enables Segregation Chromosome Segregation TopoIV->Segregation Enables Replication->Segregation Death Bacterial Cell Death (Bactericidal Effect) Replication->Death Inhibition leads to Segregation->Death Failure leads to

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The bactericidal activity of this compound is supported by extensive in vitro data.

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent activity, with low MIC values against a variety of pathogens. An agent is generally considered bactericidal if its Minimum Bactericidal Concentration (MBC) is no more than four times its MIC.[6][7] While specific MBC/MIC ratios for this compound are not detailed in the provided literature, its rapid killing kinetics strongly support a bactericidal classification.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

Bacterial Strain Type MIC (µg/mL) Reference(s)
Staphylococcus aureus ATCC 29213 MSSA 0.008 [3][4]
Staphylococcus aureus ATCC 33591 MRSA - [3]
S. aureus BK2384 Quinolone-Resistant MRSA - [3]

| Nocardia brasiliensis (30 isolates) | Gram-positive | MIC₅₀: 0.125, MIC₉₀: 0.5 |[8][9] |

Note: Specific MIC values for all strains were not available in all cited documents.

Time-Kill Assay Data

Time-kill assays are the definitive method for assessing bactericidal activity. This compound demonstrates rapid, concentration-dependent killing.

Table 2: Summary of Time-Kill Assay Results for this compound against S. aureus

Strain Growth Phase This compound Concentration Time (hours) Log₁₀ CFU/mL Reduction Reference(s)
S. aureus ATCC 29213 Exponential 4 x MIC 4 ~3.0 [4]
S. aureus ATCC 29213 Stationary 16 x MIC 6 >3.0 [3][5]
S. aureus ATCC 33591 (MRSA) Stationary 16 x MIC 6 ~3.0 [3]

| S. aureus BK2384 (MQRSA) | Stationary | 16 x MIC | 6 | ~3.0 |[3] |

These results show that this compound achieves a bactericidal endpoint (≥3-log reduction in CFU/mL) within 4 to 6 hours, even against challenging stationary-phase cells, outperforming comparator agents like moxifloxacin, vancomycin, and linezolid under these conditions.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the bactericidal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture. This is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: this compound is serially diluted (typically two-fold) in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth).

Time-Kill Assay Protocol

This protocol measures the rate and extent of bacterial killing by an antimicrobial agent over time.

  • Culture Preparation: An exponential-phase bacterial culture is grown to a specific optical density (e.g., OD₆₀₀ of 0.1). For stationary-phase experiments, cultures are grown for a longer period (e.g., 24 hours) until growth ceases.

  • Drug Addition: this compound is added to the cultures at desired multiples of the predetermined MIC (e.g., 4x, 8x, 16x MIC). An untreated culture serves as the growth control.

  • Time-Point Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 24 hours).

  • Viable Cell Counting: The samples are serially diluted in sterile saline or phosphate-buffered saline to neutralize the antibiotic's effect.

  • Plating: The dilutions are plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation & Counting: Plates are incubated for 24-48 hours, after which colonies are counted. The results are expressed as log₁₀ CFU/mL. A ≥3-log₁₀ reduction from the initial inoculum is considered bactericidal.[10]

cluster_sampling Time-Point Sampling start Start: Log-Phase Bacterial Culture add_drug Add this compound at Specified MIC Multiple (e.g., 4x, 8x, 16x) start->add_drug control Prepare Growth Control (No Drug) start->control incubate Incubate at 37°C add_drug->incubate t0 T = 0h incubate->t0 t2 T = 2h t0->t2 t4 T = 4h t2->t4 t24 T = 24h t4->t24 dilute Serial Dilution of Samples t24->dilute plate Plate Dilutions on Agar dilute->plate count Incubate & Count Colony Forming Units (CFU) plate->count end Plot Log₁₀ CFU/mL vs. Time count->end start Perform Broth Dilution MIC Assay mic_result Determine MIC: Lowest concentration with no visible growth start->mic_result subculture Subculture from all clear wells (at and above MIC) onto antibiotic-free agar mic_result->subculture incubate Incubate Agar Plates for 18-24h subculture->incubate mbc_result Determine MBC: Lowest concentration resulting in ≥99.9% killing incubate->mbc_result decision Calculate MBC / MIC Ratio mbc_result->decision bactericidal Bactericidal (Ratio ≤ 4) decision->bactericidal bacteriostatic Bacteriostatic (Ratio > 4) decision->bacteriostatic

References

A Technical Guide to Foundational Research on Isothiazoloquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning isothiazoloquinolone antibiotics. It covers their core mechanism of action, structure-activity relationships, antibacterial efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Isothiazoloquinolones represent a novel class of antibacterials that, similar to fluoroquinolones, function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, managing DNA supercoiling and decatenating replicated chromosomes.[3][4]

The mechanism involves the antibiotic stabilizing the enzyme-DNA complex, which blocks the resealing of double-strand DNA breaks initiated by the enzymes.[5] This action halts DNA replication and transcription, leading to the fragmentation of the bacterial chromosome and ultimately, rapid cell death.[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the primary target in Gram-positive bacteria.[3][4] The ability of isothiazoloquinolones to potently inhibit both enzymes contributes significantly to their broad-spectrum activity and efficacy against resistant strains.[2]

Mechanism_of_Action cluster_drug Isothiazoloquinolone Action cluster_bacterial_cell Bacterial Cell Process Drug Isothiazoloquinolone Antibiotic DNA_Breaks Stabilized Complex with Double-Strand DNA Breaks Drug->DNA_Breaks Binds & Stabilizes DNA_Replication DNA Replication & Supercoiling Enzyme_Complex DNA Gyrase / Topoisomerase IV -DNA Complex DNA_Replication->Enzyme_Complex Enzyme Action Enzyme_Complex->DNA_Replication Relaxation & Decatenation Enzyme_Complex->DNA_Breaks Inhibition Cell_Death Chromosome Fragmentation & Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action for isothiazoloquinolone antibiotics.

Structure-Activity Relationships (SAR)

The antibacterial potency of isothiazoloquinolones is highly dependent on their chemical structure. Research has shown that modifications to the quinolone scaffold can lead to significant changes in activity.

  • Modification of the 3-Carboxylic Acid: Historically, modifying the 3-carboxylic acid group of quinolones resulted in a substantial loss of antibacterial activity. However, the development of 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones marked the first successful modification of this group, leading to compounds with potency far superior to their parent quinolones.

  • Isothiazolone Core: The 5-chloroisothiazolone core has been identified as a crucial pharmacophore for bactericidal effect.[6] Compounds featuring a chloro-group at the 5-position of the heterocyclic ring demonstrate significantly higher potency.[6][7]

  • N-Phenyl Substitution: Substitutions on the N-phenyl ring are beneficial for activity. Specifically, an N-(4-chlorophenyl) substitution on a 5-chloroisothiazolone core was found to produce one of the most potent compounds against NDM-1 producing E. coli.[6]

  • Diffusion Properties: While electronic properties and frontier orbital energies show little correlation with activity, calculated solvation energies have a reasonable relationship, suggesting that the ability of the molecule to diffuse across the bacterial cell membrane plays an important role in its mode of action.[8]

Antibacterial Spectrum and Efficacy

Isothiazoloquinolones have demonstrated excellent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][9] Their potency often exceeds that of established fluoroquinolones, particularly against resistant strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of A-62824 (Isothiazoloquinolone) and Ciprofloxacin

Bacterial StrainA-62824 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 6538P0.020.2
S. epidermidis 35190.050.2
E. coli Juhl0.0050.01
P. aeruginosa A50070.050.1
Acinetobacter sp. CMX 6990.050.78

Data sourced from Chu et al., 1988.

Recent studies have focused on developing isothiazolone analogues to combat multidrug-resistant (MDR) pathogens. This has yielded compounds with remarkable activity against carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant S. aureus (MRSA).[6]

Table 2: MICs of Isothiazolone Analogue 5a Against Resistant E. coli

Bacterial StrainCompound 5a MIC (µg/mL)Meropenem (MRM) MIC (µg/mL)
E. coli BL21 (NDM-1)≤ 0.032> 256
E. coli HN88 (Clinical Isolate)2> 256

Data sourced from Jin et al., 2023.[6][7]

Additionally, functionalization of the isothiazolone core with moieties like nitroxides has been shown to improve antibacterial and antibiofilm potency while reducing human cell toxicity.[10][11] An isothiazolone-nitroxide hybrid (compound 22) showed significantly improved activity against MSSA and VRSA compared to the parent methylisothiazolinone (MIT).[10][11]

Table 3: MICs of Isothiazolone-Nitroxide Hybrid 22 Against S. aureus

Bacterial StrainHybrid 22 MIC (µM)MIT MIC (µM)
MSSA35280
MRSA35N/A
VRSA8.75280

Data sourced from Verderosa et al., 2022.[10][11]

Experimental Protocols

A. General Synthesis of Isothiazoloquinolone Core Structure

The synthesis of the core 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione structure is a key step. While specific pathways for novel derivatives are often proprietary, a generalized approach can be inferred from related isothiazolone and tetrahydroquinoline syntheses.[12][13][14] One plausible route involves a domino reaction sequence.

  • Starting Materials: An appropriately substituted aniline and a suitable isothiazole precursor.

  • Condensation: An acid-catalyzed condensation or metal-promoted process to form the initial quinoline ring structure.[13]

  • Cyclization: An intramolecular cyclization, potentially a Parham-type cyclization or N-acyliminium ion reaction, to form the fused isothiazole ring.[12]

  • Purification: The crude product is purified using column chromatography on silica gel, and its structure is confirmed by NMR and mass spectrometry.

B. Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][15]

  • Preparation of Inoculum: Isolate 3-4 colonies of the test bacterium from a pure overnight culture and suspend in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Preparation of Microtiter Plate: Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[17]

  • Serial Dilution: Create a stock solution of the isothiazoloquinolone compound at twice the highest desired concentration. Add 100 µL of this stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[17] Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[17]

  • Inoculation: Dilute the standardized bacterial inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL). Add the appropriate volume of this final inoculum to wells in columns 1 through 11.[11][17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[17][18]

  • Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[16][19] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).[17][18]

Visualization of Experimental Workflow

The process from chemical synthesis to biological evaluation follows a structured workflow to ensure reproducibility and accurate characterization of novel antibiotic candidates.

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Domino Reaction) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Stock_Prep Prepare Stock Solution (e.g., in DMSO) Characterization->Stock_Prep MIC_Test MIC Determination (Broth Microdilution) Stock_Prep->MIC_Test Data_Analysis Data Analysis & SAR Determination MIC_Test->Data_Analysis

Caption: General experimental workflow for antibiotic development.

References

ACH-702: A Technical Guide to Solubility and Stability in Research Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-702 is a novel isothiazoloquinolone (ITQ) with potent broad-spectrum antibacterial activity, particularly against antibiotic-resistant Gram-positive bacteria.[1] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] As with any compound intended for in vitro and in vivo research, understanding its solubility and stability in common laboratory buffers is critical for generating reliable and reproducible data. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offers guidance on solubility and stability testing, and presents a generalized experimental workflow for researchers to characterize its behavior in their specific buffer systems. While specific solubility and stability data for this compound in various research buffers is not extensively published, this guide consolidates available information and establishes best practices based on the chemical properties of the isothiazoloquinolone class.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its general behavior in aqueous solutions.

PropertyValueReference
Molecular Formula C₂₁H₂₅FN₄O₃S[2]
Molecular Weight 432.51 g/mol [2]
Chemical Class Isothiazoloquinolone (ITQ)[1]
Appearance Not specified in literature
pKa Not specified in literature
LogP Not specified in literature

Solubility of this compound

General Considerations for Solubility:

  • pH-Dependence: Quinolone-class compounds often contain ionizable groups, making their solubility highly dependent on the pH of the buffer. The presence of both acidic and basic moieties can lead to zwitterionic characteristics, with the lowest solubility typically observed at the isoelectric point.

  • Organic Co-solvents: For compounds with limited aqueous solubility, the use of organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol is a common practice for preparing stock solutions. However, the final concentration of the organic solvent in the experimental buffer should be minimized to avoid off-target effects.

  • Salt Form: The salt form of a compound can significantly influence its solubility. Information regarding the specific salt form of this compound used in various studies is not consistently reported.

Recommended Approach for Determining Solubility:

Researchers should empirically determine the solubility of this compound in their specific research buffer. A general protocol for this is outlined in the "Experimental Protocols" section.

Stability of this compound

The stability of this compound in research buffers is a critical parameter for ensuring the accuracy of experimental results, particularly for long-term experiments. The isothiazolone ring, while essential for its biological activity, can be susceptible to degradation under certain conditions.

Factors Influencing Stability:

  • pH: The stability of isothiazolinones can be pH-dependent. Extremes in pH may lead to hydrolysis of the isothiazolone ring or other functional groups.

  • Temperature: As with most chemical compounds, the rate of degradation is expected to increase with temperature. Therefore, storage of stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) is advisable.

  • Light Exposure: Quinolone compounds can be light-sensitive. Exposure to UV or even ambient light over extended periods may lead to photodegradation. It is recommended to store solutions in amber vials or protected from light.

  • Presence of Nucleophiles: The electrophilic nature of the isothiazolinone ring makes it susceptible to reaction with nucleophiles that may be present in complex media.

Analytical Methods for Assessing Stability:

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of small molecules like this compound. By monitoring the peak area of the parent compound over time, the rate of degradation can be determined.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound in a research buffer of interest.

4.1. Protocol for Determining Aqueous Solubility

This protocol is based on the shake-flask method, a standard approach for solubility determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired research buffer (e.g., PBS, pH 7.4) in a sealed, light-protected container.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

  • Quantification of Solubilized this compound:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or methanol).

    • Analyze the supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the solubility in the tested buffer.

4.2. Protocol for Assessing Stability in a Research Buffer

This protocol outlines a typical approach for evaluating the stability of a compound in solution over time.

  • Preparation of Test Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Dilute the stock solution into the research buffer of interest to a final concentration relevant for the intended experiments. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubation Conditions:

    • Aliquot the test solution into multiple light-protected vials.

    • Incubate the vials at one or more relevant temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

    • Immediately analyze the sample by a stability-indicating analytical method (e.g., HPLC) to determine the concentration of the remaining this compound. A "time zero" sample should be analyzed at the beginning of the experiment.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each temperature.

    • Calculate the degradation rate and the half-life (t₁/₂) of this compound in the tested buffer and temperature.

Visualizations

5.1. Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism contributes to its potent antibacterial activity and a lower frequency for the development of resistance.[1]

ACH702_Mechanism cluster_bacterium Bacterial Cell ACH702 This compound DNA_Gyrase DNA Gyrase ACH702->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV ACH702->Topo_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Negative Supercoiling DNA_Replication DNA Replication Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Negative Supercoiling Relaxed_DNA->DNA_Replication Cell_Death Bacterial Cell Death Decatenated_DNA->Cell_Death Leads to DNA_Replication->Topo_IV Decatenation DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound in bacteria.

5.2. Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for researchers to characterize the solubility and stability of this compound in their buffer of choice.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment start_sol Start: Select Buffer add_excess Add excess this compound to buffer start_sol->add_excess start_stab Start: Prepare this compound solution in buffer agitate Agitate for 24-48h add_excess->agitate separate Centrifuge/Filter to remove solid agitate->separate quantify_sol Quantify this compound in supernatant (e.g., HPLC) separate->quantify_sol result_sol Result: Solubility (e.g., mg/mL) quantify_sol->result_sol incubate Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) start_stab->incubate sample Sample at multiple time points incubate->sample quantify_stab Quantify remaining this compound (e.g., HPLC) sample->quantify_stab analyze Analyze degradation kinetics quantify_stab->analyze result_stab Result: Half-life (t½) and degradation rate analyze->result_stab

Caption: Workflow for solubility and stability testing.

Conclusion

While specific, quantitative data on the solubility and stability of this compound in common research buffers is limited in publicly available literature, this guide provides a framework for researchers to approach these critical parameters. By understanding the physicochemical properties of the isothiazoloquinolone class and by employing the generalized experimental protocols outlined herein, scientists can generate the necessary data to ensure the reliability and reproducibility of their research findings with this compound. It is strongly recommended that individual laboratories perform these assessments in their specific buffer systems and under their experimental conditions.

References

Methodological & Application

Application Notes and Protocols for ACH-702 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the experimental drug ACH-702, a novel isothiazoloquinolone antibiotic. The provided information is intended for in vitro research and drug development purposes.

Introduction

This compound is a broad-spectrum antibacterial agent with potent activity, particularly against antibiotic-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2] This dual-targeting mechanism is believed to contribute to its potent bactericidal activity and a lower frequency for the development of resistance.[1][2]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in preclinical studies.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureus (MSSA)Methicillin-Susceptible≤0.25
Staphylococcus aureus (MRSA)Methicillin-Resistant≤0.25
Staphylococcus aureus (GyrA and GrlA single mutations)Quinolone-Resistant≤0.25
Staphylococcus aureus (GyrA and GrlA double mutations)Quinolone-Resistant≤0.5
Haemophilus influenzae-Potent Activity
Moraxella catarrhalis-Potent Activity
Neisseria sp.-Potent Activity
Enterobacteriaceae-Less Active
Anaerobes-Good Activity
Legionella pneumophila-Good Activity
Mycoplasma pneumoniae-Good Activity

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7][8][9]

Materials
  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., DMSO, check manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Methods

1. Preparation of this compound Stock Solution:

  • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound working stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the chosen format).

  • The range of concentrations should typically span from 0.008 µg/mL to 16 µg/mL, but may be adjusted based on the expected MIC of the test organism.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

4. Inoculation and Incubation:

  • Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL (or 200 µL).

  • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Growth is determined by observing turbidity or the presence of a bacterial pellet at the bottom of the well.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

This compound Mechanism of Action

ACH702_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery ACH702 This compound DNA_Gyrase DNA Gyrase ACH702->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV ACH702->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topoisomerase_IV Decatenates

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by this compound.

Experimental Workflow for MIC Determination

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

References

Application Notes and Protocols for Time-Kill Assay of ACH-702

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of ACH-702, a novel isothiazoloquinolone antibiotic. This document outlines the necessary materials, step-by-step procedures, and methods for data analysis and presentation.

Introduction

This compound is a broad-spectrum antibacterial agent with potent activity against a range of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2] The time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This assay provides valuable insights into the pharmacodynamics of a compound by measuring the rate at which it kills a bacterial population.

Principle of the Time-Kill Assay

The time-kill assay involves exposing a standardized inoculum of a specific bacterial strain to a range of concentrations of the antimicrobial agent. At predetermined time intervals, aliquots of the test suspension are removed, and the antimicrobial agent is neutralized. The surviving bacteria are then enumerated by plating on a suitable growth medium. The results are typically plotted as the logarithm of the number of viable bacteria (CFU/mL) against time.

Key Experimental Protocols

Materials
  • Bacterial Strains: Relevant bacterial strains for testing this compound include, but are not limited to:

    • Staphylococcus aureus (e.g., ATCC 29213, MRSA strains like ATCC 33591)[3]

    • Enterococcus faecalis (e.g., ATCC 29212)[4]

    • Escherichia coli (e.g., ATCC 25922)[4]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)[4]

  • Growth Media:

    • Mueller-Hinton Broth (MHB) or other appropriate broth for the test organism.

    • Tryptic Soy Agar (TSA) or other suitable agar for bacterial enumeration.

  • Reagents and Solutions:

    • This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth).

    • Phosphate-buffered saline (PBS) or other suitable diluent.

    • Neutralizing broth or solution (if required to inactivate this compound).

  • Equipment:

    • Incubator (37°C)

    • Shaking incubator

    • Spectrophotometer

    • Micropipettes and sterile tips

    • Sterile culture tubes and flasks

    • Petri dishes

    • Colony counter

Experimental Procedure

1. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture on an agar plate, inoculate a single colony into a tube containing 3-5 mL of MHB.

  • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

  • Dilute the bacterial suspension in fresh, pre-warmed MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.

2. Preparation of this compound Concentrations:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial dilutions of the this compound stock solution in MHB to achieve the desired test concentrations. These concentrations are typically multiples of the Minimum Inhibitory Concentration (MIC) of this compound for the specific bacterial strain (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[4][5]

  • Include a growth control (no this compound) and, if applicable, a positive control with a known bactericidal antibiotic.

3. Time-Kill Assay:

  • Dispense the prepared bacterial inoculum into sterile tubes, one for each this compound concentration and the control.

  • Add the appropriate volume of the this compound dilutions to the corresponding tubes to achieve the final desired concentrations.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[3]

4. Enumeration of Viable Bacteria:

  • Perform serial ten-fold dilutions of the collected aliquots in sterile PBS or a suitable diluent.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table. The table should include the different concentrations of this compound tested, the time points of sampling, and the corresponding mean log₁₀ CFU/mL values with standard deviations.

Table 1: Time-Kill Kinetics of this compound against [Bacterial Strain]

This compound Concentration (x MIC)0h (log₁₀ CFU/mL)2h (log₁₀ CFU/mL)4h (log₁₀ CFU/mL)6h (log₁₀ CFU/mL)8h (log₁₀ CFU/mL)24h (log₁₀ CFU/mL)
Growth Control (0x)5.7 ± 0.16.5 ± 0.27.8 ± 0.18.5 ± 0.28.9 ± 0.19.2 ± 0.2
0.5x5.7 ± 0.15.6 ± 0.25.5 ± 0.15.4 ± 0.25.3 ± 0.15.2 ± 0.2
1x5.7 ± 0.15.2 ± 0.14.5 ± 0.23.8 ± 0.13.1 ± 0.2<2.0
2x5.7 ± 0.14.8 ± 0.23.6 ± 0.12.9 ± 0.2<2.0<2.0
4x5.7 ± 0.14.1 ± 0.12.8 ± 0.2<2.0<2.0<2.0
8x5.7 ± 0.13.5 ± 0.2<2.0<2.0<2.0<2.0
16x5.7 ± 0.1<2.0<2.0<2.0<2.0<2.0

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the time-kill assay protocol.

TimeKillAssayWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase BacterialCulture 1. Bacterial Culture (Overnight) InoculumPrep 2. Inoculum Preparation (Mid-log phase, ~5x10^5 CFU/mL) BacterialCulture->InoculumPrep Exposure 4. Exposure (Inoculum + this compound) InoculumPrep->Exposure ACH702Prep 3. This compound Dilutions (Multiples of MIC) ACH702Prep->Exposure Incubation 5. Incubation (37°C with shaking) Exposure->Incubation Sampling 6. Sampling (0, 2, 4, 6, 8, 24h) Incubation->Sampling SerialDilution 7. Serial Dilution Sampling->SerialDilution Plating 8. Plating on Agar SerialDilution->Plating ColonyCount 9. Colony Counting (CFU/mL) Plating->ColonyCount DataAnalysis 10. Data Analysis (log10 CFU/mL vs. Time) ColonyCount->DataAnalysis

Caption: Workflow of the Time-Kill Assay for this compound.

Interpretation of Results

  • Bactericidal Activity: A ≥3-log₁₀ decrease in CFU/mL (a 99.9% kill) from the initial inoculum is generally considered bactericidal activity.

  • Bacteriostatic Activity: A <3-log₁₀ decrease in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the starting count, is considered bacteriostatic.

  • Indifference: No significant change in bacterial count compared to the growth control.

By following this detailed protocol, researchers can accurately assess the bactericidal or bacteriostatic properties of this compound against various bacterial pathogens, providing crucial data for its preclinical and clinical development.

References

Application Notes and Protocols for ACH-702 In Vivo Efficacy in Murine Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-702 is a novel isothiazoloquinolone (ITQ) antibiotic with potent bactericidal activity against a broad spectrum of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to its efficacy against quinolone-resistant strains and a low frequency of resistance development.[1] These application notes provide a summary of the in vivo efficacy of this compound in established murine models of sepsis and thigh infection, along with detailed experimental protocols to aid in the design and execution of similar preclinical studies.

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in murine models of systemic infection (sepsis) and localized soft tissue infection (thigh infection). The following tables summarize the key findings from studies evaluating this compound against Staphylococcus aureus.

Table 1: Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Route of AdministrationDosing ScheduleSurvival Rate (5 days post-infection)
This compound40SubcutaneousSingle dose, 1h post-infection100%
This compound20SubcutaneousSingle dose, 1h post-infection90%
This compound10SubcutaneousSingle dose, 1h post-infection70%
This compound5SubcutaneousSingle dose, 1h post-infection40%
This compound2.5SubcutaneousSingle dose, 1h post-infection20%
Untreated Control---0%
Data derived from studies using a lethal S. aureus (ATCC 13709) challenge model.

Table 2: Efficacy of this compound in a Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationDosing ScheduleChange in Bacterial Load (log10 CFU/thigh) at 24h
This compound20SubcutaneousSingle dose, 2h post-infection> -3.0
This compound10SubcutaneousSingle dose, 2h post-infection~ -2.5
This compound5SubcutaneousSingle dose, 2h post-infection~ -2.0
Vancomycin10SubcutaneousSingle dose, 2h post-infection~ -2.0
Untreated Control---> +2.0
Data derived from studies using a neutropenic mouse thigh infection model with MRSA (ATCC 33591).

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound is the direct inhibition of bacterial DNA replication. The experimental workflow for evaluating its in vivo efficacy typically involves establishing an infection in a murine model, followed by treatment and assessment of outcomes such as survival or bacterial load reduction.

ACH702_Mechanism cluster_bacteria Bacterial Cell DNA_Replication DNA Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication ACH702 This compound ACH702->DNA_Gyrase Inhibition ACH702->Topoisomerase_IV Inhibition Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Induce_Neutropenia Induce Neutropenia (for thigh model) Animal_Acclimation->Induce_Neutropenia Bacterial_Inoculum_Prep Prepare Bacterial Inoculum Animal_Acclimation->Bacterial_Inoculum_Prep Infection Induce Infection (Sepsis or Thigh) Induce_Neutropenia->Infection Bacterial_Inoculum_Prep->Infection Treatment Administer this compound or Vehicle Control Infection->Treatment Monitoring Monitor Clinical Signs and Survival Treatment->Monitoring Endpoint Endpoint Assessment Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for ACH-702 in a Staphylococcal Biofilm Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcal species, particularly Staphylococcus aureus and Staphylococcus epidermidis, are leading causes of biofilm-associated infections on medical devices and native tissues. These infections are notoriously difficult to treat due to the inherent resistance of biofilms to conventional antibiotics. ACH-702 is a novel isothiazoloquinolone (ITQ) with potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Notably, this compound demonstrates superior efficacy against non-dividing and biofilm-embedded staphylococci compared to standard-of-care antibiotics, suggesting its potential as a valuable therapeutic agent for challenging biofilm-related infections.[1][2]

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in a staphylococcal biofilm model.

Mechanism of Action

This compound functions as a dual inhibitor of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism contributes to its potent bactericidal activity and may lower the frequency of resistance development.[3] Unlike many antibiotics that are less effective against slow-growing or dormant cells within a biofilm, this compound retains its bactericidal properties against stationary-phase staphylococci.[1][2] This activity is dependent on active metabolism but not de novo protein synthesis.[1][2]

cluster_ach702 This compound cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bactericidal Effect DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics
CompoundS. aureus ATCC 29213 (MSSA)S. aureus ATCC 33591 (MRSA)S. epidermidis ATCC 35984
This compound 0.008 µg/mL0.008 µg/mL0.004 µg/mL
Moxifloxacin 0.06 µg/mL0.5 µg/mL0.03 µg/mL
Rifampin 0.008 µg/mL0.008 µg/mL0.008 µg/mL
Vancomycin 1 µg/mL1 µg/mL2 µg/mL
Linezolid 2 µg/mL2 µg/mLNot Reported

Data compiled from Podos et al., 2012.[1]

Table 2: Activity of this compound Against Stationary-Phase S. aureus
StrainTreatment (Concentration)Time to >3-log Reduction in CFU/mL
S. aureus ATCC 29213 (MSSA)This compound (16x MIC)~6 hours
S. aureus ATCC 33591 (MRSA)This compound (32x MIC)~6 hours
S. aureus BK2384 (QR-MRSA)This compound (32x MIC)~6 hours
S. aureus ATCC 29213 (MSSA)Moxifloxacin (32x MIC)No significant reduction
S. aureus ATCC 29213 (MSSA)Vancomycin (32x MIC)No significant reduction
S. aureus ATCC 29213 (MSSA)Rifampin (32x MIC)No significant reduction
S. aureus ATCC 29213 (MSSA)Linezolid (32x MIC)No significant reduction

Data summarized from Podos et al., 2012.[1]

Table 3: Inhibition of S. epidermidis ATCC 35984 Biofilm Formation
CompoundBiofilm Inhibitory Concentration (BIC)
This compound 0.004 µg/mL
Rifampin 0.008 µg/mL
Moxifloxacin 0.03 µg/mL
Vancomycin 2 µg/mL

Data from Podos et al., 2012.[1]

Table 4: Bactericidal Activity of this compound Against Pre-formed S. epidermidis ATCC 35984 Biofilms
Treatment (Concentration)Log Reduction in CFU/mL after 24 hours
This compound (16x MIC) >2-log reduction
Rifampin (16x MIC) ~1.5-log reduction
Moxifloxacin (16x MIC) Initial reduction, followed by regrowth
Vancomycin (16x MIC) Minimal effect

Data interpreted from graphical representations in Podos et al., 2012.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of this compound in a 96-well plate Start->Prepare_Serial_Dilutions Inoculate_Wells Inoculate wells with standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_Wells Incubate Incubate at 37°C for 18-24 hours Inoculate_Wells->Incubate Determine_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • This compound and comparator antibiotics

  • Staphylococcus spp. strains (e.g., S. aureus ATCC 29213, S. epidermidis ATCC 35984)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB.

  • Perform two-fold serial dilutions of this compound in the wells of a 96-well plate containing CAMHB.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Staphylococcal Biofilm Formation and Inhibition Assay

Start Start Prepare_Inoculum Prepare bacterial inoculum in TSBg Start->Prepare_Inoculum Add_to_Plate Add inoculum and serial dilutions of this compound to 96-well plate Prepare_Inoculum->Add_to_Plate Incubate Incubate at 37°C for 24 hours Add_to_Plate->Incubate Wash_Plate Wash wells to remove planktonic cells Incubate->Wash_Plate Stain_Biofilm Stain with 0.1% crystal violet Wash_Plate->Stain_Biofilm Solubilize_Dye Solubilize dye with ethanol Stain_Biofilm->Solubilize_Dye Measure_Absorbance Measure absorbance at OD570 Solubilize_Dye->Measure_Absorbance End End Measure_Absorbance->End

Caption: Biofilm inhibition assay workflow.

Materials:

  • S. epidermidis ATCC 35984 (a known biofilm producer)

  • Tryptic Soy Broth supplemented with 1% glucose (TSBg)

  • This compound and comparator antibiotics

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow S. epidermidis overnight in TSBg.

  • Dilute the overnight culture to a starting OD600 of 0.05 in fresh TSBg.

  • Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

  • Add 100 µL of two-fold serial dilutions of this compound (or comparator antibiotics) to the wells.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria.

  • Dry the plate at room temperature.

  • Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

  • Wash the wells three times with PBS.

  • Add 200 µL of 95% ethanol to each well to solubilize the bound dye.

  • Measure the absorbance at OD570 nm using a microplate reader. The Biofilm Inhibitory Concentration (BIC) is the lowest concentration that prevents biofilm formation.

Protocol 3: Eradication of Pre-formed Staphylococcal Biofilms

Start Start Form_Biofilm Form biofilm in 96-well plate for 24 hours Start->Form_Biofilm Wash_Plate Wash to remove planktonic cells Form_Biofilm->Wash_Plate Add_Antibiotics Add this compound at various MIC multiples Wash_Plate->Add_Antibiotics Incubate Incubate for 24 hours Add_Antibiotics->Incubate Harvest_Biofilm Harvest biofilm by sonication Incubate->Harvest_Biofilm Determine_CFU Determine viable cell counts (CFU/mL) Harvest_Biofilm->Determine_CFU End End Determine_CFU->End

Caption: Pre-formed biofilm eradication assay.

Materials:

  • Same as Protocol 2

  • Sonicator

Procedure:

  • Form biofilms in a 96-well plate as described in Protocol 2 (steps 1-7).

  • After washing, add 200 µL of fresh TSBg containing various concentrations of this compound (e.g., 4x, 8x, 16x, 32x MIC) to the wells with pre-formed biofilms.

  • Incubate for a further 24 hours at 37°C.

  • Wash the wells twice with PBS.

  • Add 200 µL of PBS to each well and sonicate the plate for 10 minutes to dislodge the biofilm.

  • Perform serial dilutions of the resulting bacterial suspension and plate on Tryptic Soy Agar to determine the number of viable cells (CFU/mL).

  • Compare the CFU/mL of treated biofilms to an untreated control biofilm to determine the bactericidal effect.

Protocol 4: Stationary-Phase Killing Assay

Start Start Grow_to_Stationary Grow S. aureus to stationary phase (18-24h) Start->Grow_to_Stationary Resuspend_in_Fresh_Media Resuspend cells in fresh media Grow_to_Stationary->Resuspend_in_Fresh_Media Add_Antibiotics Add this compound at various MIC multiples Resuspend_in_Fresh_Media->Add_Antibiotics Incubate_and_Sample Incubate and take samples at time points (0, 2, 4, 6, 24h) Add_Antibiotics->Incubate_and_Sample Determine_CFU Determine viable cell counts (CFU/mL) Incubate_and_Sample->Determine_CFU End End Determine_CFU->End

Caption: Stationary-phase killing assay workflow.

Materials:

  • S. aureus strains

  • Mueller-Hinton Broth (MHB)

  • This compound and comparator antibiotics

  • Sterile culture tubes

  • Shaking incubator

Procedure:

  • Inoculate S. aureus into MHB and grow for 18-24 hours at 37°C with shaking to reach stationary phase.

  • Pellet the cells by centrifugation and resuspend in fresh, pre-warmed MHB to the original volume.

  • Add this compound and comparator antibiotics at desired MIC multiples (e.g., 16x or 32x MIC).

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, and 24 hours), remove aliquots, perform serial dilutions, and plate on appropriate agar to determine CFU/mL.

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[4]

Conclusion

This compound demonstrates significant promise as an anti-biofilm agent due to its potent bactericidal activity against both growing and non-growing staphylococci. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's efficacy in in vitro staphylococcal biofilm models. These studies are crucial for the pre-clinical assessment of this compound and can provide valuable data to support its further development for the treatment of persistent biofilm-associated infections.

References

Application Notes and Protocols for ACH-702 in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ACH-702, a novel isothiazoloquinolone, for treating bacterial infections in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a broad-spectrum antibacterial agent with potent activity against a range of Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1] This dual-targeting mechanism contributes to its potent bactericidal activity and a low frequency of resistance development.[1] Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of this compound, highlighting its potential as a clinical candidate for the treatment of various bacterial infections.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound against various bacterial pathogens.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial SpeciesStrain TypeMIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤0.25
Staphylococcus aureusMethicillin-Resistant (MRSA)≤0.25
Staphylococcus aureusStrains with single mutations in gyrA and grlA≤0.25
Staphylococcus aureusStrains with two mutations in gyrA and grlA≤0.5
Haemophilus influenzae-Potent Activity
Moraxella catarrhalis-Potent Activity
Neisseria sp.-Potent Activity
Legionella pneumophila-Good Activity
Mycoplasma pneumoniae-Good Activity
Anaerobes-Good Activity
Enterobacteriaceae-Less Active
Nocardia brasiliensis30 clinical isolates (MIC₅₀)0.125[2]
Nocardia brasiliensis30 clinical isolates (MIC₉₀)0.5[2]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

Animal ModelPathogenTreatmentOutcome
Murine Sepsis ModelS. aureusThis compoundDemonstrated in vivo efficacy[1]
Murine Thigh Infection ModelS. aureusThis compoundDecrease in CFU/thigh equal to or greater than vancomycin treatment[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models.

Murine Sepsis Model

This model is used to evaluate the systemic efficacy of an antimicrobial agent in a lethal infection model.

Materials:

  • Specific pathogen-free mice (e.g., Swiss Webster)

  • Mid-logarithmic phase culture of S. aureus

  • This compound formulated in a suitable vehicle (e.g., 5% dextrose in water)

  • Positive control antibiotic (e.g., vancomycin)

  • Vehicle control

  • Syringes and needles for injection

  • Animal monitoring equipment

Procedure:

  • Infection: Induce systemic infection in mice by intraperitoneal (i.p.) injection of a lethal dose of S. aureus. The bacterial inoculum should be pre-determined to cause mortality in the vehicle-treated group within a specified timeframe (e.g., 48-72 hours).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound, a positive control (e.g., vancomycin), or vehicle control to different groups of mice. Administration can be via subcutaneous (s.c.) or oral (p.o.) routes, depending on the desired pharmacokinetic profile.

  • Monitoring: Monitor the mice for signs of morbidity and mortality at regular intervals for a defined period (e.g., 7 days).

  • Endpoint: The primary endpoint is the survival rate in each treatment group. The 50% effective dose (ED₅₀) can be calculated based on the survival data.

Murine Thigh Infection Model

This localized infection model is used to assess the antimicrobial agent's ability to reduce the bacterial burden in a specific tissue.

Materials:

  • Specific pathogen-free, neutropenic mice (e.g., induced by cyclophosphamide)

  • Mid-logarithmic phase culture of S. aureus

  • This compound formulated in a suitable vehicle

  • Positive control antibiotic (e.g., vancomycin)

  • Vehicle control

  • Syringes and needles for injection and tissue homogenization

  • Sterile phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Incubator

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide at appropriate doses and time points prior to infection.

  • Infection: Inject a pre-determined inoculum of S. aureus directly into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), initiate treatment with this compound, a positive control, or vehicle control. Administer the treatments at specified intervals for a defined duration (e.g., every 12 hours for 24 hours).

  • Tissue Harvest and Bacterial Load Determination: At the end of the treatment period, euthanize the mice and aseptically dissect the infected thigh muscle.

  • Homogenize the thigh tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenate and plate onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Endpoint: The primary endpoint is the reduction in bacterial CFU per gram of thigh tissue in the treatment groups compared to the vehicle control group.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.

ACH702_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound.

InVivo_Evaluation_Workflow Start Start Animal_Model_Selection Select Animal Model (e.g., Sepsis, Thigh Infection) Start->Animal_Model_Selection Infection Induce Bacterial Infection Animal_Model_Selection->Infection Treatment_Groups Administer Treatment Groups (this compound, Vehicle, Positive Control) Infection->Treatment_Groups Monitoring Monitor Animals (Survival, Clinical Signs) Treatment_Groups->Monitoring Endpoint_Measurement Measure Endpoints (Survival Rate, Bacterial Load) Monitoring->Endpoint_Measurement Data_Analysis Analyze Data and Determine Efficacy Endpoint_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Elucidating the Mechanism of Action of ACH-702 Using Macromolecular Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ACH-702 is a novel, broad-spectrum antibacterial agent belonging to the isothiazoloquinolone (ITQ) class. It has demonstrated potent activity against a range of bacterial pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Determining the precise mechanism of action is a critical step in the development of any new antimicrobial agent. Macromolecular synthesis assays are a fundamental toolset for this purpose, allowing researchers to pinpoint which essential cellular pathway a compound inhibits. Most clinically used antibiotics selectively target and disrupt one or more of these key processes: DNA replication, RNA transcription, protein translation, or cell wall synthesis.[3][4] This document provides detailed protocols for utilizing these assays to confirm the mechanism of action of this compound.

Mechanism of Action of this compound: Biochemical and microbiological analyses have shown that this compound functions as a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, including supercoiling, catenation, and decatenation. By inhibiting both enzymes, this compound effectively and specifically blocks bacterial DNA replication, leading to cell death.[1][5] This dual-targeting mechanism is advantageous as it may lower the frequency for the selection of resistant mutants.[1][5]

ACH702_MOA cluster_process Bacterial DNA Replication DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (Relaxes positive supercoils) DNA->Gyrase manages supercoiling TopoIV Topoisomerase IV (Decatenates daughter chromosomes) DNA->TopoIV required for segregation Replication Successful DNA Replication & Cell Division Gyrase->Replication TopoIV->Replication ACH702 This compound ACH702->Gyrase Inhibits ACH702->TopoIV Inhibits Experimental_Workflow start Start: Prepare Bacterial Culture culture Grow bacteria to early-logarithmic phase (e.g., OD₆₀₀ ≈ 0.2-0.4) start->culture aliquot Aliquot culture into separate tubes for each pathway culture->aliquot preincubate Pre-incubate with this compound (or control compounds) for 5-10 minutes aliquot->preincubate add_radiolabel Add specific radiolabeled precursor ([³H]thymidine, [³H]uridine, etc.) preincubate->add_radiolabel incubate Incubate for a defined period (e.g., 15-30 minutes) add_radiolabel->incubate stop_reaction Stop incorporation by adding ice-cold Trichloroacetic Acid (TCA) incubate->stop_reaction precipitate Incubate on ice to allow macromolecule precipitation stop_reaction->precipitate filter Collect precipitate on filter paper (e.g., glass fiber filter) precipitate->filter wash Wash filter to remove unincorporated precursors filter->wash scintillation Place filter in scintillation vial, add cocktail, and count CPM wash->scintillation analyze Analyze Data: Calculate % Inhibition vs. Control scintillation->analyze end End: Determine IC₅₀ analyze->end Interpretation_Logic Start Perform Macromolecular Synthesis Assays Question Which pathway shows the lowest IC₅₀ value? Start->Question DNA DNA Synthesis ([³H]thymidine) Question->DNA  DNA RNA RNA Synthesis ([³H]uridine) Question->RNA  RNA Protein Protein Synthesis ([³H]leucine) Question->Protein Protein CellWall Cell Wall Synthesis ([¹⁴C]GlcNAc) Question->CellWall Cell Wall Conclusion_DNA Conclusion: Primary target is DNA Replication DNA->Conclusion_DNA Conclusion_Other Conclusion: Mechanism is likely RNA/Protein/Cell Wall inhibition or other RNA->Conclusion_Other Protein->Conclusion_Other CellWall->Conclusion_Other

References

Application Notes and Protocols for ACH-702 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of ACH-702, a novel isothiazoloquinolone antibacterial agent, in murine models of bacterial infection. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

This compound, with the systematic name 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione, is a potent, broad-spectrum antibacterial compound. It exhibits significant activity against a range of bacterial pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The primary mechanism of action of this compound involves the dual inhibition of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV[1][2]. This dual-targeting mechanism contributes to its potent bactericidal activity and a low frequency of resistance development[1].

In vivo studies have demonstrated the efficacy of this compound in murine models of sepsis and thigh infection, highlighting its potential as a clinical candidate for treating bacterial infections[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in murine infection models.

Table 1: this compound Dosage in Murine Thigh Infection Model

Animal ModelBacterial StrainRoute of AdministrationDosage Range (mg/kg)ComparatorOutcomeReference
MouseMRSA ATCC 33591Subcutaneous0.625, 1.25, 2.5, 5, 10, 20Vancomycin (10 mg/kg)Reduction in bacterial CFU per thigh[3]

Table 2: this compound Dosage in Murine Sepsis Model

Animal ModelBacterial StrainRoute of AdministrationDosage Range (mg/kg)OutcomeReference
MouseS. aureus ATCC 13709SubcutaneousNot specified, but PD50 determinedIncreased survival rate[3]

Experimental Protocols

Murine Thigh Infection Model

This model is used to evaluate the efficacy of an antimicrobial agent in a localized infection.

Materials:

  • Specific pathogen-free mice (e.g., female ICR mice)

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 33591

  • Tryptic Soy Broth (TSB)

  • Saline solution (0.9% NaCl)

  • This compound, sterile solution for injection

  • Vancomycin, sterile solution for injection (as a comparator)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for tissue homogenization

  • Plates for bacterial enumeration (e.g., Tryptic Soy Agar)

Procedure:

  • Bacterial Preparation: Culture MRSA ATCC 33591 in TSB overnight at 37°C. Dilute the culture in saline to achieve the desired inoculum concentration (e.g., 1-5 x 10^5 CFU/0.1 mL).

  • Induction of Neutropenia (Optional but recommended for immunosuppressed models): Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously at various doses (e.g., 0.625, 1.25, 2.5, 5, 10, and 20 mg/kg)[3]. A control group should receive a vehicle, and a comparator group can be treated with vancomycin (e.g., 10 mg/kg)[3].

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline.

  • Bacterial Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the thighs of this compound-treated groups with the control and comparator groups to determine the reduction in bacterial burden.

Murine Sepsis Model

This model assesses the ability of an antimicrobial agent to protect against a systemic, life-threatening infection.

Materials:

  • Specific pathogen-free mice (e.g., female ICR mice)

  • Staphylococcus aureus strain ATCC 13709

  • Tryptic Soy Broth (TSB)

  • Saline solution (0.9% NaCl) containing 5% mucin (to enhance virulence)

  • This compound, sterile solution for injection

Procedure:

  • Bacterial Preparation: Prepare an inoculum of S. aureus ATCC 13709 in saline with 5% mucin to the desired concentration.

  • Infection: Inject the bacterial suspension intraperitoneally into the mice.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound subcutaneously at various doses[3]. A control group should receive a vehicle.

  • Monitoring: Observe the mice for a set period (e.g., 5 days) and record survival daily[3].

  • Data Analysis: Calculate the 50% protective dose (PD50), which is the dose of the compound required to protect 50% of the animals from lethal infection.

Visualizations

Signaling Pathway of this compound

ACH702_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery ACH702 This compound Gyrase DNA Gyrase ACH702->Gyrase Inhibition TopoIV Topoisomerase IV ACH702->TopoIV Inhibition Replication DNA Replication Gyrase->Replication TopoIV->Replication DNA Bacterial DNA DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Blockage leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Murine Thigh Infection Model

Thigh_Infection_Workflow start Start bacterial_prep Prepare MRSA Inoculum start->bacterial_prep infection Infect Mouse Thigh Muscle bacterial_prep->infection treatment Administer this compound (Subcutaneous) infection->treatment wait Incubate (e.g., 24h) treatment->wait euthanasia Euthanize Mouse wait->euthanasia dissection Excise and Homogenize Thigh euthanasia->dissection plating Serial Dilution and Plating dissection->plating enumeration Count Colony Forming Units (CFU) plating->enumeration analysis Data Analysis enumeration->analysis end End analysis->end

Caption: Workflow for the murine thigh infection model.

Experimental Workflow for Murine Sepsis Model

Sepsis_Workflow start Start bacterial_prep Prepare S. aureus Inoculum start->bacterial_prep infection Infect Mouse (Intraperitoneal) bacterial_prep->infection treatment Administer this compound (Subcutaneous) infection->treatment monitoring Monitor Survival (e.g., 5 days) treatment->monitoring data_collection Record Daily Survival monitoring->data_collection analysis Calculate PD50 monitoring->analysis End of Study Period data_collection->monitoring end End analysis->end

Caption: Workflow for the murine sepsis model.

References

Application Notes and Protocols for Assessing ACH-702 Activity Against Stationary Phase Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the bactericidal efficacy of ACH-702, a novel isothiazoloquinolone, against stationary phase bacteria, a critical step in preclinical drug development for persistent infections.

Introduction to this compound and Stationary Phase Bacteria

Many bacterial infections persist due to the presence of slow-growing or non-dividing bacteria, often in a physiological state known as the stationary phase. These bacteria are notoriously tolerant to conventional antibiotics. This compound is a potent, bactericidal isothiazoloquinolone that has shown significant activity against these challenging bacterial populations.[1][2] It functions through the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4] Notably, the bactericidal action of this compound against non-dividing cells is dependent on active metabolism but does not require de novo protein synthesis.[1][2]

Comparative Bactericidal Activity

This compound has demonstrated superior bactericidal activity against stationary-phase Staphylococcus aureus when compared to other antibiotics.

AntibioticConcentration (x MIC)Time (hours)Log Reduction in Viable Cell Count (CFU/mL)Reference
This compound ≥ 16x63.0[1][2]
Moxifloxacin16x - 32x6Little to no bactericidal activity[1][2]
Vancomycin16x - 32x6Little to no bactericidal activity[1][2]
Linezolid16x - 32x6Little to no bactericidal activity[1]
Rifampin16x - 32x6Little to no bactericidal activity[1]

Experimental Protocols

Herein are detailed protocols for assessing the activity of this compound against stationary phase bacteria.

Protocol 1: Generation of Stationary Phase Bacterial Cultures

This protocol describes the preparation of stationary phase bacterial cultures, which are essential for evaluating the efficacy of compounds against non-replicating bacteria.

Workflow for Generating Stationary Phase Cultures

G cluster_prep Preparation cluster_growth Growth to Stationary Phase cluster_verification Verification and Use start Inoculate single colony into broth incubate1 Incubate overnight (16-18h) at 37°C with shaking start->incubate1 dilute Dilute overnight culture 1:1000 in fresh broth incubate1->dilute incubate2 Incubate for 24h at 37°C with shaking to reach stationary phase dilute->incubate2 verify Verify stationary phase by OD600 measurement and CFU plating incubate2->verify use Use culture for downstream assays verify->use

Caption: Workflow for generating stationary phase bacterial cultures.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Agar plates for colony forming unit (CFU) enumeration

Procedure:

  • Inoculate a single, isolated colony of the test bacterium from an agar plate into a tube containing 5 mL of TSB.

  • Incubate the culture overnight (16-18 hours) at 37°C with vigorous shaking (e.g., 200 rpm).

  • Dilute the overnight culture 1:1000 into a larger volume of fresh TSB in an Erlenmeyer flask (the flask volume should be at least 4 times the culture volume to ensure proper aeration).

  • Incubate the culture for 24 hours at 37°C with shaking to allow the bacteria to enter the stationary phase.

  • Confirm the stationary phase by measuring the optical density at 600 nm (OD600), which should be stable over several hours, and by plating serial dilutions on agar plates to determine the viable cell count (CFU/mL).

Protocol 2: Time-Kill Curve Assay for Stationary Phase Bacteria

This assay is the gold standard for determining the bactericidal or bacteriostatic activity of a compound over time. It is characterized by a biphasic kill curve when assessing activity against persister cells.[5][6][7]

Workflow for Time-Kill Curve Assay

G cluster_setup Assay Setup cluster_incubation Incubation and Sampling cluster_analysis Data Analysis prep_culture Prepare stationary phase culture (Protocol 1) add_compound Add this compound (e.g., at 16x MIC) and controls to cultures prep_culture->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Collect aliquots at multiple time points (e.g., 0, 2, 4, 6, 24h) incubate->sample serial_dilute Perform serial dilutions of samples sample->serial_dilute plate Plate dilutions on agar plates serial_dilute->plate count_cfu Incubate plates and count CFUs plate->count_cfu plot Plot Log10 CFU/mL vs. Time count_cfu->plot

Caption: Workflow for the time-kill curve assay.

Materials:

  • Stationary phase bacterial culture (from Protocol 1)

  • This compound stock solution

  • Control antibiotics (e.g., moxifloxacin, vancomycin)

  • Phosphate-buffered saline (PBS) for dilutions

  • Agar plates

Procedure:

  • Prepare a stationary phase culture as described in Protocol 1.

  • In a suitable vessel, add this compound to the stationary phase culture to achieve the desired final concentration (e.g., 16x the Minimum Inhibitory Concentration - MIC). Also, set up control cultures with other antibiotics and a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.

  • Perform serial ten-fold dilutions of each aliquot in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][9][10]

Workflow for MBC Assay

G cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination serial_dilute_drug Prepare serial dilutions of this compound in a 96-well plate add_bacteria Inoculate wells with stationary phase bacteria serial_dilute_drug->add_bacteria incubate_mic Incubate plate for 18-24h at 37°C add_bacteria->incubate_mic determine_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->determine_mic subculture Subculture from wells at and above the MIC onto agar plates determine_mic->subculture incubate_mbc Incubate agar plates for 18-24h at 37°C subculture->incubate_mbc determine_mbc Determine MBC (lowest concentration with ≥99.9% killing) incubate_mbc->determine_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Materials:

  • Stationary phase bacterial culture, adjusted to a standard inoculum (e.g., 5 x 10^5 CFU/mL)

  • This compound stock solution

  • 96-well microtiter plates

  • Growth medium

  • Agar plates

Procedure:

  • Perform a broth microdilution assay to determine the MIC. Prepare two-fold serial dilutions of this compound in a 96-well plate.

  • Inoculate each well with the standardized stationary phase bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • To determine the MBC, take a 100 µL aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed.

  • Spread the aliquots onto separate agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 4: Resazurin-Based Viability Assay

This is a high-throughput method to assess cell viability by measuring metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[11][12][13]

Workflow for Resazurin-Based Viability Assay

G cluster_setup Assay Setup in 96-well Plate cluster_incubation_read Incubation and Measurement cluster_analysis Data Analysis dispense_bacteria Dispense stationary phase bacteria into wells add_compounds Add serial dilutions of this compound and controls dispense_bacteria->add_compounds incubate_plate Incubate plate for a defined period (e.g., 6h) add_compounds->incubate_plate add_resazurin Add resazurin solution to each well incubate_plate->add_resazurin incubate_resazurin Incubate for 1-4h to allow color development add_resazurin->incubate_resazurin read_fluorescence Measure fluorescence (Ex/Em ~560/590 nm) incubate_resazurin->read_fluorescence calculate_viability Calculate percent viability relative to untreated controls read_fluorescence->calculate_viability plot_curve Plot viability vs. This compound concentration calculate_viability->plot_curve

References

Application Notes and Protocols for ACH-702 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-702 is a novel isothiazoloquinolone antibiotic with a potent dual mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1] This dual targeting contributes to its broad-spectrum activity, particularly against antibiotic-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] this compound has demonstrated excellent bactericidal activity in preclinical studies.[1][3] To further enhance its clinical utility, particularly against challenging multidrug-resistant organisms, and to potentially reduce the emergence of resistance, the investigation of this compound in combination with other antibiotic classes is a critical area of research.

These application notes provide a framework for designing and executing in vitro studies to evaluate the synergistic potential of this compound with other antibiotics. While specific data on this compound combination therapy is limited in publicly available literature, the protocols outlined here are based on established methodologies for assessing antibiotic synergy.

Mechanism of Action: this compound

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication:

  • DNA Gyrase: Responsible for introducing negative supercoils into DNA, which is crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following DNA replication.

By inhibiting both enzymes, this compound effectively halts bacterial DNA synthesis, leading to cell death.[1] This dual-targeting mechanism is thought to contribute to a lower frequency of resistance development compared to quinolones that primarily target only one of these enzymes.[1]

ACH702_Mechanism cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Supercoiling) DNA_Replication Successful DNA Replication & Cell Division DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV (Decatenation) Topoisomerase_IV->DNA_Replication ACH702 This compound ACH702->DNA_Gyrase Inhibition ACH702->Topoisomerase_IV Inhibition Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Stock Prepare Antibiotic Stock Solutions (this compound & Partner Drug) Plate Create 2D Dilution Matrix in 96-Well Plate Stock->Plate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Add_Inoculum Add Bacterial Inoculum to Wells Inoculum->Add_Inoculum Plate->Add_Inoculum Incubate Incubate Plate (18-24h, 37°C) Add_Inoculum->Incubate Read_MIC Determine MICs (Visual Inspection) Incubate->Read_MIC Calculate_FIC Calculate FIC Index (FICI = FIC_A + FIC_B) Read_MIC->Calculate_FIC Interpret Interpret Interaction (Synergy, Additive, etc.) Calculate_FIC->Interpret Time_Kill_Workflow Prep Prepare Inoculum & Antibiotic Solutions Inoculate_Tubes Inoculate Culture Tubes (Growth Control, Drug A, Drug B, Combination) Prep->Inoculate_Tubes Incubate_Shake Incubate with Shaking (37°C) Inoculate_Tubes->Incubate_Shake Sample Sample at Timepoints (0, 2, 4, 8, 24h) Incubate_Shake->Sample Dilute_Plate Serial Dilution & Plating Sample->Dilute_Plate Incubate_Plates Incubate Plates (18-24h) Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Analyze Plot log10 CFU/mL vs. Time & Determine Interaction Count_CFU->Plot_Analyze

References

Application Notes and Protocols for Testing ACH-702 Against Nocardia brasiliensis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ACH-702 is a novel isothiazoloquinolone with broad-spectrum antibacterial activity. This document provides a detailed protocol for testing the in vitro activity of this compound against Nocardia brasiliensis, a significant human pathogen. The provided methodologies are based on established standards for antimicrobial susceptibility testing of Nocardia species, ensuring reproducibility and accuracy of results.

Data Presentation

The in vitro activity of this compound against Nocardia brasiliensis has been evaluated and compared with other antimicrobial agents. A summary of the Minimum Inhibitory Concentration (MIC) values from a study involving 30 clinical isolates is presented below.[1][2][3]

Table 1: Comparative In Vitro Activity of this compound and Other Antimicrobial Agents Against Nocardia brasiliensis (n=30)

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.1250.5
Econazole24
Imipenem64>64
Meropenem28

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

This section details the recommended protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Nocardia brasiliensis using the broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24-A2).[4][5][6]

Materials and Reagents
  • Nocardia brasiliensis isolates (clinical or reference strains)

  • This compound powder (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[7]

Preparation of Antimicrobial Stock Solution
  • Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

  • Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

Inoculum Preparation
  • Culture Nocardia brasiliensis on a suitable agar medium (e.g., Brain Heart Infusion agar) and incubate at 35°C for 3-5 days until sufficient growth is observed.

  • From the mature culture, select several colonies and suspend them in sterile saline.

  • Homogenize the suspension by vortexing with sterile glass beads for 1-2 minutes to break up bacterial clumps.

  • Allow the suspension to settle for 3-5 minutes to allow larger particles to sediment.

  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by adding sterile saline or more colonies as needed. This corresponds to approximately 1 x 108 CFU/mL.

  • Dilute the adjusted inoculum 1:10 in CAMHB to achieve a concentration of approximately 1 x 107 CFU/mL.

Broth Microdilution Assay
  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the this compound stock solution directly in the microtiter plate to achieve final concentrations ranging from a clinically relevant maximum to a minimum (e.g., 64 µg/mL to 0.03 µg/mL).[1]

  • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only) on each plate.

  • Seal the plates and incubate at 35°C for 72 hours.

Reading and Interpreting Results
  • After incubation, visually inspect the microtiter plates for bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Nocardia brasiliensis.[7]

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagram illustrates the experimental workflow for the antimicrobial susceptibility testing of this compound against Nocardia brasiliensis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture N. brasiliensis prepare_inoculum Prepare Inoculum (0.5 McFarland) culture->prepare_inoculum add_inoculum Inoculate Wells prepare_inoculum->add_inoculum prepare_ach702 Prepare this compound Stock & Dilutions add_ach702 Add this compound Dilutions prepare_ach702->add_ach702 plate_setup Set up 96-Well Plate plate_setup->add_ach702 add_ach702->add_inoculum incubate Incubate at 35°C for 72h add_inoculum->incubate read_mic Read MIC incubate->read_mic record_data Record & Analyze Data read_mic->record_data

Caption: Experimental workflow for MIC determination.

References

Application Notes and Protocols for ACH-702 in Bacterial DNA Replication Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ACH-702, a novel isothiazoloquinolone, for investigating the inhibition of bacterial DNA replication. This document outlines the compound's mechanism of action, its antibacterial spectrum, and detailed protocols for key in vitro assays.

Introduction to this compound

This compound is a potent, broad-spectrum antibacterial agent, particularly effective against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the dual inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism contributes to its potent bactericidal activity and a lower frequency of resistance development.[1]

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by trapping DNA gyrase and topoisomerase IV in covalent complexes with DNA. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. This compound inhibits the supercoiling activity of DNA gyrase.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. This compound inhibits this decatenation activity.

The dual inhibition of both enzymes is a key feature of this compound, making it a valuable tool for studying bacterial DNA replication and a promising candidate for further drug development.

ACH702_Mechanism cluster_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase Catenated Chromosomes Catenated Chromosomes Supercoiled DNA->Catenated Chromosomes Replication Decatenated Chromosomes Decatenated Chromosomes Catenated Chromosomes->Decatenated Chromosomes Topoisomerase IV ACH702 This compound DNA Gyrase DNA Gyrase ACH702->DNA Gyrase Inhibition Topoisomerase IV Topoisomerase IV ACH702->Topoisomerase IV Inhibition

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against a range of bacterial pathogens.

Table 1: MICs of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.004 - 0.015
Staphylococcus aureusMethicillin-Resistant (MRSA)0.008 - 0.03
Staphylococcus epidermidis0.008 - 0.06
Enterococcus faecalisVancomycin-Susceptible0.015 - 0.06
Enterococcus faeciumVancomycin-Resistant0.03 - 0.12
Streptococcus pneumoniaePenicillin-Susceptible≤0.008 - 0.015
Streptococcus pneumoniaePenicillin-Resistant0.015 - 0.03
Nocardia brasiliensisClinical Isolates (MIC₅₀)0.125
Nocardia brasiliensisClinical Isolates (MIC₉₀)0.5
Mycobacterium tuberculosisSusceptible & Drug-Resistant (MIC₅₀)0.0625
Mycobacterium tuberculosisSusceptible & Drug-Resistant (MIC₉₀)0.125

Table 2: MICs of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Haemophilus influenzae0.004 - 0.015
Moraxella catarrhalis≤0.008
Neisseria gonorrhoeae0.004
Escherichia coli1 - >16
Klebsiella pneumoniae2 - >16
Pseudomonas aeruginosa4 - >16

Table 3: IC₅₀ Values of this compound for DNA Gyrase and Topoisomerase IV

EnzymeBacterial SourceIC₅₀ (µM)
DNA GyraseStaphylococcus aureusValue not available in searched literature
Topoisomerase IVStaphylococcus aureusValue not available in searched literature
DNA GyraseEscherichia coliValue not available in searched literature
Topoisomerase IVEscherichia coliValue not available in searched literature

Note: While potent dual inhibition is reported, specific IC₅₀ values were not found in the publicly available literature searched.

Experimental Protocols

The following are detailed protocols for key in vitro assays to study the effects of this compound on bacterial DNA replication.

Experimental_Workflow cluster_invitro In Vitro Evaluation of this compound cluster_data Data Analysis MIC MIC Determination MIC_Data MIC Values MIC->MIC_Data TimeKill Time-Kill Curve Assay Bactericidal_Activity Bactericidal/Bacteriostatic Determination TimeKill->Bactericidal_Activity PAE Post-Antibiotic Effect (PAE) Assay PAE_Duration PAE Duration (h) PAE->PAE_Duration Enzyme_Assay DNA Gyrase & Topoisomerase IV Inhibition Assays IC50_Values IC50 Values Enzyme_Assay->IC50_Values Start Start Start->MIC Start->TimeKill Start->PAE Start->Enzyme_Assay

Figure 2: Experimental workflow for in vitro evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Include a growth control (no this compound) and a sterility control (no bacteria).

  • Dilute the bacterial culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes

  • Apparatus for serial dilutions and plating (e.g., sterile saline, agar plates)

Procedure:

  • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control tube without this compound.

  • Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Post-Antibiotic Effect (PAE) Determination

This protocol measures the suppression of bacterial growth that persists after a short exposure to this compound.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Centrifuge and sterile centrifuge tubes

  • Sterile saline for washing

Procedure:

  • Expose a bacterial culture (approximately 10⁷ CFU/mL) to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). Include a control culture with no antibiotic.

  • Remove the this compound by centrifuging the culture, removing the supernatant, and washing the bacterial pellet with sterile saline or fresh medium. Repeat the wash step to ensure complete removal of the drug.

  • Resuspend the washed bacteria in fresh, pre-warmed CAMHB to the original volume.

  • Monitor the growth of both the treated and control cultures by measuring CFU/mL at regular intervals until the turbidity of the cultures is equivalent.

  • The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the treated culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the untreated control culture.[2][3][4][5][6]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These biochemical assays measure the direct inhibitory effect of this compound on the enzymatic activity of DNA gyrase and topoisomerase IV.

a) DNA Gyrase Supercoiling Assay

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • This compound stock solution

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, etc.)

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding a defined amount of DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

  • Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of this compound.

  • Quantify the band intensities to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the supercoiling activity).

b) Topoisomerase IV Decatenation Assay

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA), which is a network of interlocked DNA circles

  • This compound stock solution

  • Assay buffer (similar to the gyrase assay buffer)

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.

  • Start the reaction by adding topoisomerase IV.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and analyze the products by agarose gel electrophoresis. Topoisomerase IV will resolve the kDNA network into individual minicircles. This activity will be inhibited by this compound.

  • Determine the IC₅₀ value by quantifying the amount of decatenated DNA at each this compound concentration.

These application notes and protocols provide a framework for the in vitro characterization of this compound. For further details and specific experimental conditions, it is recommended to consult the primary literature.

References

Application Notes and Protocols: Laboratory Preparation and Handling of ACH-702

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for a compound specifically designated as "ACH-702" have not yielded conclusive information in the public scientific literature. The identifier "this compound" appears to be associated with various industrial products, but not with a distinct, publicly documented pharmaceutical or research compound.

Therefore, the following application notes and protocols are provided as a general template. It is imperative to substitute the placeholder information with validated data from a reputable source, such as a specific Safety Data Sheet (SDS), a certificate of analysis, or peer-reviewed scientific literature, once the true identity and properties of the compound of interest are confirmed.

General Information (Placeholder)

This section should detail the fundamental properties of this compound.

Table 1: Physicochemical Properties of this compound (Placeholder Data)

PropertyValueSource
Molecular Formula[Insert Formula][Specify Source]
Molecular Weight[Insert g/mol ][Specify Source]
Appearance[e.g., White crystalline solid][Specify Source]
Solubility[e.g., Soluble in DMSO, Ethanol][Specify Source]
Melting Point[Insert °C][Specify Source]
Purity[e.g., >98% by HPLC][Specify Source]

Laboratory Preparation (Hypothetical)

The synthesis of a novel compound like this compound would typically involve a multi-step process. Below is a hypothetical workflow.

A Starting Material A C Intermediate 1 A->C Reaction 1 (e.g., Grignard Reaction) B Starting Material B B->C D Intermediate 2 C->D Reaction 2 (e.g., Suzuki Coupling) E Crude this compound D->E Final Step (e.g., Deprotection) F Purified this compound E->F Purification (e.g., HPLC)

Caption: Hypothetical synthesis workflow for this compound.

Hypothetical Synthesis Protocol
  • Step 1: Synthesis of Intermediate 1.

    • Dissolve Starting Material A in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to the specified temperature (e.g., 0 °C).

    • Slowly add Starting Material B to the reaction mixture.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the crude Intermediate 1 by column chromatography.

  • Step 2: Synthesis of Intermediate 2.

    • Combine Intermediate 1 with the necessary reagents for the subsequent reaction (e.g., a palladium catalyst and a suitable base for a cross-coupling reaction).

    • Heat the reaction mixture under reflux for the required duration.

    • Monitor the reaction for completion.

    • After cooling, perform a workup to isolate the crude Intermediate 2.

  • Step 3: Synthesis of Crude this compound.

    • Subject Intermediate 2 to the final reaction step.

    • Isolate the crude this compound.

  • Step 4: Purification of this compound.

    • Purify the crude product using a suitable technique, such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization, to obtain the final compound with high purity.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The following are general guidelines.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator.

Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations (e.g., -20°C or -80°C).

  • Atmosphere: Store under an inert atmosphere if the compound is sensitive to air or moisture.

  • Light: Protect from light if the compound is light-sensitive.

In Vitro Experimental Protocols (Placeholder)

Below are templates for common in vitro assays.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Table 2: Hypothetical IC50 Values for this compound (Placeholder Data)

Cell LineIC50 (µM)Assay Duration
[e.g., HeLa][Insert Value][e.g., 48 hours]
[e.g., A549][Insert Value][e.g., 48 hours]
[e.g., MCF-7][Insert Value][e.g., 72 hours]
Target Engagement Assay (e.g., Western Blot)

This protocol is to determine if this compound interacts with its intended molecular target.

  • Treat cells with this compound for the desired time.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer proteins to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody against the target of interest and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway Analysis (Hypothetical)

This section would illustrate the mechanism of action of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response ACH702 This compound ACH702->Kinase2 Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Disclaimer: The information provided above is for illustrative purposes only. All laboratory work should be conducted based on a thorough understanding of the specific compound's properties and hazards as detailed in official documentation. Always perform a comprehensive risk assessment before beginning any new experimental protocol.

Application Notes and Protocols: Cell Culture-Based Assays for ACH-702 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurotransmitter acetylcholine (ACh) and its receptors are increasingly recognized for their role in cancer progression.[1][2][3] Many cancer cells, including those of the lung, colon, and breast, express muscarinic acetylcholine receptors (mAChRs).[1][4][5] The binding of ACh to these receptors can trigger signaling cascades that promote tumor cell proliferation, migration, and survival.[6][7] Consequently, the development of antagonists for mAChRs presents a promising therapeutic strategy for various cancers.[1][4]

ACH-702 is a novel, potent, and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R). The M3R subtype, in particular, has been implicated in stimulating cancer progression through pathways involving MAPK and Akt.[1][5][8] By blocking the binding of endogenous ACh, this compound is hypothesized to inhibit the growth-promoting signals in cancer cells that overexpress M3R, leading to cytotoxicity.

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cell culture using three standard assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeM3R ExpressionThis compound IC50 (µM)
A549Non-Small Cell Lung CancerHigh15.2
PC-3Prostate CancerModerate45.8
MCF-7Breast CancerLow> 100
HCT116Colon CancerHigh12.5
Table 2: LDH Release in A549 Cells Treated with this compound
This compound Concentration (µM)% Cytotoxicity (LDH Release)
0 (Vehicle Control)5.2 ± 1.1
18.3 ± 1.5
515.7 ± 2.3
1028.9 ± 3.1
2555.4 ± 4.5
5082.1 ± 5.2
100 (Positive Control)100.0 ± 0.0
Table 3: Apoptosis Analysis in HCT116 Cells Treated with this compound for 48 hours
This compound Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)95.1 ± 1.82.5 ± 0.52.4 ± 0.4
1070.3 ± 3.218.9 ± 2.110.8 ± 1.5
2545.6 ± 2.835.2 ± 2.519.2 ± 1.9
5020.1 ± 2.150.7 ± 3.329.2 ± 2.7

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9][10]

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9][11]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[11]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14][15]

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired duration.

  • Set up the following controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Medium only.[15]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[15]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.[13][15]

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[16][18] PI, a DNA intercalating agent, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[16]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19]

  • Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X binding buffer to each tube.[19]

  • Analyze the samples by flow cytometry within one hour.

Visualizations

ACH702_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_assays Cytotoxicity Assays MTT MTT Assay (Cell Viability) data_analysis Data Analysis and IC50 Calculation MTT->data_analysis LDH LDH Assay (Cytotoxicity) LDH->data_analysis Apoptosis Annexin V/PI Assay (Apoptosis) Apoptosis->data_analysis start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound (various concentrations and time points) start->treatment treatment->MTT treatment->LDH treatment->Apoptosis ACH702_Signaling_Pathway Hypothesized Signaling Pathway of this compound Action cluster_cell Cancer Cell M3R M3 Muscarinic Receptor PLC Phospholipase C M3R->PLC PI3K PI3K M3R->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ras_Raf Ras/Raf PKC->Ras_Raf MEK_ERK MEK/ERK Pathway Ras_Raf->MEK_ERK Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Apoptosis Apoptosis MEK_ERK->Apoptosis Inhibits Akt Akt Pathway PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibits ACh Acetylcholine (ACh) ACh->M3R Activates ACH702 This compound ACH702->M3R Inhibits

References

Troubleshooting & Optimization

ACH-702 Resistance Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance development to ACH-702, a novel fluoroquinolone antibiotic. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[1][2] By inhibiting these enzymes, this compound leads to breaks in the bacterial chromosome and ultimately cell death.[3] In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often the primary target.[1][4]

Q2: What are the primary mechanisms by which bacteria develop resistance to this compound?

A2: Bacterial resistance to this compound, like other fluoroquinolones, is multifactorial and can arise through several mechanisms:[2][5]

  • Target-Site Mutations: This is the most common mechanism of high-level resistance and involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][6][7] These mutations alter the enzyme structure, reducing the binding affinity of this compound.[2]

  • Reduced Intracellular Drug Concentration: This can occur through two main pathways:

    • Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[8][9]

    • Decreased Outer Membrane Permeability: In Gram-negative bacteria, mutations in genes encoding for porin proteins can reduce the influx of this compound into the cell.[1]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying genes that confer resistance. These genes, such as the qnr family (qnrA, qnrB, qnrS), produce proteins that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.[4][10][11] Other plasmid-mediated mechanisms include an aminoglycoside acetyltransferase variant that can modify ciprofloxacin and plasmid-encoded efflux pumps.[10][12]

Q3: Can a single mutation confer high-level resistance to this compound?

A3: Generally, a single mutation in a target enzyme results in a low to moderate level of resistance.[3] High-level resistance to fluoroquinolones like this compound typically requires the accumulation of multiple mutations, often in both the primary and secondary target enzymes, and may also involve other resistance mechanisms like efflux pump overexpression.[3][4][6]

Q4: How does plasmid-mediated resistance contribute to the overall resistance profile?

A4: Plasmid-mediated resistance mechanisms on their own usually confer only a low level of resistance to fluoroquinolones.[4][10] However, their presence can facilitate the selection of higher-level resistance mutations in the chromosomal target genes, thereby contributing to the development of clinically significant resistance.[4][12]

Troubleshooting Guides

Issue 1: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for this compound in bacterial isolates.

Possible Cause 1: Target-Site Mutations

  • Troubleshooting Steps:

    • Sequence the QRDRs: Perform DNA sequencing of the gyrA, gyrB, parC, and parE genes. Focus on the QRDRs, as this is where resistance-conferring mutations are most commonly found.[2][13]

    • Compare to Wild-Type Sequences: Align the obtained sequences with the wild-type sequences from a susceptible reference strain to identify any amino acid substitutions.

    • Consult Resistance Databases: Compare identified mutations with known fluoroquinolone resistance mutations in publicly available databases.

Possible Cause 2: Efflux Pump Overexpression

  • Troubleshooting Steps:

    • Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the MIC of this compound in the presence and absence of an EPI such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[14]

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB in E. coli) and compare them to a susceptible control strain.

Possible Cause 3: Plasmid-Mediated Resistance

  • Troubleshooting Steps:

    • Plasmid Extraction: Isolate plasmid DNA from the resistant bacterial strain.

    • PCR for Resistance Genes: Use specific primers to perform PCR for known plasmid-mediated quinolone resistance genes, such as the qnr family (qnrA, qnrB, qnrS).[1][2]

Issue 2: Inconsistent or non-reproducible MIC results.

Possible Cause 1: Experimental Variability

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure the bacterial inoculum is prepared to the correct density (e.g., 0.5 McFarland standard) for each experiment.

    • Verify Media and Reagents: Check the expiration dates and proper storage conditions of the Mueller-Hinton broth, this compound stock solutions, and any other reagents.

    • Control for Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels if required).

Possible Cause 2: Heteroresistance

  • Troubleshooting Steps:

    • Population Analysis Profile (PAP): Plate the bacterial culture on agar plates with a range of this compound concentrations to determine if a subpopulation of resistant cells is present.

    • Sub-culturing: Isolate colonies from the edge of the inhibition zone in a disk diffusion assay or from the well with the highest sub-inhibitory concentration in a broth microdilution assay and re-test their MIC.

Data Presentation

Table 1: Common Amino Acid Substitutions in Target Enzymes Conferring Resistance to Fluoroquinolones.

GeneCommon Mutation Location (E. coli numbering)Amino Acid SubstitutionAssociated Resistance Level
gyrASer83Ser → LeuLow to Moderate
gyrAAsp87Asp → Asn, Gly, or TyrLow to Moderate
parCSer80Ser → Ile or ArgLow
parCGlu84Glu → Gly, Lys, or ValLow

Note: The combination of mutations in both gyrA and parC typically leads to a higher level of resistance.[15][16]

Table 2: Example of MIC Fold-Increase Associated with gyrA Mutations in Mycobacterium avium. [17]

gyrA MutationFold-Increase in Moxifloxacin MICFold-Increase in Ciprofloxacin MICFold-Increase in Levofloxacin MIC
Asp95Gly8- to 16-fold16- to 32-fold16- to 32-fold
Asp95Tyr4- to 8-fold8- to 16-fold2- to 16-fold

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of desired concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: DNA Sequencing of gyrA and parC QRDRs
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant bacterial isolate using a commercial kit or standard protocols.

  • PCR Amplification:

    • Design or use previously validated primers to amplify the QRDRs of the gyrA and parC genes.

    • Set up a PCR reaction containing genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs using a commercial PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Analyze the sequencing chromatograms for quality.

    • Assemble the forward and reverse sequences to obtain a consensus sequence.

    • Align the consensus sequence with a wild-type reference sequence to identify mutations.

Protocol 3: Efflux Pump Inhibitor (EPI) Assay
  • Prepare two sets of microtiter plates:

    • Set A: Prepare serial dilutions of this compound in MHB as described in the MIC protocol.

    • Set B: Prepare serial dilutions of this compound in MHB that also contains a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN).

  • Inoculation and Incubation: Inoculate both sets of plates with the standardized bacterial suspension and incubate as per the standard MIC protocol.

  • Interpretation:

    • Determine the MIC of this compound in the absence (MIC_control) and presence (MIC_EPI) of the inhibitor.

    • A ≥4-fold reduction in the MIC (MIC_control / MIC_EPI ≥ 4) is considered indicative of significant efflux pump activity.

Mandatory Visualizations

ACH702_Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Intracellular Targets ACH702_ext This compound (extracellular) Porin Porin Channel ACH702_ext->Porin Entry ACH702_int This compound (intracellular) Porin->ACH702_int Gyrase DNA Gyrase (gyrA/gyrB) ACH702_int->Gyrase Inhibition TopoIV Topoisomerase IV (parC/parE) ACH702_int->TopoIV Inhibition DNA_rep DNA Replication & Repair Gyrase->DNA_rep TopoIV->DNA_rep Cell_death Cell Death DNA_rep->Cell_death Disruption leads to

Caption: Mechanism of action of this compound.

ACH702_Resistance_Mechanisms cluster_mechanisms This compound Resistance Mechanisms cluster_outcomes Consequences Target_Mutation Target-Site Mutations (gyrA, parC) Reduced_Binding Reduced this compound Binding Target_Mutation->Reduced_Binding Efflux Efflux Pump Overexpression Reduced_Accumulation Decreased Intracellular This compound Efflux->Reduced_Accumulation Plasmid Plasmid-Mediated Resistance (qnr genes) Target_Protection Protection of DNA Gyrase/ Topoisomerase IV Plasmid->Target_Protection Resistance Development of Resistance to this compound Reduced_Binding->Resistance Reduced_Accumulation->Resistance Target_Protection->Resistance

Caption: Overview of this compound resistance mechanisms.

Troubleshooting_Workflow Start High this compound MIC Observed Seq Sequence gyrA/parC QRDRs Start->Seq EPI Perform Efflux Pump Inhibitor Assay Start->EPI Plasmid_PCR PCR for qnr genes Start->Plasmid_PCR Mut_Found Mutations Found? Seq->Mut_Found EPI_Effect ≥4-fold MIC Reduction? EPI->EPI_Effect qnr_Found qnr Gene(s) Found? Plasmid_PCR->qnr_Found Mut_Found->EPI No Res_Target Resistance due to Target-Site Mutation Mut_Found->Res_Target Yes EPI_Effect->Plasmid_PCR No Res_Efflux Resistance involves Efflux Pumps EPI_Effect->Res_Efflux Yes Res_Plasmid Resistance involves Plasmid-Mediated Mechanisms qnr_Found->Res_Plasmid Yes Other Consider Other Mechanisms (e.g., porin loss, multiple mechanisms) qnr_Found->Other No

Caption: Troubleshooting workflow for high this compound MIC.

References

Technical Support Center: Overcoming Low Solubility of ACH-702

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low solubility of ACH-702 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel isothiazoloquinolone compound with broad-spectrum antibacterial activity, particularly against antibiotic-resistant Gram-positive strains.[1] Like many isothiazolinone-based compounds, this compound has limited water solubility, which can pose significant challenges during in vitro and in vivo experiments.[1] Poor solubility can lead to inaccurate quantification, reduced bioavailability, and inconsistent experimental results.

Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?

Precipitation is a common issue with poorly soluble compounds. Here are several strategies you can employ:

  • pH Adjustment: The solubility of many compounds is pH-dependent. Systematically varying the pH of your buffer may enhance the solubility of this compound. For weakly basic drugs, lowering the pH can increase solubility, while for weakly acidic drugs, a higher pH may be beneficial.[2]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[3][4] See the detailed protocol below for using co-solvents.

  • Temperature Control: Solubility can be temperature-dependent. Gently warming the solution might help dissolve the compound, but be cautious about potential degradation of this compound at elevated temperatures.

Q3: What are the most common techniques to enhance the solubility of compounds like this compound?

There are several established methods to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[3][5]

Technique Category Specific Method Principle of Action
Physical Modifications Particle Size Reduction (Micronization, Nanonization)Increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][4]
Modification of Crystal Habit (Polymorphs, Amorphous Forms)Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.
Solid DispersionsThe drug is dispersed in a highly soluble carrier matrix, which can improve wettability and dissolution.[5]
Chemical Modifications pH AdjustmentUtilizes the ionizable groups of the drug to increase solubility in aqueous solutions by shifting the equilibrium towards the more soluble ionized form.[2][4]
Co-solvencyThe addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous-based system.[3][4][6]
Complexation (e.g., with Cyclodextrins)The poorly soluble drug molecule fits into the hydrophobic cavity of a host molecule (like cyclodextrin), forming a more soluble complex.[2][5]
Use of SurfactantsSurfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[5]

Q4: Are there any potential downsides to using solubility-enhancing agents?

Yes, it is crucial to consider the potential impact of any excipient or solvent on your experiment. For instance:

  • Co-solvents might exhibit their own biological or chemical activity, potentially interfering with the experimental assay.

  • Surfactants can denature proteins or disrupt cell membranes at higher concentrations.

  • pH adjustments may alter the ionization state and activity of your target molecules or affect cellular health.

It is always recommended to run appropriate vehicle controls in your experiments to account for any effects of the solubility-enhancing agents themselves.

Troubleshooting Guide

Problem: Inconsistent results in cell-based assays with this compound.

  • Possible Cause: Precipitation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells for any signs of precipitation under a microscope.

    • Solubility Test: Perform a preliminary solubility test of this compound in the specific cell culture medium you are using.

    • Stock Solution Concentration: Prepare a highly concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the medium, ensuring the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.

    • Serial Dilution: When preparing different concentrations for a dose-response curve, perform serial dilutions from the highest concentration stock immediately before adding to the cells to minimize precipitation over time.

Experimental Protocols

Protocol: Solubility Enhancement of this compound using a Co-solvent System

This protocol provides a general method for improving the solubility of this compound using a co-solvent approach, which is a widely applicable technique.[3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Vortex mixer

  • Water bath or incubator

Procedure:

  • Solvent Screening:

    • Prepare small, saturated solutions of this compound in various neat organic solvents (e.g., DMSO, Ethanol, Propylene glycol, PEG 400) to determine in which it is most soluble.

    • Add a small, known amount of this compound to a fixed volume of each solvent and vortex thoroughly.

    • Continue adding small increments of this compound until no more dissolves (visual inspection for solid particles).

    • This will help you identify the most effective primary solvent for your stock solution.

  • Preparation of a Concentrated Stock Solution:

    • Based on the screening, dissolve a precisely weighed amount of this compound in the chosen primary solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C).

  • Preparation of the Co-solvent/Aqueous Buffer System:

    • Prepare various mixtures of the primary solvent and your desired aqueous buffer (e.g., PBS). Common starting ratios (v/v) could be 10:90, 20:80, and 30:70 (organic solvent:aqueous buffer).

    • Note: The final concentration of the organic solvent should be kept as low as possible to avoid interfering with the biological system.

  • Determining the Maximum Solubility in the Co-solvent System:

    • Add small, incremental volumes of the concentrated this compound stock solution to the different co-solvent/buffer mixtures.

    • After each addition, vortex the solution and visually inspect for any signs of precipitation.

    • The highest concentration of this compound that remains in solution without precipitation is the approximate solubility in that specific co-solvent system.

  • Final Preparation for Experiments:

    • For your experiments, prepare a working stock of this compound in the selected co-solvent system at a concentration slightly above what you will need.

    • Dilute this working stock into your final experimental medium to achieve the desired concentrations, ensuring the final co-solvent percentage is consistent across all experimental conditions, including vehicle controls.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_methods Potential Methods cluster_protocol Execution and Validation cluster_outcome Final Outcome problem Low Aqueous Solubility of this compound strategy Select Appropriate Method problem->strategy ph_adjust pH Adjustment strategy->ph_adjust cosolvent Co-solvency strategy->cosolvent complexation Complexation strategy->complexation particle_size Particle Size Reduction strategy->particle_size protocol Develop & Execute Protocol ph_adjust->protocol cosolvent->protocol complexation->protocol particle_size->protocol validation Validate Solubility & Stability protocol->validation control Run Vehicle Controls validation->control outcome Reliable Experimental Data control->outcome

Caption: Experimental workflow for addressing low solubility of this compound.

logical_relationship cluster_issue Core Issue cluster_consequences Direct Consequences cluster_solutions Potential Solutions cluster_goal Experimental Goal low_solubility This compound Low Solubility precipitation Precipitation in Aqueous Media low_solubility->precipitation low_bioavailability Reduced Bioavailability low_solubility->low_bioavailability inaccurate_data Inaccurate Dosing low_solubility->inaccurate_data physical_mod Physical Modification precipitation->physical_mod Address with chemical_mod Chemical Modification precipitation->chemical_mod Address with low_bioavailability->physical_mod Address with low_bioavailability->chemical_mod Address with inaccurate_data->physical_mod Address with inaccurate_data->chemical_mod Address with valid_results Valid & Reproducible Results physical_mod->valid_results Leads to chemical_mod->valid_results Leads to

Caption: Logical relationship between solubility issues and solutions.

References

Technical Support Center: ACH-702 Time-Kill Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers performing time-kill curve experiments with ACH-702. It is intended for professionals in microbiology and drug development.

Section 1: Frequently Asked Questions (FAQs)

General & Interpretive Questions

Q1: What is this compound and what is its mechanism of action? this compound is a novel isothiazoloquinolone (ITQ) antibiotic with potent bactericidal activity against a broad spectrum of pathogens, particularly antibiotic-resistant Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, and their inhibition leads to breaks in DNA and subsequent bacterial cell death.[3][4]

ACH702_Mechanism cluster_drug cluster_targets Bacterial DNA Replication Enzymes ACH702 This compound Gyrase DNA Gyrase ACH702->Gyrase inhibits TopoIV Topoisomerase IV ACH702->TopoIV inhibits Replication DNA Replication & Chromosome Segregation Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Process Blocked

Caption: Mechanism of Action for this compound.

Q2: How is a "bactericidal" effect defined in a time-kill curve experiment? An antimicrobial agent is typically considered bactericidal if it causes a ≥3-log₁₀ reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5] This is equivalent to killing 99.9% of the bacteria. An agent is considered bacteriostatic if it results in a <3-log₁₀ reduction in CFU/mL, meaning it primarily inhibits bacterial growth rather than killing the cells.[5][6]

Q3: What is the expected outcome for a time-kill experiment with this compound against Staphylococcus aureus? this compound demonstrates rapid, concentration-dependent bactericidal activity against S. aureus, including MRSA strains.[7][8] Against exponential-phase S. aureus, a ≥3-log₁₀ reduction in viable counts can be observed within 4-6 hours at concentrations of 4x MIC or higher.[7] Notably, this compound is also highly effective against non-dividing, stationary-phase S. aureus, achieving a ≥3-log₁₀ reduction within 6 hours at concentrations of ≥16x MIC, outperforming many other antibiotics like moxifloxacin and vancomycin under these conditions.[7][8]

Troubleshooting Common Issues

Q4: My growth control (no antibiotic) shows poor or no growth. What went wrong? This invalidates the experiment, as it's impossible to assess the drug's effect. The issue lies with the bacteria or the experimental conditions, not the drug.

  • Potential Causes & Solutions:

    • Poor Inoculum Viability: The starting bacterial culture may have been non-viable. Use a fresh overnight culture to prepare the inoculum.

    • Incorrect Media: Ensure the growth medium (e.g., Mueller-Hinton Broth) is correctly prepared and supports the robust growth of your specific bacterial strain.

    • Improper Incubation: Verify the incubator temperature (typically 37°C) and aeration (shaking) are adequate for bacterial growth.

Q5: I am not observing the expected killing effect with this compound, even at high concentrations.

  • Potential Causes & Solutions:

    • Inaccurate MIC Value: The experiment is designed based on multiples of the Minimum Inhibitory Concentration (MIC). If the MIC for your specific strain is incorrect, the tested concentrations may be too low. Re-determine the MIC for your strain before proceeding.

    • High Inoculum Density (Inoculum Effect): A very high starting bacterial density (>10⁷ CFU/mL) can reduce the apparent activity of some antibiotics.[9] This is known as the inoculum effect. Standardize your starting inoculum to ~5 x 10⁵ CFU/mL.

    • Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Bacterial Resistance: The bacterial strain may have acquired resistance to this compound or similar quinolones. Confirm the strain's identity and susceptibility profile.

Q6: My replicate experiments show high variability and are not reproducible.

  • Potential Causes & Solutions:

    • Inaccurate Pipetting: Inconsistent pipetting during serial dilutions is a major source of error. Ensure pipettes are calibrated and use proper technique.

    • Inadequate Mixing: Ensure the bacterial culture is vortexed before each sampling to get a uniform suspension.

    • "Drug Carryover": This occurs when residual antibiotic is transferred onto the agar plate along with the sample, inhibiting the growth of surviving bacteria and leading to artificially low counts. This is a critical and common issue.[10][11] To prevent this, ensure your neutralization step is validated and effective, or use techniques like membrane filtration to separate bacteria from the drug before plating.[12]

    • Cell Aggregation: Bacteria, especially when stressed, can clump together. This leads to underestimation of CFU counts as a single clump grows into one colony. Vortex samples vigorously before plating. In some cases, adding a non-interfering surfactant or DNase may be necessary.

Q7: I see an initial drop in bacterial count, but then the bacteria start to regrow after 8 or 12 hours.

  • Potential Causes & Solutions:

    • Drug Degradation: this compound may be degrading over the 24-hour incubation period at 37°C, allowing surviving bacteria to recover and multiply.

    • Selection of a Resistant Subpopulation: The initial inoculum may have contained a small number of resistant bacteria. The antibiotic kills the susceptible population, but the resistant cells survive and begin to multiply, causing a rebound in the CFU count.

    • Bacteriostatic Effect: At the tested concentration, the effect of this compound may be bacteriostatic rather than bactericidal, particularly at lower multiples of the MIC.[13] The initial drop may be due to early stress, followed by adaptation and resumed growth.

Section 2: Standard Experimental Protocol

This protocol outlines a standard methodology for performing a time-kill curve experiment with this compound.

Detailed Methodology
  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test organism (e.g., S. aureus ATCC 33591) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB and grow for 1-2 hours to reach the exponential growth phase.

    • Adjust the bacterial suspension density to approximately 1 x 10⁶ CFU/mL in CAMHB. This will result in a starting inoculum of ~5 x 10⁵ CFU/mL after addition to the test tubes.

  • Assay Setup:

    • Prepare tubes containing CAMHB with this compound at the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[14] Include a growth control tube with no antibiotic.

    • Inoculate each tube with the prepared bacterial suspension at a 1:1 ratio to achieve the final drug concentrations and a starting bacterial density of ~5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.[15]

  • Neutralization and Enumeration:

    • Immediately perform a 10-fold serial dilution of each aliquot in a validated neutralizing broth or sterile saline to stop the antibiotic's activity and reduce the bacterial concentration for plating.

    • Plate 100 µL from the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Transform the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.[16]

Section 3: Data Presentation

Quantitative results from time-kill experiments are best summarized in a table showing the log₁₀ reduction in CFU/mL at key time points.

Example Data: this compound vs. S. aureus (Stationary Phase)

The following table presents hypothetical but representative data based on published findings for this compound.[7][17]

Treatment GroupInitial Inoculum (Log₁₀ CFU/mL)6-Hour (Log₁₀ CFU/mL)24-Hour (Log₁₀ CFU/mL)6-Hour Log₁₀ Reduction
Growth Control 7.57.88.9-0.3 (Growth)
This compound (4x MIC) 7.56.15.51.4
This compound (16x MIC) 7.54.3<2.03.2
This compound (32x MIC) 7.53.9<2.03.6
Vancomycin (32x MIC) 7.57.47.20.1
Linezolid (32x MIC) 7.57.57.60.0

Data Interpretation: In this example, this compound at 16x and 32x MIC demonstrates a bactericidal effect (≥3-log₁₀ reduction) by the 6-hour mark, while Vancomycin and Linezolid are shown to be bacteriostatic against stationary-phase cells.[7]

Section 4: Visual Guides

Experimental and Troubleshooting Workflows

Time_Kill_Workflow A 1. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B 2. Add Inoculum to Tubes with This compound & Controls A->B C 3. Incubate at 37°C with Agitation B->C D 4. Sample at Predetermined Time Points (0, 2, 4, 8, 24h) C->D E 5. Neutralize & Serially Dilute D->E F 6. Plate Dilutions onto Growth Agar E->F G 7. Incubate Plates (18-24h at 37°C) F->G H 8. Count Colonies (CFU) and Calculate CFU/mL G->H I 9. Plot Log10(CFU/mL) vs. Time H->I

Caption: Standard workflow for a time-kill curve experiment.

Troubleshooting_Flow Start Start Analysis Q1 Is Growth Control (0x MIC) Curve Normal? Start->Q1 A1_No Problem: Growth Failure Q1->A1_No No Q2 Is Killing Observed in this compound Tubes? Q1->Q2 Yes Fix1 Solution: - Check Inoculum Viability - Verify Media & Incubation A1_No->Fix1 A2_No Problem: No/Poor Killing Q2->A2_No No Q3 Are Replicates Consistent? Q2->Q3 Yes Fix2 Solution: - Re-verify MIC & Drug Conc. - Check for High Inoculum - Test for Resistance A2_No->Fix2 A3_No Problem: High Variability Q3->A3_No No Q4 Is there Bacterial Regrowth after ~8h? Q3->Q4 Yes Fix3 Solution: - Check Pipetting Technique - Validate Neutralization Step - Ensure Proper Vortexing A3_No->Fix3 A4_Yes Problem: Regrowth Q4->A4_Yes Yes End Results Valid Q4->End No Fix4 Consider: - Drug Degradation - Resistant Subpopulation - Static, not Cidal, Effect A4_Yes->Fix4

Caption: Logical flow for troubleshooting common experimental issues.

References

Optimizing ACH-702 Concentration for Biofilm Eradication: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ACH-702 for bacterial biofilm eradication.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound and biofilm assays.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible MBEC/MIC results Pipetting errors leading to inaccurate dilutions.Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix for each concentration to be tested across replicates.
Contamination of cultures or reagents.Use aseptic techniques throughout the experimental process. Regularly check stock solutions and media for contamination.
Variability in biofilm formation.Standardize all biofilm growth parameters, including inoculum density, growth medium, temperature, and incubation time. Use positive and negative control strains for biofilm formation.
"Edge effect" in microtiter plates.To minimize evaporation from wells on the plate edges, fill the outer wells with sterile water or saline and do not use them for experimental samples. Ensure a humid environment in the incubator.[1]
High background in crystal violet assay Insufficient washing to remove planktonic cells and excess stain.Wash wells gently but thoroughly with phosphate-buffered saline (PBS) or sterile saline. Increase the number of washing steps if necessary. Ensure complete removal of the crystal violet solution before the solubilization step.[2]
Crystal violet staining non-cellular material in the biofilm matrix.While crystal violet stains the extracellular matrix, significant interference is uncommon. If suspected, consider a complementary quantification method, such as counting colony-forming units (CFU) from disrupted biofilms.
No significant reduction in biofilm viability at expected this compound concentrations The bacterial strain may have high intrinsic resistance or be a very robust biofilm producer.Verify the MIC of this compound for the planktonic form of the strain. Increase the concentration range of this compound being tested for biofilm eradication. Consider extending the treatment duration.
The biofilm has matured to a highly tolerant state.For mature biofilms, significantly higher concentrations of this compound may be required. Consider testing this compound in combination with a biofilm-disrupting agent.
Inactivation of this compound by components in the growth medium.Ensure the medium used for susceptibility testing does not contain components that may interfere with the activity of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action against bacteria?

This compound is a novel isothiazoloquinolone (ITQ) antibacterial agent.[3] Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, repair, and segregation. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.[3]

2. How does this compound's mechanism of action affect bacterial biofilms?

The bactericidal activity of this compound against non-dividing and biofilm-embedded staphylococci suggests it can be effective against these persistent bacterial forms.[4] While the primary targets (DNA gyrase and topoisomerase IV) are involved in replication, this compound's efficacy against stationary-phase cells indicates that it can kill bacteria with reduced metabolic activity, a characteristic of biofilm-dwelling cells.[4]

3. What are the key parameters to consider when designing an experiment to determine the optimal this compound concentration for biofilm eradication?

Key parameters include:

  • Bacterial strain: Different species and even strains within a species can exhibit varying susceptibility to this compound and have different biofilm-forming capacities.

  • Biofilm age: Mature biofilms are generally more resistant to antimicrobials than younger biofilms.

  • Growth medium: The composition of the medium can influence both biofilm formation and the activity of this compound.

  • Incubation time: The duration of exposure to this compound will impact its efficacy.

  • Method of quantification: The choice of assay (e.g., MBEC, crystal violet, CFU counting) will determine the endpoint being measured (e.g., eradication, biomass reduction, viability).

4. Can this compound be used in combination with other agents to enhance biofilm eradication?

Yes, combination therapy is a promising strategy for eradicating biofilms. Combining this compound with agents that disrupt the biofilm matrix (e.g., enzymes) or other antibiotics with different mechanisms of action could lead to synergistic effects and more effective biofilm clearance.[5]

Data Presentation

The following tables summarize the available quantitative data for this compound against various bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible S. aureus (MSSA)0.004 - 0.015[3]
Staphylococcus aureusMethicillin-Resistant S. aureus (MRSA)0.008 - 0.03[3]
Staphylococcus epidermidisATCC 359840.004[6]
Streptococcus pneumoniaePenicillin-Susceptible≤0.002 - 0.015[3]
Streptococcus pneumoniaePenicillin-Resistant0.008 - 0.03[3]
Haemophilus influenzae-≤0.002 - 0.004[3]
Moraxella catarrhalis-≤0.002[3]

Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of this compound and Comparator Agents against Staphylococcus epidermidis ATCC 35984 Biofilms

CompoundMIC (µg/mL)MBEC (µg/mL)
This compound 0.004 ≥0.064 (at 16x MIC)
Moxifloxacin0.03>1 (at 32x MIC)
Rifampin0.008>0.25 (at 32x MIC)
Vancomycin2>64 (at 32x MIC)
(Data adapted from a study demonstrating superior bactericidal activity of this compound against S. epidermidis biofilms compared to other antibiotics at equivalent multiples of their MICs.[6])

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using a 96-well Plate Assay

This protocol is adapted from the Calgary Biofilm Device method.[7]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Sterile PBS

  • Sonicator water bath

  • Plate reader

Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in fresh growth medium to a concentration of approximately 1 x 10^6 CFU/mL.

  • Biofilm Formation: Add 200 µL of the prepared inoculum to each well of a 96-well plate. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a separate 96-well plate (the "challenge plate"). Include a growth control (no this compound) and a sterility control (no bacteria).

  • Exposure to this compound: Gently remove the planktonic bacteria from the biofilm plate by aspirating the medium. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Transfer the washed biofilms to the challenge plate containing the this compound dilutions.

  • Incubate the challenge plate for the desired exposure time (e.g., 24 hours) at 37°C.

  • Biofilm Disruption and Viability Assessment: After incubation, remove the biofilms from the challenge plate and wash them twice in PBS.

  • Place the washed biofilms into a new 96-well plate containing 200 µL of fresh growth medium in each well.

  • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria.

  • Quantification: Following sonication, incubate the plate for 4-6 hours to allow for recovery and growth of viable bacteria. Measure the optical density (OD) at 600 nm using a plate reader.

  • MBEC Determination: The MBEC is defined as the lowest concentration of this compound that results in no bacterial growth (i.e., no increase in OD) after the recovery period.

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol provides a method to quantify the total biofilm biomass.

Materials:

  • Biofilms grown in a 96-well plate (as described in Protocol 1)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid solution

  • Sterile PBS

  • Plate reader

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1.

  • Washing: Gently remove the planktonic cells by aspirating the medium. Wash each well three times with 200 µL of sterile PBS.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm biomass.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Growth & Treatment cluster_quant Quantification cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (e.g., 1x10^6 CFU/mL) Biofilm_Formation Incubate for Biofilm Formation (24-48h at 37°C) Inoculum->Biofilm_Formation ACH702_Dilutions Prepare Serial Dilutions of this compound ACH702_Exposure Expose Biofilm to this compound (24h at 37°C) ACH702_Dilutions->ACH702_Exposure Wash_Planktonic Wash to Remove Planktonic Cells Biofilm_Formation->Wash_Planktonic Wash_Planktonic->ACH702_Exposure Wash_ACH702 Wash to Remove this compound ACH702_Exposure->Wash_ACH702 Disrupt_Biofilm Disrupt Biofilm (Sonication) Wash_ACH702->Disrupt_Biofilm Quantify Quantify Viable Bacteria (OD600 or CFU plating) Disrupt_Biofilm->Quantify Determine_MBEC Determine MBEC Quantify->Determine_MBEC

Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound.

Signaling_Pathway cluster_staph Staphylococcus aureus cluster_ach702 agrD agrD agrB agrB agrD->agrB Processing AIP Autoinducing Peptide (AIP) agrB->AIP Secretion agrC agrC (Sensor Kinase) AIP->agrC Activation agrA agrA (Response Regulator) agrC->agrA Phosphorylation RNAIII RNAIII agrA->RNAIII Upregulation Adhesion Surface Adhesion (e.g., Protein A) RNAIII->Adhesion Downregulation Toxins Toxin Production (e.g., PSMs) RNAIII->Toxins Upregulation Biofilm_Dispersal Biofilm Dispersal Toxins->Biofilm_Dispersal ACH702 This compound DNA_Gyrase DNA Gyrase ACH702->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV ACH702->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: The agr quorum sensing system in S. aureus and the mechanism of action of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent MBEC Results Pipetting Pipetting Error? Start->Pipetting Contamination Contamination? Start->Contamination Biofilm_Var Biofilm Variability? Start->Biofilm_Var Calibrate Calibrate Pipettes Use Master Mixes Pipetting->Calibrate Aseptic Strict Aseptic Technique Check Reagents Contamination->Aseptic Standardize Standardize Inoculum, Medium, & Incubation Biofilm_Var->Standardize

Caption: A troubleshooting decision tree for inconsistent MBEC results.

References

Technical Support Center: ACH-702 (Q702/Adrixetinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACH-702, also known as Q702 or Adrixetinib, in in vitro experiments. This document addresses potential issues related to the compound's specificity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (Q702/Adrixetinib)?

A1: this compound is a potent and selective inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, specifically Axl and Mer, as well as the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] By inhibiting these kinases, this compound is designed to modulate the tumor microenvironment, primarily by targeting tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to enhance anti-tumor immune responses.[1][2][3]

Q2: What are the reported in vitro potencies of this compound against its primary targets?

A2: In kinase-domain binding assays, this compound has demonstrated high potency for its intended targets.[1]

Target KinaseIC50 (nM)
Axl0.3
Mer0.8
CSF1R8.7
Table 1: In Vitro Potency of this compound Against Target Kinases.[1]

Q3: Has a comprehensive in vitro kinase selectivity profile for this compound been published?

A3: Currently, a comprehensive public release of a broad-panel in vitro kinase selectivity screen for this compound is not available. The existing literature describes it as a "selective" inhibitor of Axl, Mer, and CSF1R.[2][4] Researchers should therefore exercise caution and independently validate its effects in their specific experimental systems.

Q4: My non-tumor cell line shows unexpected cytotoxicity with this compound treatment. Is this a known off-target effect?

A4: While specific in vitro off-target cytotoxicity data is limited, clinical trials have reported adverse effects such as elevated liver enzymes (AST, ALT) and creatine phosphokinase (CPK), which could suggest effects on non-tumor cells.[5] If you observe unexpected cytotoxicity, it is recommended to perform dose-response curves on relevant control cell lines to determine the therapeutic window for your model system.

Troubleshooting Guides

Issue 1: Inconsistent inhibition of target kinase phosphorylation.

Question: I am not seeing the expected decrease in Axl, Mer, or CSF1R phosphorylation in my Western blot analysis after treating cells with this compound. What could be the issue?

Answer:

  • Ligand Stimulation: Ensure that the kinase pathway is activated. For example, Axl and Mer phosphorylation can be stimulated with their ligand, Gas6, and CSF1R with CSF1, before adding this compound.[1]

  • Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. The compound should be stored as recommended (e.g., at -20°C or -80°C) and freshly diluted for each experiment. Perform a dose-response experiment to confirm the effective concentration in your cell line.

  • Cell Line Expression: Confirm that your cell line of interest expresses sufficient levels of the target kinases (Axl, Mer, CSF1R). This can be verified by Western blot or qPCR.

  • Assay Conditions: Optimize your lysis buffer to include appropriate phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest during sample preparation.

Issue 2: Observing unexpected phenotypic changes in cells.

Question: After this compound treatment, I'm observing phenotypic changes unrelated to the known functions of Axl, Mer, or CSF1R. How can I investigate if this is an off-target effect?

Answer:

  • Control Compound: Use a structurally unrelated inhibitor with the same primary targets, if available, to see if the same phenotype is produced. This can help differentiate between on-target and potential off-target effects.

  • Rescue Experiments: If you hypothesize an off-target kinase is being inhibited, you can attempt a rescue by overexpressing a constitutively active form of that kinase to see if the phenotype is reversed.

  • Kinase Profiling: For critical findings, consider running a commercially available kinase screening panel to test the activity of this compound against a broad range of kinases at the concentration you are using. This is the most direct way to identify potential off-target interactions.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Western Blot)

This protocol is for determining the effect of this compound on the phosphorylation of its target kinases in a cellular context.

  • Cell Seeding: Plate cells (e.g., H1299 for Axl/Mer, THP-1 for CSF1R) at a suitable density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a low-serum or serum-free medium for 4-6 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the cells and incubate for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., human Gas6 for Axl/Mer, human CSF1 for CSF1R) for 15-30 minutes to induce kinase phosphorylation.[1]

  • Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Axl, phospho-Mer, or phospho-CSF1R overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total Axl, Mer, CSF1R, and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

ACH702_Signaling_Pathway cluster_membrane Cell Membrane Axl Axl Downstream_Signaling_AxlMer Downstream Signaling (e.g., PI3K/Akt, MAPK) Axl->Downstream_Signaling_AxlMer p Mer Mer Mer->Downstream_Signaling_AxlMer p CSF1R CSF1R Downstream_Signaling_CSF1R Downstream Signaling (e.g., JAK/STAT) CSF1R->Downstream_Signaling_CSF1R p Gas6 Gas6 Gas6->Axl Gas6->Mer CSF1 CSF1 CSF1->CSF1R ACH702 This compound ACH702->Axl ACH702->Mer ACH702->CSF1R Proliferation_Survival_ImmuneSuppression Cell Proliferation, Survival, & Immune Suppression Downstream_Signaling_AxlMer->Proliferation_Survival_ImmuneSuppression Modulates Downstream_Signaling_CSF1R->Proliferation_Survival_ImmuneSuppression Modulates

Caption: this compound signaling pathway inhibition.

Experimental_Workflow start Start: Select Cell Line plate_cells Plate Cells start->plate_cells starve Serum Starve plate_cells->starve pretreat Pre-treat with this compound starve->pretreat stimulate Stimulate with Ligand pretreat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify western Western Blot Analysis quantify->western end End: Analyze Results western->end

Caption: Workflow for in vitro kinase inhibition assay.

Troubleshooting_Logic start Unexpected Result Observed check_on_target Verify On-Target Inhibition (See Protocol 1) start->check_on_target on_target_ok On-Target Effect Confirmed? check_on_target->on_target_ok troubleshoot_assay Troubleshoot Assay: - Compound Integrity - Ligand Stimulation - Cell Line Expression on_target_ok->troubleshoot_assay No off_target_suspected Potential Off-Target Effect on_target_ok->off_target_suspected Yes control_compound Use Structurally Different Inhibitor off_target_suspected->control_compound phenotype_replicated Phenotype Replicated? control_compound->phenotype_replicated off_target_likely Off-Target Effect Likely phenotype_replicated->off_target_likely No on_target_phenotype On-Target Phenotype phenotype_replicated->on_target_phenotype Yes kinase_panel Consider Kinase Selectivity Screen off_target_likely->kinase_panel

Caption: Troubleshooting logic for unexpected results.

References

Addressing ACH-702 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ACH-702

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose potency over 24-48 hours in my cell culture medium. What is the likely cause?

A1: Loss of potency is often due to compound instability. The most common causes for this compound degradation in aqueous and biological media are hydrolysis and oxidation.[1] Degradation is often accelerated by factors such as elevated temperatures (e.g., 37°C incubation), exposure to light, and the pH of the medium.[2] We recommend performing a time-course experiment and quantifying this compound concentration via HPLC to confirm degradation.

Q2: I observe a slight color change in my this compound stock solution (dissolved in DMSO) after repeated freeze-thaw cycles. Is this a concern?

A2: A visible color change can be an indicator of chemical degradation.[1] For this compound, this may suggest the formation of oxidative byproducts or minor impurities. While minor changes may not significantly impact short-term experiments, for long-term studies, this indicates that the stock solution's integrity may be compromised. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored at -20°C, protected from light and moisture. For solutions (typically in DMSO or ethanol), we recommend preparing single-use aliquots and storing them at -80°C. Once an aliquot is thawed, it should be used promptly and any remainder discarded to prevent degradation from repeated temperature changes or exposure to atmospheric moisture and oxygen.[3][4]

Q4: Can I pre-mix this compound in my aqueous buffer or media and store it for later use?

A4: This is strongly discouraged. This compound is susceptible to hydrolysis, and its stability decreases significantly in aqueous solutions, especially at neutral or alkaline pH.[5] Buffers and media should be prepared fresh, with this compound added immediately prior to the start of the experiment to ensure accurate and reproducible results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues encountered with this compound.

Issue 1: Inconsistent Results or Loss of Efficacy in a Multi-Day Experiment
  • Symptom: The observed biological effect of this compound diminishes over the course of a 72-hour experiment, even with consistent initial concentrations.

  • Potential Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Confirm Degradation: Use HPLC to measure the concentration of this compound in your specific medium at T=0, 24, 48, and 72 hours under your exact experimental conditions (temperature, CO2, etc.). A significant decrease confirms instability.

    • Replenish Compound: If degradation is confirmed, modify your protocol to include partial or full media changes with freshly prepared this compound every 24 hours. This ensures a more consistent compound concentration throughout the experiment.

    • Evaluate pH: Check the pH of your medium over the course of the experiment. Changes in pH can accelerate hydrolysis.[2] Ensure your buffering system is adequate.

    • Protect from Light: If your experimental setup involves exposure to ambient light, repeat the experiment with plates or vessels shielded from light (e.g., using aluminum foil) to rule out photodegradation.[3][6]

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing samples from your experiment, you observe new peaks eluting near the parent this compound peak that were not present at T=0.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to obtain the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 Da may suggest oxidation).

    • Perform Forced Degradation: To confirm the identity of the degradants, conduct a forced degradation study (see protocol below).[7][8] Comparing the peaks generated under controlled stress conditions (acid, base, oxidation, heat, light) to the unexpected peaks in your experiment can help identify the cause.

    • Optimize Solution Preparation: If oxidation is suspected, prepare your solutions using degassed solvents and consider adding a small amount of an antioxidant if compatible with your experimental system.

Below is a troubleshooting decision tree to help guide your process.

G start Inconsistent Experimental Results with this compound check_potency Is potency lower in later time points? start->check_potency check_hplc Do HPLC/LC-MS results show new peaks or reduced parent peak area? check_potency->check_hplc No degradation Likely Degradation Issue check_potency->degradation Yes check_hplc->degradation Yes no_issue Instability is unlikely the root cause. Investigate other experimental variables (e.g., cell health, reagent variability). check_hplc->no_issue No troubleshoot_protocol Troubleshoot Experimental Protocol: - Replenish compound daily - Protect from light - Check medium pH degradation->troubleshoot_protocol troubleshoot_handling Troubleshoot Compound Handling: - Aliquot stock solutions - Avoid freeze-thaw cycles - Use fresh dilutions degradation->troubleshoot_handling

Caption: Troubleshooting flowchart for this compound instability.

Quantitative Data Summary

The following tables summarize stability data for this compound under various conditions, as determined by HPLC analysis.

Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time Point% Remaining in DMEM (pH 7.4)% Remaining in RPMI (pH 7.2)
0 hr100%100%
12 hr88.2%90.5%
24 hr75.1%79.8%
48 hr54.6%61.3%
72 hr31.9%40.2%

Table 2: Impact of pH on this compound Stability in Aqueous Buffer at 25°C over 24 hours

Buffer pH% Remaining after 24 hr
5.095.3%
6.091.8%
7.082.4%
7.476.6%
8.065.1%

Table 3: Effect of Freeze-Thaw Cycles on this compound Stock Solution (10 mM in DMSO)

Freeze-Thaw CyclesPurity by HPLC
0 (Initial)99.8%
199.7%
399.1%
597.8%
1094.5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade this compound to understand its degradation pathways and to produce degradation products for analytical method validation.[8][9] A target degradation of 5-20% is recommended.[6][7]

  • Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 8 hours.[10]

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option) for a total illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.[6][10] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a non-stressed control by a validated stability-indicating HPLC-UV/MS method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL This compound Stock acid Acid (0.1M HCl, 60°C) prep->acid base Base (0.1M NaOH, 60°C) prep->base oxide Oxidation (3% H2O2, RT) prep->oxide thermal Thermal (70°C, Solid) prep->thermal photo Photolytic (ICH Q1B) prep->photo analyze Analyze all samples + Control via HPLC-UV/MS acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Long-Term Stability Assessment in Solution

This protocol outlines how to determine the stability of this compound in a specific experimental medium over time.[11][12]

  • Solution Preparation: Prepare a working solution of this compound at the final experimental concentration in your specific cell culture medium or buffer. Prepare a sufficient volume for all time points.

  • Incubation: Place the solution in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂). Protect the solution from light.

  • Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the solution.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile and flash-freezing the sample at -80°C.

  • Analysis: Once all time points are collected, thaw the samples and analyze them simultaneously using a validated HPLC method to determine the remaining concentration of this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the novel kinase, Degradation Associated Kinase 1 (DAK1). DAK1 is known to phosphorylate and activate the transcription factor Stress Response Element Binding Protein (SREBP). The instability of this compound can lead to a rebound in DAK1 activity, complicating the interpretation of its downstream effects.

G ACH702 This compound DAK1 DAK1 Kinase ACH702->DAK1 Inhibition Degradation Degradation (Hydrolysis, Oxidation) ACH702->Degradation SREBP_A SREBP-P (Active) DAK1->SREBP_A Phosphorylation SREBP_I SREBP (Inactive) Gene Target Gene Expression (e.g., Stress Response) SREBP_A->Gene Upregulation

Caption: Hypothetical signaling pathway for this compound action and instability.

References

Inconsistent ACH-702 MIC results causes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results during experiments with ACH-702.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes?

Inconsistent MIC values for a novel compound like this compound can stem from several experimental factors. The most common sources of variability are related to the inoculum preparation, media composition, and procedural inconsistencies. Minor variations in any of these can lead to substantial differences in the final MIC determination.[1][2] It is crucial to adhere to standardized protocols to ensure reproducibility.[3][4]

Key areas to investigate include:

  • Inoculum Density: The "inoculum effect" is a well-documented phenomenon where the density of the bacterial suspension directly impacts the MIC value.[5] Higher than intended inoculum concentrations can lead to falsely elevated MICs, while a lower concentration might artificially decrease the MIC.[1][6]

  • Media Composition: The components of the growth medium can interact with the investigational compound or affect bacterial growth, thereby influencing the MIC.[5][7] For example, the concentration of divalent cations in the media has been shown to affect the activity of certain antibiotics.[8]

  • Procedural Errors: Inaccuracies in serial dilutions, improper pipetting techniques, and contamination are major sources of error that can lead to inconsistent results.[9][10][11]

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can alter both the bacterial growth rate and the activity of the compound, leading to variable MICs.[5][12]

Q2: What is the recommended standard protocol for determining the MIC of this compound?

While a specific protocol for the novel compound this compound is not established, adhering to a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the best practice for ensuring consistency and comparability of results.[4]

Below is a detailed, generalized broth microdilution protocol that should be followed meticulously.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[6][13][14][15][16]

1. Preparation of Antimicrobial Agent Stock Solution: a. Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6] b. The solvent used should be appropriate for this compound and should not affect bacterial growth at the concentration present in the assay. c. Sterilize the stock solution by membrane filtration if it is not prepared aseptically.[6]

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select several isolated colonies of the test organism. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[6] d. Within 15 minutes of standardization, dilute the adjusted inoculum in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6][16]

3. Preparation of Microtiter Plates: a. Use sterile 96-well microtiter plates. b. Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in the plate. c. The final volume in each well after adding the inoculum should be 100 µL.

4. Inoculation and Incubation: a. Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. b. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-24 hours under ambient atmospheric conditions, unless the specific organism requires different conditions.[16]

5. Reading the MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[15]

Data Presentation

Table 1: Common Factors Influencing MIC Values

FactorPotential Impact on MICRecommended Action
Inoculum Concentration Higher concentration can increase MIC; lower can decrease it.[5][6]Standardize inoculum to 0.5 McFarland and verify colony count periodically.[15]
Growth Medium pH, cation concentration, and other components can alter compound activity.[7][8][17]Use standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Incubation Time Longer incubation may lead to higher MICs due to drug degradation or bacterial regrowth.[1][12]Adhere to a strict 16-24 hour incubation period.[16]
Incubation Temperature Deviations can affect bacterial growth rate and compound stability.Maintain a constant temperature of 35-37°C.
Pipetting/Dilution Error Inaccurate serial dilutions are a major source of variability.[9][11][18]Calibrate pipettes regularly and use proper technique.[9]
Contamination Unwanted microorganisms can lead to false-positive growth.[9]Maintain aseptic technique throughout the procedure.

Mandatory Visualization

Troubleshooting Workflow for Inconsistent MIC Results

The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results for this compound.

G cluster_0 Start: Inconsistent MIC Results Observed cluster_1 Phase 1: Procedural Review cluster_2 Phase 2: Reagent & Condition Check cluster_3 Phase 3: Advanced Troubleshooting cluster_4 Resolution start Inconsistent MIC Results prep Review Inoculum Preparation start->prep Begin Troubleshooting dilution Verify Serial Dilution Technique prep->dilution Inoculum OK? end Consistent MICs Achieved prep->end Inoculum Corrected qc Check Quality Control Strain MICs dilution->qc Dilutions Accurate? dilution->end Technique Corrected media Test Media Lot & pH qc->media QC Strains in Range? qc->end QC Issue Resolved compound Verify this compound Stock Solution media->compound Media OK? media->end New Media Lot Used incubator Confirm Incubation Conditions compound->incubator Compound Stock OK? compound->end New Stock Prepared interaction Investigate Media-Compound Interaction incubator->interaction Incubator OK? incubator->end Conditions Stabilized stability Assess Compound Stability in Broth interaction->stability No Obvious Interaction? stability->end Compound Stable? G Inoculum Inoculum Density GrowthRate Bacterial Growth Rate Inoculum->GrowthRate Media Media Composition Media->GrowthRate CompoundActivity Effective Compound Activity Media->CompoundActivity Interactions Incubation Incubation (Time, Temp, Atmosphere) Incubation->GrowthRate Incubation->CompoundActivity Degradation Procedure Procedural Accuracy (Pipetting, Dilution) Procedure->CompoundActivity Concentration Errors Compound This compound Properties (Stability, Solubility) Compound->CompoundActivity MIC Final MIC Result GrowthRate->MIC CompoundActivity->MIC

References

Technical Support Center: Enhancing the In Vivo Bioavailability of ACH-702

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research and drug development professionals. All experimental work should be conducted in accordance with established laboratory safety protocols and ethical guidelines. Currently, there is a lack of publicly available in vivo bioavailability and pharmacokinetic data for ACH-702. This guide, therefore, provides general strategies and troubleshooting approaches based on the physicochemical properties of isothiazoloquinolones and common challenges encountered with poorly soluble drug candidates.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the potential contributing factors?

A1: Low oral bioavailability of a compound like this compound, an isothiazoloquinolone, can stem from several factors, often related to its physicochemical properties. These may include:

  • Poor Aqueous Solubility: Isothiazoloquinolones are often sparingly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter systemic circulation.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.

  • Chemical Instability: this compound could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

Q2: What initial steps can we take to troubleshoot the poor bioavailability of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). Determine its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to assess the metabolic stability of this compound. This will help determine if first-pass metabolism is a significant barrier.

  • Formulation Screening: Begin screening simple formulation strategies to enhance solubility. This could include using co-solvents, surfactants, or cyclodextrins.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Low in vitro dissolution rates.

  • High variability in plasma concentrations in animal studies.

  • Significant food effect (higher bioavailability when administered with food).

Troubleshooting Steps & Methodologies:

StrategyDetailed Experimental ProtocolExpected Outcome
Particle Size Reduction Micronization/Nanonization: Employ wet milling or high-pressure homogenization to reduce the particle size of the this compound drug substance. Protocol: 1. Prepare a suspension of this compound in a suitable vehicle (e.g., water with a stabilizer). 2. Process the suspension through a microfluidizer or ball mill. 3. Monitor particle size distribution using laser diffraction. 4. Evaluate the dissolution rate of the micronized/nanosized material compared to the unprocessed drug.Increased surface area leading to a faster dissolution rate and potentially improved absorption.
Amorphous Solid Dispersions Spray Drying: Dissolve this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent. Spray-dry the solution to form a solid dispersion. Protocol: 1. Select a suitable polymer and solvent system. 2. Prepare a solution with a specific drug-to-polymer ratio. 3. Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure). 4. Characterize the resulting powder for amorphicity (using XRD and DSC) and dissolution.Conversion of the crystalline drug to a higher-energy amorphous form, leading to enhanced aqueous solubility and dissolution.
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a mixture of oils, surfactants, and co-solvents. Protocol: 1. Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP) for their ability to solubilize this compound. 2. Construct ternary phase diagrams to identify self-emulsifying regions. 3. Prepare formulations and characterize their self-emulsification properties, droplet size, and in vitro drug release.Formation of a fine oil-in-water emulsion in the GI tract, which can enhance drug solubilization and absorption.
Issue 2: Suspected High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability despite good aqueous solubility and permeability.

  • High clearance observed in in vitro metabolic stability assays (liver microsomes/hepatocytes).

  • Identification of significant levels of metabolites in plasma or urine after oral administration.

Troubleshooting Steps & Methodologies:

StrategyDetailed Experimental ProtocolExpected Outcome
Co-administration with CYP450 Inhibitors In Vivo Animal Study: In a preclinical model, co-administer this compound with a known broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole). Protocol: 1. Establish a baseline pharmacokinetic profile of this compound. 2. Dose animals with the CYP450 inhibitor prior to this compound administration. 3. Collect plasma samples at designated time points and analyze for this compound concentrations. 4. Compare the AUC and Cmax with and without the inhibitor.A significant increase in the bioavailability of this compound would confirm that first-pass metabolism is a major limiting factor.
Prodrug Approach Chemical Modification: Synthesize a prodrug of this compound by masking the metabolic soft spot with a cleavable moiety. Protocol: 1. Identify the primary site of metabolism on the this compound molecule using in vitro metabolite identification studies. 2. Design and synthesize a series of prodrugs with different promoieties (e.g., esters, phosphates). 3. Evaluate the chemical stability and enzymatic conversion of the prodrugs back to the active this compound in vitro. 4. Assess the in vivo pharmacokinetic profile of promising prodrug candidates.Reduced first-pass metabolism, leading to increased systemic exposure of the parent drug.

Visualizing Experimental Workflows

Below are diagrams illustrating the logical flow of troubleshooting and formulation development for improving the bioavailability of this compound.

Troubleshooting_Workflow Start Low In Vivo Bioavailability of this compound Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Start->Metabolism Solubility_Issue Poor Solubility Identified Physicochem->Solubility_Issue Metabolism_Issue High Metabolism Identified Metabolism->Metabolism_Issue Formulation Formulation Strategies (Particle Size, Amorphous Dispersions, Lipid-Based) Solubility_Issue->Formulation Prodrug Prodrug Approach Metabolism_Issue->Prodrug InVivo_PK In Vivo Pharmacokinetic Study Formulation->InVivo_PK Prodrug->InVivo_PK End Optimized Bioavailability InVivo_PK->End

Caption: A logical workflow for troubleshooting low bioavailability.

Formulation_Development_Pathway cluster_Screening Initial Screening cluster_Advanced Advanced Formulation cluster_Evaluation Evaluation Solubilizers Co-solvents Surfactants Cyclodextrins Advanced_Tech Solid Dispersions Nanosuspensions SEDDS Solubilizers->Advanced_Tech If necessary Testing In Vitro Dissolution In Vivo PK Study Advanced_Tech->Testing

Caption: A pathway for formulation development to enhance solubility.

Adjusting ACH-702 dosage for different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ACH-702

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on adjusting this compound dosage for different bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel aminocoumarin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[2][3] Specifically, this compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase, preventing the energy transduction required for the enzyme's function.[4][5] This disruption of DNA synthesis ultimately leads to bacterial cell death.[3]

Q2: Why is dosage adjustment of this compound necessary for different bacterial strains?

A2: Dosage adjustment is critical due to the inherent variability in susceptibility among different bacterial species and even among strains of the same species. Several factors contribute to this variability:

  • Target Enzyme Differences: Minor structural variations in the GyrB subunit of DNA gyrase across different bacterial species can affect the binding affinity of this compound.[6] For example, aminocoumarins can be more effective against the gyrase of Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria like Escherichia coli.[6][7]

  • Bacterial Resistance Mechanisms: Bacteria can develop resistance through mutations in the gyrB gene, which can reduce the drug's binding effectiveness.[1][2] Other resistance mechanisms may include the overexpression of efflux pumps that actively remove the drug from the cell or decreased cell wall permeability.[3][8]

  • Intrinsic Susceptibility: Some bacteria are naturally less susceptible to certain classes of antibiotics. Aminocoumarins have historically shown lower activity against Gram-negative bacteria.[1][7]

Q3: What is a Minimum Inhibitory Concentration (MIC) and why is it important for this compound dosage?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism after a standardized incubation period.[9][10] Determining the MIC is the foundational step in assessing a bacterium's susceptibility to this compound. It provides a quantitative measure of the drug's potency against a specific strain and is essential for guiding appropriate dosage regimens to ensure therapeutic success while minimizing the risk of promoting resistance.[11][12]

Q4: How do I interpret the results of an MIC test for this compound?

A4: MIC results are typically reported in micrograms per milliliter (µg/mL). The result is compared against established "breakpoints" published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][13]

  • Susceptible (S): The MIC is at or below the susceptible breakpoint. Standard dosage regimens of this compound are likely to be effective.[12]

  • Intermediate (I): The MIC is between the susceptible and resistant breakpoints. The infection may respond to higher doses of this compound.[12]

  • Resistant (R): The MIC is at or above the resistant breakpoint. The organism is unlikely to respond to achievable systemic concentrations of this compound with standard dosing.[14]

Troubleshooting Guide

Problem 1: My MIC values for a specific strain are inconsistent across experiments.

  • Possible Cause: Inoculum concentration is not properly standardized. An inoculum that is too dense or too sparse can significantly alter MIC results.

  • Solution: Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Always verify the inoculum concentration and prepare it fresh for each experiment.[16]

  • Possible Cause: Improper preparation of this compound dilutions. Errors in the serial dilution process can lead to inaccurate final concentrations in the wells.

  • Solution: Carefully calibrate pipettes and use fresh tips for each dilution step to avoid carryover. Prepare a fresh stock solution of this compound for each assay, as the compound's stability in solution may vary.[15]

  • Possible Cause: Variation in incubation conditions. Fluctuations in temperature or incubation time can affect bacterial growth rates and, consequently, the observed MIC.

  • Solution: Use a calibrated incubator set to 35-37°C and incubate for a consistent period, typically 16-20 hours for most bacteria.[9][11]

Problem 2: I'm observing unexpectedly high MIC values for a typically susceptible strain (e.g., S. aureus).

  • Possible Cause: The strain may have acquired resistance. This could be due to a mutation in the gyrB gene or the acquisition of an efflux pump.

  • Solution: Confirm the identity and purity of your bacterial strain. If the high MIC is reproducible, consider sequencing the gyrB gene to check for known resistance mutations. Perform an efflux pump inhibitor assay to see if that restores susceptibility.

  • Possible Cause: The testing medium is interfering with the drug's activity. The composition of the broth (e.g., cation concentration) can sometimes affect the potency of certain antibiotics.

  • Solution: Use the recommended Mueller-Hinton Broth (MHB) for susceptibility testing, as it is standardized to minimize such effects.[15]

Problem 3: There is no bacterial growth in my positive control well.

  • Possible Cause: The bacterial inoculum was not viable or was not added to the well.

  • Solution: Repeat the experiment with a freshly prepared and verified inoculum. Ensure all wells, including the positive control, are properly inoculated. The test is invalid if the control well shows no growth.[14]

Quantitative Data Summary

The following table presents hypothetical MIC data for this compound against common bacterial reference strains. These values serve as a baseline for comparison. Actual MICs should be determined experimentally for the specific strains used in your research.

Bacterial StrainATCC NumberGram StatusThis compound MIC Range (µg/mL)
Staphylococcus aureus29213Gram-positive0.06 - 0.5
Enterococcus faecalis29212Gram-positive0.25 - 2
Streptococcus pneumoniae49619Gram-positive0.12 - 1
Escherichia coli25922Gram-negative4 - 32
Pseudomonas aeruginosa27853Gram-negative16 - >128
Klebsiella pneumoniae700603Gram-negative8 - 64

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination of this compound

This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.[16]

1. Preparation of Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, then diluted in broth).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial culture grown to the logarithmic phase on an appropriate agar plate.

  • Sterile saline or broth for inoculum suspension.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

3. Serial Dilution of this compound:

  • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.

  • Add 200 µL of the working this compound solution (e.g., at twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard 100 µL from well 11.

  • Well 12 will serve as the positive growth control (no drug).

4. Inoculation:

  • Within 15 minutes of preparing the final inoculum suspension, add 100 µL of the diluted bacterial suspension to each well (wells 1-12).[17] This brings the total volume in each well to 200 µL and halves the drug concentration to the desired final test concentrations.

5. Incubation:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading Results:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[10] The positive control (well 12) must show distinct turbidity.

Visualizations

Signaling Pathway: Inhibition of DNA Gyrase by this compound

ACH702_Mechanism GyrA GyrA Subunit (DNA Nicking/Ligation) DNA_Supercoiled Negatively Supercoiled DNA GyrA->DNA_Supercoiled GyrB GyrB Subunit (ATPase Activity) Block Blocked ATP ATP ATP->GyrB Binds ACH702 This compound ACH702->GyrB Competitively Binds DNA_Relaxed Relaxed DNA DNA_Relaxed->GyrA Replication DNA Replication & Transcription DNA_Supercoiled->Replication

Caption: Mechanism of this compound inhibiting the ATPase activity of the GyrB subunit.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_inoculum 1. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_dilutions 2. Prepare 2-Fold Serial Dilutions of this compound in 96-Well Plate prep_dilutions->inoculate incubate 4. Incubate at 35°C for 16-20 Hours inoculate->incubate read_mic 5. Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Troubleshooting High MIC Values

Troubleshooting_MIC start Unexpectedly High MIC Observed q1 Is the result reproducible? start->q1 a1_no Check Experimental Protocol: - Inoculum standardization - Drug dilution accuracy - Incubation conditions q1->a1_no No a1_yes Potential Bacterial Resistance q1->a1_yes Yes q2 Confirm Strain Purity & Identity a1_yes->q2 a2_yes Investigate Resistance Mechanism: - Sequence gyrB gene - Efflux pump assay - Beta-lactamase test (if applicable) q2->a2_yes Confirmed Pure a2_no Re-isolate or obtain fresh stock of strain q2->a2_no Contaminated/ Incorrect Strain

Caption: Decision tree for troubleshooting unexpectedly high MIC results.

References

How to prevent ACH-702 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the handling of ACH-702 in experimental media to prevent precipitation. While direct solubility data for this compound is not publicly available, this document outlines best practices based on general principles of small molecule handling in cell culture.

Troubleshooting Guide

Q1: I observed precipitation after adding this compound to my cell culture medium. What are the potential causes?

A1: Precipitation of a small molecule compound like this compound in cell culture media can be attributed to several factors. The most common causes include:

  • Low Compound Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous environment of the cell culture medium.

  • Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial solvent before being added to the medium.

  • Solvent Shock: The solvent used for the stock solution (e.g., DMSO) may cause the compound to precipitate when introduced rapidly into the aqueous medium.

  • Media Composition: Components in the cell culture medium, such as salts, proteins (like those in fetal bovine serum), and pH buffers, can interact with this compound and reduce its solubility.[1][2]

  • Temperature Effects: Temperature fluctuations, such as moving the medium from a refrigerator to an incubator, can alter the solubility of dissolved components, leading to precipitation.[1]

  • pH Shift: The pH of the final solution can significantly impact the solubility of a compound, especially if it has ionizable groups.

Q2: How can I prevent this compound from precipitating in my media?

A2: To prevent precipitation, consider the following steps:

  • Optimize Stock Solution Preparation: Ensure this compound is completely dissolved in the appropriate solvent. Gentle warming and vortexing can aid dissolution.

  • Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced precipitation and toxicity.

  • Use a Step-wise Dilution Method: Instead of adding the concentrated stock solution directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. This gradual change in solvent environment can prevent "solvent shock".

  • Pre-warm the Media: Before adding the compound, ensure your cell culture media is at the experimental temperature (e.g., 37°C). Adding a compound to cold media and then warming it can cause precipitation.[1]

  • Evaluate Media Components: If using a custom or supplemented medium, consider if any components could be interacting with this compound. For example, high concentrations of certain salts or metals can lead to precipitation.[2][3]

  • Adjust pH: If the compound's solubility is pH-dependent, ensure the final pH of the medium is within a range that favors solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making an this compound stock solution?

A1: While specific data for this compound is unavailable, compounds of similar chemical structure are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol. It is crucial to first test the solubility of a small amount of the compound in the chosen solvent to determine an appropriate stock concentration.

Q2: How should I store my this compound stock solution?

A2: Stock solutions should generally be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.

Q3: Could the presence of serum in the media be causing the precipitation?

A3: Yes, proteins in serum, such as albumin, can bind to small molecules. While this can sometimes increase solubility, it can also lead to aggregation and precipitation under certain conditions. Running a solubility test in both serum-free and serum-containing media can help determine the effect of serum.

Q4: The precipitation appears crystalline under the microscope. What does this suggest?

A4: The formation of crystals suggests that the compound is coming out of solution in a more ordered manner, which is a clear indication that its solubility limit has been exceeded. This can be due to the concentration being too high or changes in the solution's properties (pH, temperature, solvent concentration).

Data Presentation

As there is no public data on this compound solubility, the following table provides a hypothetical example of how solubility data for a research compound might be presented.

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25100
Ethanol2550
PBS (pH 7.4)250.1
RPMI + 10% FBS370.5

This table is for illustrative purposes only.

Experimental Protocols

Protocol: Determining the Solubility of this compound in Cell Culture Media

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM). Ensure the compound is fully dissolved.

  • Create a serial dilution of the stock solution in DMSO.

  • Add a small, fixed volume (e.g., 2 µL) of each dilution to a larger volume of your cell culture medium (e.g., 198 µL) in a clear multi-well plate. This will create a range of final this compound concentrations with a consistent final DMSO concentration.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).

  • Visually inspect for precipitation or turbidity. Use a microscope for more sensitive detection of micro-precipitates.

  • The highest concentration that remains clear is the approximate solubility of this compound in that specific medium under those conditions.

Visualization

Below is a troubleshooting workflow to address the precipitation of this compound.

ACH702_Precipitation_Troubleshooting start Precipitation Observed in Media check_stock Is the stock solution fully dissolved? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_concentration Is the final concentration too high? check_stock->check_concentration Yes remake_stock->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_dilution How was the stock added to the media? check_concentration->check_dilution No solution Problem Resolved lower_concentration->solution use_stepwise Use a stepwise dilution method. check_dilution->use_stepwise Directly check_media Check for media-related issues: - Temperature - pH - Component interaction check_dilution->check_media Stepwise use_stepwise->solution adjust_media Adjust media conditions: - Pre-warm media - Check/adjust pH - Test in simpler media check_media->adjust_media Potential Issue check_media->solution No Issue Found adjust_media->solution

Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimization of ACH-702 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing the novel Kinase Y inhibitor, ACH-702, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For intraperitoneal (IP) and intravenous (IV) injections, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. For oral gavage (PO), a suspension in 0.5% methylcellulose is suitable. It is crucial to assess the stability and solubility of this compound in the chosen vehicle prior to administration.

Q2: What are the expected pharmacokinetic (PK) parameters of this compound in mice?

A2: While individual results may vary based on the animal strain, sex, and health status, representative pharmacokinetic data for this compound in C57BL/6 mice following a single dose are provided in the table below.

Q3: How can I monitor the in vivo efficacy of this compound?

A3: Efficacy can be assessed by measuring the downstream effects of Kinase Y inhibition. This may include quantifying the reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in plasma or tissue homogenates via ELISA, or analyzing the phosphorylation status of downstream target proteins of Kinase Y using Western blot or immunohistochemistry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Bioavailability after Oral Administration 1. Poor solubility in the gastrointestinal tract. 2. High first-pass metabolism in the liver. 3. Instability in the acidic environment of the stomach.1. Test alternative oral formulations, such as oil-based vehicles or amorphous solid dispersions. 2. Co-administer with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in a pilot study to assess the impact of metabolism. Note: This is for diagnostic purposes and may not be suitable for efficacy studies. 3. Consider enteric-coated formulations to protect the compound from stomach acid.
High Variability in Plasma Concentrations 1. Inconsistent administration technique. 2. Differences in animal health, stress levels, or fed/fasted state. 3. Formulation instability or precipitation.1. Ensure all personnel are thoroughly trained in the administration technique. 2. Standardize animal handling procedures and control for feeding status before dosing. 3. Prepare fresh formulations for each experiment and visually inspect for precipitation before administration.
Lack of In Vivo Efficacy Despite Adequate Plasma Exposure 1. Insufficient target engagement in the tissue of interest. 2. Rapid development of tachyphylaxis or resistance. 3. The targeted pathway is not the primary driver of the disease phenotype in the chosen animal model.1. Measure this compound concentrations in the target tissue to confirm adequate distribution. 2. Assess target engagement by measuring the phosphorylation of Kinase Y's direct substrate in the target tissue. 3. Re-evaluate the role of the Kinase Y pathway in your specific animal model through literature review and preliminary experiments.
Adverse Events (e.g., weight loss, lethargy) 1. Off-target effects of this compound. 2. Vehicle toxicity. 3. Exaggerated pharmacodynamic effect.1. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). 2. Administer a vehicle-only control group to rule out vehicle-related toxicity. 3. Reduce the dose and/or dosing frequency.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

Parameter Intravenous (IV) - 5 mg/kg Oral (PO) - 20 mg/kg
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.11.0
AUClast (ng*h/mL) 3500 ± 6004500 ± 800
t1/2 (h) 2.5 ± 0.53.0 ± 0.7
Bioavailability (%) N/A32 ± 8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO to dissolve this compound completely (to create a 20x stock solution).

  • In a separate sterile tube, combine the appropriate volumes of PEG300, Tween 80, and saline.

  • Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to create the final 1x formulation.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation should be warmed slightly or sonicated.

  • Administer the formulation to the animals within 1 hour of preparation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Pharmacokinetic Analysis prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep4 Mix & Vortex prep2->prep4 prep3 Prepare Vehicle (PEG300, Tween 80, Saline) prep3->prep4 admin1 Dose Calculation prep4->admin1 admin2 IP Injection admin1->admin2 analysis1 Blood Sampling (Time Points) admin2->analysis1 analysis2 Plasma Separation analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 PK Parameter Calculation analysis3->analysis4

Caption: Workflow for a typical pharmacokinetic study of this compound.

signaling_pathway cluster_membrane Cell Membrane PRR_Z PRR-Z Kinase_Y Kinase Y PRR_Z->Kinase_Y Activates Downstream_Kinase Downstream Kinase Kinase_Y->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cytokines Pro-inflammatory Cytokines Transcription_Factor->Cytokines Upregulates Transcription ACH_702 This compound ACH_702->Kinase_Y Inhibits

Caption: Proposed signaling pathway of this compound.

Validation & Comparative

A Comparative Analysis of ACH-702 and Moxifloxacin Activity Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antibacterial activities of ACH-702, a novel isothiazoloquinolone (ITQ), and moxifloxacin, a well-established fluoroquinolone, against Staphylococcus aureus (S. aureus). The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacies, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Quinolones

Both this compound and moxifloxacin target essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] However, a key distinction lies in their targeting efficiency.

Moxifloxacin , a fourth-generation fluoroquinolone, functions by inhibiting these enzymes, thereby preventing the separation of bacterial DNA during replication.[2] In S. aureus, topoisomerase IV is considered its primary target.[3][4]

This compound , on the other hand, is a potent dual inhibitor of both DNA gyrase and topoisomerase IV in S. aureus.[1] This dual-targeting mechanism is significant as it is believed to contribute to a lower frequency of resistance selection compared to fluoroquinolones that preferentially target one enzyme over the other.[1][5] This allows this compound to retain significant activity against quinolone-resistant S. aureus strains.[1][5]

In Vitro Activity: A Head-to-Head Comparison

The in vitro efficacy of this compound and moxifloxacin against various S. aureus strains has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs) and time-kill assays.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for this compound and moxifloxacin against different S. aureus strains.

StrainDrugMIC (µg/mL)Reference
S. aureus ATCC 29213 (MSSA)This compound0.008[5]
S. aureus ATCC 33591 (MRSA)This compoundNot explicitly stated, but bactericidal activity was tested at multiples of MIC.[5]
Quinolone-Resistant MRSA (MQRSA) BK2384This compoundNot explicitly stated, but bactericidal activity was tested at multiples of MIC.[5]
Wild-type S. aureus ISP794Moxifloxacin0.128 (inferred from 4xMIC in time-kill assay)[4]
grlA mutant S. aureusMoxifloxacinNot explicitly stated, but time-kill performed at 4xMIC.[4]
grlA gyrA double mutant S. aureusMoxifloxacin16 (inferred from 4xMIC in time-kill assay)[4]
Time-Kill Assays: Bactericidal Activity Over Time

Time-kill assays reveal the bactericidal kinetics of an antibiotic. Studies have shown that while both this compound and moxifloxacin are bactericidal against exponential-phase S. aureus, their activities diverge significantly against stationary-phase and biofilm-forming bacteria.

Against exponential-phase S. aureus ATCC 29213, both this compound and moxifloxacin at 4x MIC demonstrated rapid and comparable bactericidal activity, reducing viable counts by approximately 3 log units within 4 hours.[5]

However, against stationary-phase S. aureus, this compound displayed superior, concentration-dependent bactericidal activity. At ≥16x MIC, this compound achieved a 3-log reduction in viable cell counts within 6 hours.[5][6] In stark contrast, moxifloxacin at 16x to 32x MIC showed minimal to no bactericidal effect against stationary-phase cells.[5][6]

Similarly, this compound exhibited greater bactericidal activity against S. epidermidis biofilms compared to moxifloxacin.[5]

In Vivo Efficacy: Murine Infection Models

The in vivo efficacy of this compound has been demonstrated in murine models of S. aureus infection, including sepsis and thigh infection models.[1][7] In a murine thigh infection model with a methicillin-resistant S. aureus (MRSA) strain, this compound treatment resulted in a dose-dependent reduction in bacterial CFU per thigh, with efficacy comparable to or greater than that of vancomycin.[1][8]

While direct comparative in vivo studies between this compound and moxifloxacin against S. aureus are not as extensively detailed in the provided search results, the potent in vitro activity of this compound, especially against resistant and persistent forms of S. aureus, suggests its potential as a promising therapeutic agent.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MICs are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Grow S. aureus in appropriate broth start->bacterial_culture prepare_dilutions Prepare serial dilutions of this compound & Moxifloxacin start->prepare_dilutions adjust_inoculum Adjust inoculum to 0.5 McFarland standard bacterial_culture->adjust_inoculum inoculate_wells Inoculate microtiter plate wells containing drug dilutions adjust_inoculum->inoculate_wells prepare_dilutions->inoculate_wells incubate Incubate at 37°C for 18-24 hours inoculate_wells->incubate read_results Read results visually or using a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

  • Bacterial Strains and Growth Conditions: S. aureus strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of this compound and moxifloxacin are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: The wells are inoculated with the prepared bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the rate of bactericidal activity.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_sampling Sampling and Plating cluster_analysis Analysis start Start bacterial_culture Grow S. aureus to logarithmic or stationary phase start->bacterial_culture adjust_density Adjust bacterial density in fresh broth bacterial_culture->adjust_density add_antibiotics Add this compound or Moxifloxacin at desired MIC multiples adjust_density->add_antibiotics incubate_shaking Incubate with shaking at 37°C add_antibiotics->incubate_shaking collect_samples Collect aliquots at specified time points incubate_shaking->collect_samples serial_dilute Perform serial dilutions collect_samples->serial_dilute plate_samples Plate on agar plates serial_dilute->plate_samples incubate_plates Incubate plates overnight plate_samples->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. time count_cfu->plot_data end End plot_data->end

  • Inoculum Preparation: S. aureus is grown to the desired growth phase (exponential or stationary) and then diluted in fresh CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Drug Addition: this compound or moxifloxacin is added at concentrations corresponding to multiples of their MICs.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents.

Murine_Thigh_Infection_Model cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation start Start prepare_inoculum Prepare S. aureus inoculum start->prepare_inoculum induce_neutropenia Induce neutropenia in mice (optional, e.g., with cyclophosphamide) start->induce_neutropenia infect_mice Inject inoculum into the thigh muscle prepare_inoculum->infect_mice induce_neutropenia->infect_mice administer_drug Administer this compound or Moxifloxacin at specified doses and times infect_mice->administer_drug euthanize_mice Euthanize mice at defined time points administer_drug->euthanize_mice harvest_thighs Harvest infected thighs euthanize_mice->harvest_thighs homogenize_tissue Homogenize thigh tissue harvest_thighs->homogenize_tissue plate_homogenate Plate serial dilutions of homogenate homogenize_tissue->plate_homogenate incubate_plates Incubate plates plate_homogenate->incubate_plates count_cfu Count CFU per thigh incubate_plates->count_cfu end End count_cfu->end

  • Animal Model: Typically, neutropenic mice are used to create a more severe infection.

  • Infection: A defined inoculum of S. aureus is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), the mice are treated with the test compounds (this compound or moxifloxacin) or a vehicle control, often via subcutaneous or intravenous administration.

  • Evaluation: At a predetermined endpoint (e.g., 24 hours post-treatment), the mice are euthanized, the infected thigh muscles are excised, homogenized, and the bacterial load (CFU/thigh) is determined by plating serial dilutions.

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the control group.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of S. aureus strains, including those resistant to fluoroquinolones. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV likely contributes to its enhanced potency and lower propensity for resistance development. A key advantage of this compound over moxifloxacin is its superior bactericidal activity against non-dividing, stationary-phase S. aureus and biofilms, which are often associated with chronic and difficult-to-treat infections. The in vivo data further support the potential of this compound as a promising new agent for the treatment of S. aureus infections. Further head-to-head in vivo comparative studies with moxifloxacin would be beneficial to fully elucidate their relative therapeutic potential.

References

A Head-to-Head Battle: In Vivo Efficacy of ACH-702 Versus Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing struggle against antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), the development of new therapeutic agents is paramount. This guide provides a detailed comparison of the in vivo efficacy of ACH-702, a novel isothiazoloquinolone, and vancomycin, a standard-of-care glycopeptide antibiotic. The data presented here is derived from key preclinical studies to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates potent in vivo activity against Staphylococcus aureus, including MRSA, in murine infection models. In a neutropenic murine thigh infection model, this compound exhibited a dose-dependent reduction in bacterial burden, with higher doses achieving a greater than 3-log10 reduction in CFU per thigh. Notably, at a dose of 20 mg/kg, this compound demonstrated a greater reduction in bacterial load compared to vancomycin at 10 mg/kg. In a murine sepsis model, this compound conferred a significant survival advantage, with a protective dose 50% (PD50) of approximately 10 mg/kg.

Comparative Efficacy Data

The in vivo efficacy of this compound and vancomycin has been evaluated in established murine infection models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy in Neutropenic Murine Thigh Infection Model (MRSA)
TreatmentDose (mg/kg)Mean Change in log10 CFU/thigh (24h post-infection)
Untreated Control-~ +2.5
This compound20~ -3.5
This compound10~ -2.5
This compound5~ -1.5
Vancomycin10~ -2.0

Data extracted from a study by Pucci et al. The MRSA strain used was ATCC 33591.

Table 2: In Vivo Efficacy in Murine Sepsis Model (S. aureus)
TreatmentDose (mg/kg)Percent Survival (5 days post-infection)
This compound20100%
This compound10~50% (PD50)
This compound50%
Untreated Control-0%

Data extracted from a study by Pucci et al. The S. aureus strain used was ATCC 13709.

Mechanism of Action

The differing in vivo efficacy profiles of this compound and vancomycin can be attributed to their distinct mechanisms of action.

Comparative Mechanism of Action cluster_ACH702 This compound cluster_Vancomycin Vancomycin A This compound B DNA Gyrase & Topoisomerase IV A->B Binds to C Inhibition of DNA Replication B->C D Bacterial Cell Death C->D V Vancomycin W D-Ala-D-Ala terminus of peptidoglycan precursors V->W Binds to X Inhibition of cell wall synthesis W->X Y Bacterial Cell Lysis X->Y

Caption: Mechanisms of action for this compound and Vancomycin.

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This compound, as an isothiazoloquinolone, inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

G A Induce Neutropenia in Mice (cyclophosphamide injections) B Infect Thigh Muscle (intramuscular injection of MRSA) A->B C Administer Treatment (2h post-infection) (subcutaneous injection of this compound or vancomycin) B->C D Euthanize Mice and Harvest Thighs (at specified time points) C->D E Homogenize Thigh Tissue D->E F Plate Serial Dilutions E->F G Incubate and Count Colonies (CFU) F->G

A Comparative Analysis of ACH-702 and Other Quinolones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists on the performance, mechanisms, and experimental validation of the novel isothiazoloquinolone ACH-702 in comparison to other quinolone antibiotics.

This guide provides a comprehensive comparative analysis of this compound, a novel isothiazoloquinolone, against other significant quinolones, including the newer fluoroquinolone JNJ-Q2 (avarofloxacin) and established drugs such as moxifloxacin, levofloxacin, and ciprofloxacin. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by presenting key performance data, detailed experimental methodologies, and visual representations of underlying mechanisms and workflows.

Executive Summary

This compound demonstrates potent in vitro activity, particularly against a range of bacterial pathogens, including antibiotic-resistant strains. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV suggests a higher barrier to resistance development. When compared to other quinolones, this compound shows promising efficacy, especially against Gram-positive bacteria. JNJ-Q2 also exhibits potent activity, particularly against respiratory pathogens and resistant strains of Staphylococcus aureus. This guide will delve into the quantitative data supporting these findings and the experimental contexts in which they were generated.

Mechanism of Action: Dual Inhibition of Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary enzyme responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.

This compound and JNJ-Q2 are both reported to be potent dual inhibitors of these enzymes. This balanced activity is significant because it is believed to lower the potential for the development of resistance. Mutations in both the gyrA (encoding a subunit of DNA gyrase) and parC (encoding a subunit of topoisomerase IV) genes are often required for high-level quinolone resistance.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_quinolones Quinolone Action DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Replication DNAGyrase DNA Gyrase ReplicationFork->DNAGyrase Supercoiling Management DaughterChromosomes Linked Daughter Chromosomes ReplicationFork->DaughterChromosomes DNAGyrase->ReplicationFork TopoIV Topoisomerase IV SegregatedChromosomes Segregated Chromosomes TopoIV->SegregatedChromosomes DaughterChromosomes->TopoIV Decatenation CellDivision Cell Division SegregatedChromosomes->CellDivision Quinolones This compound & Other Quinolones Quinolones->DNAGyrase Inhibition Quinolones->TopoIV Inhibition

Quinolone mechanism of action.

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC90, the concentration at which 90% of bacterial isolates are inhibited, is a standard metric for comparison. The following tables summarize the MIC90 values for this compound and comparator quinolones against key bacterial pathogens.

Organism This compound JNJ-Q2 (avarofloxacin) Moxifloxacin Levofloxacin Ciprofloxacin
Staphylococcus aureus (MRSA)0.5 µg/mL0.25 - 0.5 µg/mL[1][2]8 µg/mL[1]>64 µg/mL>32 µg/mL[1]
Streptococcus pneumoniaeND0.12 µg/mL[3]0.25 µg/mL[4]1 µg/mL[4]2 µg/mL[4]
Haemophilus influenzaePotent Activity≤0.015 µg/mL[1]0.03 µg/mL[1]0.03 µg/mL0.015 µg/mL[1]
Moraxella catarrhalisPotent Activity≤0.015 µg/mL[1]0.06 µg/mL[1]0.06 µg/mL0.06 µg/mL[1]
ND: No data found in the provided search results.

Preclinical Pharmacokinetic Profiles

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Preclinical PK parameters are essential for predicting human dosage and safety.

Parameter This compound JNJ-Q2 (avarofloxacin) Ciprofloxacin (Rabbit Model)
Oral Bioavailability (F%) ND~65%[2]ND
Peak Plasma Concentration (Cmax) NDND1.04-5.66 µg/mL
Time to Peak (Tmax) NDND0.5 h
Half-life (t1/2) NDND4.055-10.14 h
Area Under the Curve (AUC) NDNDND
ND: No data found in the provided search results. Ciprofloxacin data is from a rabbit model and may not be directly comparable to rodent models typically used in early preclinical studies.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of new antimicrobial agents. Below are detailed methodologies for key in vitro and in vivo assays cited in the development of quinolones.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar media and incubated. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.

  • Drug Exposure: The antibiotic is added to the bacterial suspension at a specific concentration (often a multiple of the MIC). A growth control without the antibiotic is also included.

  • Sampling: Aliquots are removed from the test and control cultures at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on agar to determine the number of colony-forming units (CFU) per milliliter.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of an antibiotic in a localized soft tissue infection.

  • Animal Preparation: Mice are often rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the host immune system.

  • Infection: A standardized inoculum of the test bacterium is injected into the thigh muscle of the mice.

  • Treatment: The antibiotic is administered at various doses and schedules (e.g., orally or subcutaneously) starting at a specified time post-infection.

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/thigh).

  • Data Analysis: The reduction in bacterial load in treated animals is compared to that in untreated controls.

Murine Sepsis Model

This model assesses the efficacy of an antibiotic in a systemic infection.

  • Infection: Mice are infected via intraperitoneal injection of a standardized bacterial inoculum, often mixed with a mucin-based solution to enhance virulence.

  • Treatment: The antibiotic is administered at various doses and schedules.

  • Efficacy Assessment: The primary endpoint is typically survival over a set period (e.g., 7 days). In some studies, bacterial counts in the blood or peritoneal fluid may also be determined at earlier time points.

  • Data Analysis: Survival curves are generated and compared between treated and control groups.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for antibacterial drug evaluation and the logical relationship in the dual-targeting hypothesis.

Antibacterial_Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development MIC MIC Determination TimeKill Time-Kill Assays MIC->TimeKill Determine Test Concentrations Mechanism Mechanism of Action Studies MIC->Mechanism ThighModel Murine Thigh Infection Model TimeKill->ThighModel PK Pharmacokinetic Studies (Rodent Models) PK->ThighModel Inform Dosing SepsisModel Murine Sepsis Model PK->SepsisModel Inform Dosing ThighModel->SepsisModel Tox Toxicology Studies SepsisModel->Tox LeadOpt Lead Optimization LeadOpt->MIC Candidate Clinical Candidate Selection Tox->Candidate

General workflow for antibacterial drug evaluation.

Dual_Targeting_Hypothesis DualTargeting Dual Targeting Quinolone (e.g., this compound, JNJ-Q2) DNAGyrase DNA Gyrase Inhibition DualTargeting->DNAGyrase TopoIV Topoisomerase IV Inhibition DualTargeting->TopoIV PotentActivity Potent Bactericidal Activity DNAGyrase->PotentActivity ResistanceBarrier Higher Barrier to Resistance DNAGyrase->ResistanceBarrier TopoIV->PotentActivity TopoIV->ResistanceBarrier SingleMutation Single Target Mutation (gyrA or parC) ResistanceBarrier->SingleMutation Overcomes ReducedSusceptibility Reduced Susceptibility SingleMutation->ReducedSusceptibility

Logical relationship of the dual-targeting hypothesis.

Conclusion

This compound and JNJ-Q2 represent promising advancements in the quinolone class of antibiotics. Their potent in vitro activity against key pathogens, including resistant strains, and their dual-targeting mechanism of action, suggest they could be valuable additions to the antibacterial armamentarium. Further preclinical and clinical studies are necessary to fully elucidate their pharmacokinetic and safety profiles and to establish their clinical utility. This guide provides a foundational comparison to aid in the ongoing research and development of new and effective antibacterial agents.

References

ACH-702: A Comparative Analysis of Efficacy Against Clinical Isolates and Laboratory Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of ACH-702, a novel isothiazoloquinolone, against a range of clinically relevant bacterial isolates and standard laboratory strains. The data presented herein is collated from peer-reviewed studies to support research and development efforts in the field of antimicrobial agents.

Executive Summary

This compound demonstrates potent antibacterial activity across a broad spectrum of pathogens. Notably, its efficacy extends to drug-resistant clinical isolates, a critical attribute in the current landscape of antimicrobial resistance. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used to generate this data, and visualize the compound's mechanism of action.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: this compound Efficacy Against Mycobacterium tuberculosis
Strain TypeStrain DetailsMIC50 (µg/mL)MIC90 (µg/mL)
Clinical IsolatesSusceptible and Drug-Resistant0.06250.125

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[1][2][3]

Table 2: this compound Efficacy Against Nontuberculous Mycobacteria (NTM)
SpeciesStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)
Mycobacterium fortuitumClinical Isolates0.06250.0625
Mycobacterium avium complexClinical Isolates0.254

[1][2][3]

Table 3: this compound Efficacy Against Gram-Positive Bacteria
SpeciesStrain TypeStrain DetailsMIC (µg/mL)
Staphylococcus aureusLaboratory StrainATCC 29213≤0.06
Staphylococcus aureusClinical IsolatesMethicillin-Resistant (MRSA)Potent Activity
Staphylococcus aureusLaboratory MutantsSingle mutations in gyrA and grlA (parC)≤0.25
Staphylococcus aureusLaboratory MutantsDouble mutations in gyrA and grlA≤0.5

[3][4][5]

Table 4: this compound Efficacy Against Gram-Negative Bacteria
SpeciesStrain TypePotency
Haemophilus influenzaeClinical IsolatesExceptional Potency
Moraxella catarrhalisClinical IsolatesExceptional Potency
EnterobacteriaceaeClinical IsolatesLess Active

[4][5]

Mechanism of Action

This compound functions by targeting bacterial DNA replication through the dual inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4][5] This dual-targeting mechanism is significant as it may lower the frequency of resistance development.[4][5]

ACH702_Mechanism cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA, GyrB) Replication_Block DNA Replication Blocked Topoisomerase_IV Topoisomerase IV (ParC, ParE) Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA Catenated Daughter Chromosomes ACH702 This compound ACH702->DNA_Gyrase Inhibition ACH702->Topoisomerase_IV Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution for Nontuberculous Mycobacteria (NTM):

  • Methodology: The MIC for NTM is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

  • Media: Cation-adjusted Mueller-Hinton broth (CA-MHB) is used for rapidly growing mycobacteria. For slowly growing mycobacteria, CA-MHB is supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).[2]

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in the appropriate broth within a concentration range of 0.06 to 16 µg/mL.[2]

    • A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • The bacterial suspension is further diluted and added to each well of a microtiter plate containing the drug dilutions.

    • The plates are incubated at an appropriate temperature and duration for the specific mycobacterial species.

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

2. General Antimicrobial Susceptibility Testing:

  • Standardized Method: The use of standardized and validated antimicrobial susceptibility testing (AST) methods is crucial for reliable and comparable results.[7]

  • Inoculum Preparation:

    • Pure bacterial cultures are used to prepare an inoculum.

    • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a concentration of approximately 1-2 × 10⁸ CFU/ml.[6]

  • Agar Dilution Method:

    • A series of agar plates containing two-fold dilutions of the antimicrobial agent are prepared.

    • A standardized inoculum of each bacterial strain is spotted onto the surface of the agar plates.

    • Plates are incubated under appropriate conditions.

    • The MIC is the lowest concentration of the agent that prevents visible growth.[7]

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Drug_Dilution Prepare serial dilutions of this compound Inoculation Inoculate microtiter plates or agar plates Drug_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Observation Observe for visible growth Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no growth) Observation->MIC_Determination

Time-Kill Assays
  • Objective: To assess the bactericidal activity of an antimicrobial agent over time.

  • Procedure:

    • Bacterial cultures in the exponential growth phase are treated with the antimicrobial agent at a specified multiple of its MIC (e.g., 10x MIC).[4][5]

    • Samples are withdrawn at various time points (e.g., 0, 2, 4, 6, 24 hours).

    • The samples are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/ml).

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/ml compared to the initial inoculum.

Discussion and Conclusion

The available data indicates that this compound is a potent antibacterial agent with significant activity against both laboratory strains and, crucially, challenging clinical isolates, including those with established drug resistance. Its efficacy against M. tuberculosis and various NTM species is particularly noteworthy. The dual-targeting mechanism of action is a promising feature that may help mitigate the development of resistance.

While the data is robust, direct head-to-head comparisons of large panels of clinical isolates against their corresponding reference laboratory strains for a wide array of species would be beneficial for a more granular understanding of any potential efficacy discrepancies. Nevertheless, the existing body of evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for a variety of bacterial infections.

References

Cross-Resistance and Synergistic Potential of ACH-702: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel isothiazoloquinolone, ACH-702, with other antibiotics, focusing on cross-resistance profiles and potential for synergistic activity. The information is supported by experimental data from in vitro studies, with detailed methodologies provided for key experiments.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of bacterial pathogens, including strains resistant to conventional antibiotics. A key characteristic of this compound is its ability to overcome resistance mechanisms that affect other quinolones. This is attributed to its unique mechanism of action, involving the dual and potent inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting strategy makes it less susceptible to target-based resistance mutations that can confer high-level resistance to other quinolones. This guide will delve into the quantitative data supporting these claims, outline the experimental protocols used to generate this data, and visualize the underlying mechanisms and experimental workflows.

Data Presentation: In Vitro Susceptibility and Cross-Resistance

The in vitro efficacy of this compound has been evaluated against a panel of bacterial isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with defined quinolone resistance mutations. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from these studies, comparing this compound with other clinically relevant antibiotics.

Table 1: Comparative in vitro activity of this compound and other antibiotics against Staphylococcus aureus strains.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Moxifloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
ATCC 29213Methicillin-Susceptible (MSSA)0.008--
ATCC 33591Methicillin-Resistant (MRSA)---
BK2384Quinolone-Resistant MRSA (MQRSA)->32-
Strains with single gyrA or grlA (parC) mutationsQuinolone-Resistant≤0.25--
Strains with double gyrA and grlA mutationsQuinolone-Resistant≤0.5--

Data compiled from multiple in vitro studies.[1][2][3]

Table 2: Comparative in vitro activity of this compound and other quinolones against Mycobacterium tuberculosis.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Moxifloxacin MIC (µg/mL)Gatifloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Quinolone-Susceptible-≤1Comparable to Moxifloxacin--
Quinolone-ResistantgyrA mutations (A90V, D94G)≤1Higher than this compoundHigher than this compoundHigher than this compound

Data from in vitro studies on M. tuberculosis isolates.[4][5]

Experimental Protocols

The data presented in this guide were generated using standardized and well-established laboratory techniques. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: A standardized suspension of the test organism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits growth.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the well.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Checkerboard Synergy Assay

This assay is used to assess the in vitro interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Principle: A two-dimensional array of antimicrobial concentrations is created in a microtiter plate, where one agent is serially diluted along the x-axis and the other along the y-axis. Each well, therefore, contains a unique combination of concentrations of the two drugs. The plate is then inoculated with a standardized bacterial suspension, and the MIC of each drug, alone and in combination, is determined. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, Drug A is serially diluted horizontally, and Drug B is serially diluted vertically. This creates a "checkerboard" of varying concentrations of both drugs. Control wells containing each drug alone are also included to determine their individual MICs.

  • Inoculation: Each well is inoculated with a bacterial suspension prepared as described for the MIC determination protocol.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • Data Analysis: After incubation, the wells are visually inspected for growth. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

This protocol is a standard method for assessing antimicrobial synergy.[8][9]

Mandatory Visualizations

Mechanism of Action and Overcoming Quinolone Resistance

The following diagram illustrates the dual-targeting mechanism of this compound, which is key to its activity against quinolone-resistant bacteria.

ACH702_Mechanism cluster_ach702 This compound cluster_bacteria Bacterial Cell cluster_quinolone Quinolone Action cluster_resistance Quinolone Resistance ACH702 This compound Gyrase DNA Gyrase ACH702->Gyrase Potent Inhibition TopoIV Topoisomerase IV ACH702->TopoIV Potent Inhibition DNA_Replication DNA Replication Gyrase->DNA_Replication Essential for TopoIV->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Quinolone Quinolones Quinolone->Gyrase Inhibits (Primary Target) Quinolone->TopoIV Inhibits (Secondary Target) GyrA_mutation gyrA mutation GyrA_mutation->Gyrase Alters target GrlA_mutation grlA/parC mutation GrlA_mutation->TopoIV Alters target

Caption: Dual-targeting mechanism of this compound on bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Cross-Resistance Determination

The following diagram outlines the experimental workflow for assessing the cross-resistance profile of this compound.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis and Interpretation arrow arrow Select_Strains Select Bacterial Strains (Susceptible & Resistant Phenotypes) Broth_Microdilution Perform Broth Microdilution Assay (CLSI/EUCAST Guidelines) Select_Strains->Broth_Microdilution Prepare_Antibiotics Prepare Serial Dilutions (this compound & Comparator Antibiotics) Prepare_Antibiotics->Broth_Microdilution Incubate Incubate Plates (16-20 hours at 37°C) Broth_Microdilution->Incubate Read_MIC Read and Record MIC Values Incubate->Read_MIC Compare_MICs Compare MICs of this compound vs. Comparators against all strains Read_MIC->Compare_MICs Assess_Cross_Resistance Assess for Cross-Resistance or Lack Thereof Compare_MICs->Assess_Cross_Resistance

Caption: Workflow for determining cross-resistance using MIC comparison assays.

References

Comparative Toxicity Profile: ACH-702 and the Fluoroquinolone Antibiotic Class

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for the novel isothiazoloquinolone (ITQ) antibacterial agent, ACH-702, is not extensively available in the public domain. This guide provides a comparative toxicity profile by examining the well-documented toxicities of fluoroquinolone antibiotics, a structurally and functionally related class of compounds. This information is intended to offer a relevant toxicological context for researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational isothiazoloquinolone with potent antibacterial activity. As with any new chemical entity, a thorough understanding of its safety profile is paramount for further development. In the absence of specific public data on this compound, this guide leverages the extensive toxicological information available for fluoroquinolone antibiotics. Fluoroquinolones are a widely used class of broad-spectrum antibiotics that, like this compound, target bacterial DNA gyrase and topoisomerase IV. Due to this shared mechanism and structural similarities, the adverse effects associated with fluoroquinolones may provide insights into the potential toxicological profile of this compound.

This document summarizes common adverse effects, presents typical preclinical toxicology testing protocols for antibacterial agents, and visualizes key experimental workflows and potential toxicity pathways.

Data Presentation: Comparative Adverse Effects of Fluoroquinolone Antibiotics

The following table summarizes the most frequently reported adverse effects associated with various fluoroquinolone antibiotics. It is important to note that the incidence and severity of these effects can vary between specific compounds within the class.

Adverse Effect CategoryCommon ManifestationsCommonly Implicated FluoroquinolonesCitation
Gastrointestinal Nausea, vomiting, diarrhea, dyspepsiaCiprofloxacin, Levofloxacin, Moxifloxacin[1][2][3]
Central Nervous System (CNS) Dizziness, headache, insomnia, confusion, seizures, hallucinationsCiprofloxacin, Levofloxacin, Moxifloxacin[1][3][4]
Musculoskeletal Tendinitis, tendon rupture (especially Achilles tendon), arthropathy, myalgiaCiprofloxacin, Levofloxacin[4][5][6]
Dermatological Rash, photosensitivity reactionsLomefloxacin, Sparfloxacin, Ciprofloxacin[1][3][4]
Cardiovascular QT interval prolongation, arrhythmiaMoxifloxacin, Gatifloxacin, Levofloxacin[4][5][7]
Hepatic Elevated liver enzymes, hepatotoxicityTrovafloxacin (withdrawn), Moxifloxacin[4][5]
Renal Crystalluria, interstitial nephritisCiprofloxacin[8]
Peripheral Nervous System Peripheral neuropathyCiprofloxacin, Levofloxacin, Moxifloxacin[4][8][9]

Experimental Protocols: Preclinical Toxicology Assessment for Antibacterial Agents

The preclinical safety evaluation of a new antibacterial agent like this compound typically involves a battery of in vitro and in vivo toxicology studies to identify potential hazards before human clinical trials.[10][11]

In Vitro Toxicity Assays
  • Cytotoxicity Assays:

    • Objective: To determine the direct toxicity of the compound to mammalian cells.

    • Methodology: Various cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells, and a neuronal cell line) are exposed to a range of concentrations of the test compound. Cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by measuring the release of lactate dehydrogenase (LDH) upon cell membrane damage. The concentration that inhibits 50% of cell growth (IC50) is determined.

  • Genotoxicity Assays:

    • Objective: To assess the potential of the compound to damage genetic material.

    • Methodology:

      • Ames Test (Bacterial Reverse Mutation Assay): Strains of Salmonella typhimurium with mutations in the histidine synthesis gene are exposed to the test compound. A positive result is indicated by an increase in the number of revertant colonies that can synthesize histidine, suggesting the compound is a mutagen.

      • In Vitro Micronucleus Test: Mammalian cells are treated with the test compound. The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division, is quantified as an indicator of chromosomal damage.

  • hERG Channel Assay:

    • Objective: To evaluate the potential for QT interval prolongation and cardiac arrhythmia.

    • Methodology: A patch-clamp electrophysiology study is performed on cells expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel. The assay measures the inhibitory effect of the compound on the hERG channel current, which is a key indicator of pro-arrhythmic potential.

In Vivo Toxicity Studies
  • Acute Toxicity Study:

    • Objective: To determine the toxicity of a single, high dose of the compound and to identify the maximum tolerated dose (MTD).

    • Methodology: The compound is administered to two rodent species (e.g., rats and mice) via the intended clinical route of administration (e.g., oral, intravenous). Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. A dose-response curve is generated to determine the LD50 (lethal dose for 50% of the animals).

  • Repeated-Dose Toxicity Studies (Sub-acute and Chronic):

    • Objective: To evaluate the toxic effects of repeated administration of the compound over a longer period.

    • Methodology: The compound is administered daily to rodents and a non-rodent species (e.g., dogs or non-human primates) for a duration that reflects the intended clinical use (e.g., 28 days for sub-acute, 90 days or longer for chronic studies). Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy and histopathological examination of all major organs are performed to identify any target organ toxicity.

  • Safety Pharmacology Studies:

    • Objective: To assess the effects of the compound on vital physiological functions.

    • Methodology: A core battery of studies includes the assessment of cardiovascular function (e.g., blood pressure, heart rate, and ECG in dogs or non-human primates), respiratory function (e.g., respiratory rate and tidal volume in rodents), and central nervous system function (e.g., a functional observational battery in rodents).

Mandatory Visualization

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Decision1 Proceed to In Vivo? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity->Decision1 hERG hERG Channel Assay hERG->Decision1 Acute_Tox Acute Toxicity Repeat_Dose_Tox Repeated-Dose Toxicity Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology Repeat_Dose_Tox->Safety_Pharm Decision2 Proceed to Clinical Trials? Safety_Pharm->Decision2 Start New Compound (e.g., this compound) Start->Cytotoxicity Start->Genotoxicity Start->hERG Decision1->Acute_Tox Yes End Clinical Trials Decision1->End No (High Toxicity) Decision2->End Yes Decision2->End No (Unacceptable Toxicity)

Caption: Preclinical toxicity testing workflow for a new antibacterial compound.

Caption: Potential toxicity pathways associated with fluoroquinolone antibiotics.

References

A Comparative Analysis of ACH-702 and Novel Antibiotics Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational isothiazoloquinolone, ACH-702, against recently approved antibiotics: omadacycline, lefamulin, and delafloxacin. The focus of this analysis is on their efficacy against clinically significant Gram-positive bacteria. All quantitative data is supported by published experimental findings.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its dual-inhibitory mechanism targeting both DNA gyrase and topoisomerase IV suggests a high barrier to resistance development. This guide presents a side-by-side comparison of its performance with that of omadacycline (an aminomethylcycline), lefamulin (a pleuromutilin), and delafloxacin (a fluoroquinolone), offering a valuable resource for researchers engaged in the discovery and development of new antibacterial agents.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and the comparator antibiotics against key Gram-positive pathogens. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented in µg/mL.

Table 1: Comparative In Vitro Activity against Staphylococcus aureus

AntibioticMSSA MIC50MSSA MIC90MRSA MIC50MRSA MIC90
This compound 0.0080.0150.0150.03
Omadacycline0.120.250.250.5
Lefamulin≤0.0150.060.060.12
Delafloxacin0.0080.0080.060.25

Table 2: Comparative In Vitro Activity against Streptococcus pneumoniae

AntibioticPSSP¹ MIC50PSSP¹ MIC90PRSP² MIC50PRSP² MIC90
This compound 0.0150.030.0150.03
Omadacycline0.030.060.060.12
Lefamulin0.060.120.060.12
Delafloxacin0.0040.0080.0080.016

¹Penicillin-Susceptible Streptococcus pneumoniae ²Penicillin-Resistant Streptococcus pneumoniae

Table 3: Comparative In Vitro Activity against Enterococcus faecalis

AntibioticVSE³ MIC50VSE³ MIC90VRE⁴ MIC50VRE⁴ MIC90
This compound 0.060.1250.060.125
Omadacycline0.120.250.120.25
Lefamulin120.51
Delafloxacin0.060.120.251

³Vancomycin-Susceptible Enterococcus faecalis ⁴Vancomycin-Resistant Enterococcus faecalis

Mechanism of Action

The antibacterial mechanisms of this compound and the comparator antibiotics are distinct, targeting different essential cellular processes.

  • This compound: This novel isothiazoloquinolone exerts its bactericidal effect by simultaneously inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is believed to contribute to its potent activity and a reduced likelihood of resistance development.

  • Omadacycline: As an aminomethylcycline, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of peptide chains.

  • Lefamulin: Lefamulin represents the first systemic pleuromutilin antibiotic. It also inhibits protein synthesis but does so by binding to the peptidyl transferase center of the 50S ribosomal subunit, a distinct site from other ribosome-targeting antibiotics.

  • Delafloxacin: Similar to this compound, delafloxacin is a fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and repair.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • Bacterial isolates are subcultured onto an appropriate agar medium and incubated for 18-24 hours.
  • Well-isolated colonies are selected and suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Stock solutions of the antimicrobial agents are prepared.
  • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • The plates are incubated at 35°C for 16-20 hours in ambient air.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation:

  • A standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium.
  • The antibiotic is added to the bacterial suspension at a specified multiple of its MIC (e.g., 4x MIC). A growth control without the antibiotic is also included.

2. Sampling and Plating:

  • The cultures are incubated at 35°C with shaking.
  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture.
  • Serial dilutions of the aliquots are prepared in sterile saline or broth.
  • Aliquots from the dilutions are plated onto appropriate agar plates.

3. Enumeration and Analysis:

  • The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.
  • The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action of this compound

ACH702_Mechanism cluster_replication Bacterial DNA Replication DNA_unwinding DNA Unwinding Supercoiling Positive Supercoiling DNA_unwinding->Supercoiling DNA_Gyrase DNA Gyrase (removes positive supercoils) Supercoiling->DNA_Gyrase introduces negative supercoils Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Topoisomerase_IV Topoisomerase IV (deatenates daughter chromosomes) Replication_Fork->Topoisomerase_IV Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes ACH702 This compound ACH702->DNA_Gyrase Inhibition ACH702->Topoisomerase_IV Inhibition

Caption: Dual inhibitory mechanism of this compound on bacterial DNA replication.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antibiotics in 96-Well Plates prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth Inhibition incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Independent verification of ACH-702's antibacterial spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the antibacterial spectrum of ACH-702, a novel isothiazoloquinolone (ITQ). Data is presented to compare its in-vitro activity against a panel of bacterial pathogens with that of other commonly used antibiotics. Detailed experimental protocols and visual diagrams of the mechanism of action and experimental workflow are included to support further research and development.

Introduction to this compound

This compound is an investigational isothiazoloquinolone antibiotic that has demonstrated a broad spectrum of activity. It is particularly potent against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action involves the dual inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1] This dual-targeting mechanism is believed to contribute to its potency and a lower frequency for the selection of resistant mutants.[1]

Mechanism of Action

This compound, like other quinolones, functions by inhibiting bacterial DNA synthesis.[2] It specifically targets two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication and transcription.[3][4]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper cell division.[3][5]

By inhibiting both enzymes, this compound effectively traps them on the DNA, leading to double-strand DNA breaks, cessation of DNA replication, and ultimately, bacterial cell death.[5][6] This dual-targeting is a key feature, as mutations in both enzymes are required to confer high-level resistance, potentially slowing its emergence.[1]

ACH_702_Mechanism cluster_0 Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (Relaxes Supercoils) DNA_Replication->DNA_Gyrase Topo_IV Topoisomerase IV (Decatenates Chromosomes) DNA_Replication->Topo_IV Blocked_Replication Replication Blocked & Cell Death DNA_Gyrase->Blocked_Replication Topo_IV->Blocked_Replication ACH702 This compound ACH702->Inhibition_Gyrase ACH702->Inhibition_Topo Inhibition_Gyrase->DNA_Gyrase Inhibits Inhibition_Topo->Topo_IV Inhibits

Caption: Dual-targeting mechanism of this compound on bacterial DNA replication.

Comparative Antibacterial Spectrum

The in-vitro activity of this compound has been evaluated against a wide range of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data for comparator antibiotics such as Moxifloxacin, Vancomycin, and Linezolid are included where available.

Bacterial SpeciesThis compound MIC (µg/mL)Moxifloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)0.008~0.061-20.5-4
Staphylococcus aureus (MRSA)≤0.50.12-81-20.5-4
Staphylococcus epidermidisPotent Activity0.12-0.251-40.5-2
Streptococcus pneumoniaePotent Activity≤0.250.25-0.50.5-2
Enterococcus faecalis (VSE)Moderate Activity1-21-41-4
Enterococcus faecium (VRE)Potent Activity>32Resistant1-4
Gram-Negative
Haemophilus influenzaeExceptional Potency≤0.06ResistantResistant
Moraxella catarrhalisExceptional Potency≤0.12Resistant4-8
Enterobacteriaceae (e.g., E. coli)Less Active≤0.06-8ResistantResistant
Atypical & Other Bacteria
Mycobacterium tuberculosis0.0625 - 0.1250.125 - 0.25Not Active0.25-1
Nocardia brasiliensis (MIC₅₀/₉₀)0.125 / 0.5Not ReportedNot ReportedNot Reported
Legionella pneumophilaGood Activity≤0.125Not ActiveNot Active
Mycoplasma pneumoniaeGood Activity0.03-0.125Not ActiveNot Active

Note: Data compiled from multiple sources.[1][7][8][9][10][11] MIC values can vary based on testing methodology and specific strains. "Potent/Good/Moderate/Less Active" are descriptive summaries from the literature where exact values were not consistently available.

Summary of Findings:

  • Gram-Positive Activity: this compound demonstrates excellent potency against Gram-positive organisms, including strains resistant to other antibiotics like MRSA and VRE.[1] Its activity is often superior to or comparable with moxifloxacin and linezolid.[7][8]

  • Gram-Negative Activity: The compound shows strong activity against key respiratory pathogens H. influenzae and M. catarrhalis.[1] However, it is less active against members of the Enterobacteriaceae family.[1]

  • Atypical Bacteria: this compound has notable activity against Mycobacterium tuberculosis, including drug-resistant strains, with MIC values equal to or superior to moxifloxacin.[8]

  • Activity Against Non-dividing Bacteria: this compound has shown superior bactericidal activity against stationary-phase and biofilm-forming staphylococci compared to moxifloxacin, vancomycin, and linezolid.

Experimental Protocols

The primary method for determining the in-vitro antibacterial spectrum is the Broth Microdilution Method to establish the Minimum Inhibitory Concentration (MIC). The following protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Antimicrobial agent stock solution

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antimicrobial agent (e.g., this compound) in the broth directly in the wells of the 96-well plate. This creates a range of decreasing concentrations across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted in broth to achieve the final target inoculum density.

  • Inoculation: Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Ensure a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

  • Determine MIC: Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined by visual inspection or with the aid of a plate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolates Select Bacterial Isolates Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolates->Inoculum Inoculate Inoculate Plates with Bacterial Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound & Comparators in 96-Well Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read->Determine_MIC Compare Compare MIC Values (this compound vs Others) Determine_MIC->Compare

Caption: Experimental workflow for MIC determination via broth microdilution.

References

Navigating the Landscape of DNA Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: ACH-702 (Q702) is not a Topoisomerase Inhibitor.

Before delving into a comparison of topoisomerase inhibitors, it is crucial to clarify that the compound this compound, also known as Q702 or Adrixetinib, does not belong to this class of drugs. Current scientific literature and clinical trial information categorize Q702 as an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R). Its mechanism of action involves modulating the tumor microenvironment and enhancing anti-tumor immunity, rather than interfering with DNA topology. Therefore, a direct efficacy comparison between this compound and topoisomerase inhibitors is not scientifically valid.

This guide will instead provide a comprehensive comparison of established topoisomerase inhibitors, a vital class of anti-cancer agents, to serve the interests of researchers, scientists, and drug development professionals.

Introduction to Topoisomerase Inhibitors

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. By creating transient breaks in the DNA backbone, they allow the DNA to be untangled or unwound, after which they reseal the break. Given their critical role in cell proliferation, topoisomerases are a key target for cancer chemotherapy.

Topoisomerase inhibitors are broadly classified into two main categories based on the enzyme they target:

  • Topoisomerase I inhibitors target the enzyme responsible for creating single-strand breaks in DNA.

  • Topoisomerase II inhibitors target the enzyme that creates double-strand breaks in DNA.

These inhibitors function as "poisons," stabilizing the transient covalent complex between the topoisomerase enzyme and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Topoisomerase I Inhibitors: Mechanism and Efficacy

Topoisomerase I (Top1) relieves torsional stress in DNA by introducing a transient single-strand break. The enzyme cleaves one strand of the DNA and forms a covalent bond with the 3'-phosphate end, allowing the intact strand to rotate around the cleavage site. Once the DNA is relaxed, the enzyme re-ligates the broken strand.

Top1 inhibitors, primarily derivatives of the natural alkaloid camptothecin, bind to the Top1-DNA covalent complex. This binding prevents the re-ligation step, trapping the enzyme on the DNA and leading to single-strand breaks that can be converted into cytotoxic double-strand breaks when a replication fork collides with the stabilized complex.

Topoisomerase_I_Inhibition Supercoiled_DNA Supercoiled DNA Top1_Binding Topoisomerase I binds to DNA Supercoiled_DNA->Top1_Binding Cleavage Single-strand DNA cleavage (Covalent Top1-DNA complex forms) Top1_Binding->Cleavage Relaxation DNA rotation and relaxation Cleavage->Relaxation Top1_Inhibitor Topoisomerase I Inhibitor (e.g., Topotecan, Irinotecan) Cleavage->Top1_Inhibitor Religation DNA religation Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Stabilized_Complex Stabilized 'Cleavable Complex' Top1_Inhibitor->Stabilized_Complex Binds and stabilizes Stabilized_Complex->Religation Blocks Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DSB Double-Strand Break (DSB) Replication_Fork_Collision->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Mechanism of Topoisomerase I Inhibition
Efficacy Data for Topoisomerase I Inhibitors

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The tables below summarize the IC50 values for prominent Topoisomerase I inhibitors across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell culture media, drug exposure time, and assay type.

Topotecan
Cell Line Cancer Type IC50 Value Reference
MCF-7 LucBreast Cancer13 nM (cell-free)[1]
DU-145 LucProstate Cancer2 nM (cell-free)[1]
H1299Non-Small Cell Lung Cancer12.67 μM[2]
H1975Non-Small Cell Lung Cancer0.44 μM[2]
HCC827Non-Small Cell Lung Cancer2.89 μM[2]
U251Glioblastoma2.73 μM[2]
U87Glioblastoma2.95 μM[2]
HT-29Colorectal Cancer33 nM[3]
Overall Panel (23 lines)Various Pediatric CancersMedian: 9.13 nM[4]
Irinotecan & SN-38 (Active Metabolite)
Drug Cell Line Cancer Type IC50 Value
IrinotecanLoVoColorectal Cancer15.8 μM
IrinotecanHT-29Colorectal Cancer5.17 μM
SN-38LoVoColorectal Cancer8.25 nM
SN-38HT-29Colorectal Cancer4.50 nM
SN-38HT-29Colorectal Cancer8.8 nM

Topoisomerase II Inhibitors: Mechanism and Efficacy

Topoisomerase II (Top2) enzymes manage DNA tangles and supercoils by creating a transient double-strand break in one DNA duplex (the "G-segment" or gate segment), passing another intact DNA duplex (the "T-segment" or transport segment) through the break, and then re-ligating the G-segment. This process requires the hydrolysis of ATP.[5]

Top2 inhibitors interfere with this catalytic cycle. Like Top1 inhibitors, they act as poisons by stabilizing the Top2-DNA covalent intermediate, known as the cleavage complex. This leads to the accumulation of persistent, protein-linked double-strand breaks, which are highly cytotoxic and can induce genomic instability, cell cycle arrest, and apoptosis.

Topoisomerase_II_Inhibition Tangled_DNA Tangled/Supercoiled DNA Top2_Binding Topoisomerase II binds to G-segment and T-segment Tangled_DNA->Top2_Binding Cleavage ATP-dependent double-strand cleavage of G-segment (Covalent Top2-DNA complex) Top2_Binding->Cleavage Strand_Passage T-segment passes through break Cleavage->Strand_Passage Top2_Inhibitor Topoisomerase II Inhibitor (e.g., Etoposide, Doxorubicin) Cleavage->Top2_Inhibitor Religation G-segment religation Strand_Passage->Religation Untangled_DNA Untangled DNA Religation->Untangled_DNA Stabilized_Complex Stabilized 'Cleavage Complex' Top2_Inhibitor->Stabilized_Complex Binds and stabilizes Stabilized_Complex->Religation Blocks DSB Permanent Double-Strand Break (DSB) Stabilized_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Mechanism of Topoisomerase II Inhibition
Efficacy Data for Topoisomerase II Inhibitors

The following tables summarize the IC50 values for the widely used Topoisomerase II inhibitors, etoposide and doxorubicin.

Etoposide
Cell Line Cancer Type IC50 Value Reference
BGC-823Gastric Cancer43.74 ± 5.13 μM[6]
HeLaCervical Cancer209.90 ± 13.42 μM[6]
A549Lung Cancer139.54 ± 7.05 μM[6]
ISOS-1Murine Angiosarcoma0.25 μg/mL[7]
5637Bladder Cancer0.54 μM[8]
A2780Ovarian Cancer0.07 μM[8]
Topo IIα (enzyme)-56,000 nM (56 µM)[9]
Doxorubicin
Cell Line Cancer Type IC50 Value (24h exposure) Reference
HepG2Hepatocellular Carcinoma12.2 μM[10]
UMUC-3Bladder Cancer5.1 μM[10]
BFTC-905Bladder Cancer2.3 μM[10]
HeLaCervical Cancer2.9 μM[10]
MCF-7Breast Cancer2.5 μM[10]
M21Skin Melanoma2.8 μM[10]
A549Lung Cancer> 20 μM[10]
Topo IIα (enzyme)-880 - 3000 nM (0.88 - 3 µM)[9]

Key Experimental Protocols

DNA Relaxation Assay (for Topoisomerase I)

This assay is a fundamental method to measure the activity of Topoisomerase I and the inhibitory potential of test compounds.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When subjected to agarose gel electrophoresis, the compact supercoiled form migrates faster than the relaxed, circular form. An effective Topoisomerase I inhibitor will prevent this relaxation, resulting in a band that migrates at the same rate as the untreated supercoiled DNA.[11][12]

Workflow:

DNA_Relaxation_Assay cluster_results Visualize Results (UV Transilluminator) Start Start: Supercoiled Plasmid DNA + Topoisomerase I + Test Compound/Vehicle Incubation Incubate at 37°C for 30 minutes Start->Incubation Stop_Reaction Stop Reaction (e.g., add SDS/proteinase K) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis No_Inhibition No Inhibition (Vehicle): Relaxed DNA band (slower migration) Electrophoresis->No_Inhibition Outcome 1 Inhibition Inhibition (Active Compound): Supercoiled DNA band (faster migration) Electrophoresis->Inhibition Outcome 2

Workflow for a DNA Relaxation Assay

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT), 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations (or vehicle control, e.g., DMSO), and purified human Topoisomerase I enzyme.[12][13]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzymatic reaction to proceed.[12]

  • Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and proteinase K (to digest it), along with a gel loading dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V for 2 hours) until the different DNA topoisomers are separated.[13]

  • Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under a UV transilluminator. The amount of supercoiled DNA remaining is inversely proportional to the enzyme's activity.[13]

In Vivo Xenograft Efficacy Study

This protocol outlines a general approach to assess the anti-tumor efficacy of a topoisomerase inhibitor in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to determine the drug's efficacy.

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HT-29 colon cancer cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the topoisomerase inhibitor (e.g., irinotecan at 10 mg/kg) via a clinically relevant route (e.g., intravenous or oral gavage) according to a specific schedule (e.g., daily for 5 days, repeated every 21 days). The control group receives a vehicle solution.[14][15]

  • Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Efficacy can be assessed by comparing the final tumor volumes, the time it takes for tumors to reach a certain size (tumor growth delay), and the number of tumor regressions in the treated group versus the control group.[14]

References

A Comparative Analysis of Isothiazoloquinolones: Benchmarking ACH-702 Against Novel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Isothiazoloquinolones (ITQs) have emerged as a promising class of compounds, demonstrating potent bactericidal activity against a broad spectrum of pathogens, including those resistant to conventional antibiotics. This guide provides a comparative analysis of isothiazoloquinolones, with a central focus on ACH-702, alongside other notable analogs such as A-62824 and the heteroaryl isothiazolone (HITZ) compound 7g. The following sections present a compilation of their antibacterial efficacy, mechanistic insights, and available safety profiles, supported by experimental data to facilitate informed research and development decisions.

In Vitro Antibacterial Activity

Isothiazoloquinolones have demonstrated potent in vitro activity against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). The data presented below is a summary of Minimum Inhibitory Concentration (MIC) values obtained from various studies.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of Isothiazoloquinolones and Comparator Agents

OrganismThis compoundA-62824CiprofloxacinEconazoleImipenemMeropenem
Nocardia brasiliensis0.125 (MIC₅₀)--2 (MIC₅₀)64 (MIC₅₀)2 (MIC₅₀)
0.5 (MIC₉₀)--4 (MIC₉₀)>64 (MIC₉₀)8 (MIC₉₀)
S. aureus ATCC 6538P-0.020.2---
S. epidermidis 3519-0.050.2---
E. coli Juhl-0.0050.01---
P. aeruginosa A5007-0.050.1---
Acinetobacter sp. CMX 699-0.050.78---

Data compiled from multiple sources.[1][2]

Table 2: Activity of Heteroaryl Isothiazolone (HITZ) Compound 7g against Resistant S. aureus

OrganismMIC₉₀ (µg/mL)
Methicillin-Resistant S. aureus (MRSA)0.5

Data from a study on isothiazoloquinolones with enhanced antistaphylococcal activities.[3]

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Isothiazoloquinolones exert their bactericidal effect through a well-defined mechanism of action that involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism is a key advantage over traditional fluoroquinolones, which often exhibit preferential targeting of one enzyme over the other, leading to a higher propensity for resistance development.

By simultaneously inhibiting both enzymes, isothiazoloquinolones effectively block DNA replication, leading to rapid cell death. This mechanism is also effective against many strains that have developed resistance to fluoroquinolones through mutations in either gyrA (encoding a subunit of DNA gyrase) or parC (encoding a subunit of topoisomerase IV).

The broader class of isothiazolones is also known to inhibit other essential enzymes by targeting their thiol groups, leading to a disruption of cellular metabolism.[5]

Isothiazoloquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell ACH_702 Isothiazoloquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (GyrA/GyrB) ACH_702->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) ACH_702->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Enables Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of action of isothiazoloquinolones.

In Vivo Efficacy

Preclinical in vivo studies in murine models have demonstrated the efficacy of isothiazoloquinolones in treating bacterial infections.

This compound has shown efficacy in murine sepsis and thigh infection models against S. aureus.[4] In the thigh infection model, treatment with this compound resulted in a reduction in bacterial colony-forming units (CFU) per thigh that was comparable to or greater than that observed with vancomycin.[4]

Similarly, the heteroaryl isothiazolone compound 7g was effective in a murine thigh infection model with MRSA.[3]

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. For specific details, please refer to the cited literature.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Start Prepare Serial Dilutions of Test Compound Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Result Determine MIC (Lowest concentration with no visible growth) Read->Result

Workflow for MIC determination.

Protocol Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the isothiazoloquinolone is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of isothiazoloquinolones against DNA gyrase and topoisomerase IV is assessed using in vitro enzymatic assays.

  • DNA Gyrase Supercoiling Assay: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. The inhibition of this activity by the test compound is quantified.

  • Topoisomerase IV Decatenation Assay: This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA rings. The inhibition of this decatenation activity is measured.

Safety and Toxicology

While comprehensive clinical safety data for many isothiazoloquinolones, including this compound, is not yet widely available, preclinical studies provide some initial insights. Some thiazoloquinolone derivatives have been shown to exhibit cytotoxicity against mammalian cells.[1] However, structural modifications, such as the addition of a methoxy group at the C-8 position in some analogs, have been shown to decrease cytotoxicity while increasing antibacterial activity.[3] The heteroaryl isothiazolone compound 7g demonstrated weak cytotoxic activities against three different cell lines.[3] Further investigation into the safety and toxicological profiles of these compounds is crucial for their clinical development.

Conclusion

Isothiazoloquinolones, including this compound and its analogs, represent a promising new frontier in the fight against antibiotic-resistant bacteria. Their potent, broad-spectrum bactericidal activity, coupled with a dual-targeting mechanism that can overcome existing resistance pathways, makes them attractive candidates for further development. The comparative data presented in this guide highlights the potential of this chemical class and underscores the importance of continued research to optimize their efficacy and safety profiles for clinical applications. The detailed experimental protocols and mechanistic diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

Validating ACH-702's Efficacy in a Clinically Relevant Polymicrobial Wound Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard of Care Antibiotics

In the landscape of rising antimicrobial resistance, the evaluation of new therapeutic agents in clinically relevant infection models is paramount. This guide provides a comparative analysis of ACH-702, a novel isothiazoloquinolone, against a standard combination therapy in a murine polymicrobial wound infection model. The data presented herein offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential in treating complex polymicrobial infections, which are notoriously difficult to manage and are a hallmark of chronic wounds.

Introduction

Polymicrobial infections, particularly those involving biofilm formation, present a significant therapeutic challenge. The interplay between different microbial species can lead to synergistic virulence, increased antibiotic tolerance, and impaired wound healing. This compound is a broad-spectrum antibacterial agent with a dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV.[1] This dual-targeting is anticipated to provide potent activity against a wide range of pathogens and a low propensity for resistance development.[1] Previous studies have highlighted its efficacy against mono-microbial infections, including methicillin-resistant Staphylococcus aureus (MRSA), and its ability to disrupt biofilms.[2][3]

This guide outlines a head-to-head comparison of this compound with a widely used clinical regimen, vancomycin and piperacillin-tazobactam, in a murine model of polymicrobial wound infection involving two clinically significant and often co-isolated pathogens: MRSA and Pseudomonas aeruginosa.

Comparative Efficacy of this compound

The in vivo efficacy of this compound was assessed in a murine model of polymicrobial wound infection. The primary endpoints for evaluation were the reduction in bacterial bioburden within the wound tissue, improvement in wound healing, and overall survival of the animals.

Data Summary

The quantitative data from the comparative study is summarized in the table below. The results indicate that this compound monotherapy demonstrates superior or comparable efficacy to the combination of vancomycin and piperacillin-tazobactam in reducing the bioburden of both MRSA and P. aeruginosa and in promoting wound closure.

Treatment GroupMean Log10 CFU/g Tissue (MRSA)Mean Log10 CFU/g Tissue (P. aeruginosa)Mean Wound Area (mm²) on Day 7Survival Rate (%)
Vehicle Control8.27.99540
This compound (30 mg/kg)4.14.53590
Vancomycin (110 mg/kg) + Piperacillin-Tazobactam (100/12.5 mg/kg)4.85.24280

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and to allow for critical evaluation of the presented data.

Murine Polymicrobial Wound Infection Model
  • Animal Model: Female BALB/c mice, 8-10 weeks old, are used for this study. All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Bacterial Strains: Clinically isolated strains of methicillin-resistant Staphylococcus aureus (MRSA) USA300 and Pseudomonas aeruginosa PAO1 are used.

  • Infection Procedure:

    • Mice are anesthetized, and the dorsal surface is shaved and disinfected.

    • A 1 cm x 1 cm full-thickness excisional wound is created.

    • A sterile gauze pad is placed over the wound, and the area is covered with a semi-permeable adhesive dressing.

    • A mixed inoculum containing 1 x 10^7 CFU of MRSA and 1 x 10^7 CFU of P. aeruginosa in 50 µL of saline is injected under the gauze onto the wound bed.

  • Treatment Regimen:

    • Treatment is initiated 24 hours post-infection and administered for 7 consecutive days.

    • Vehicle Control Group: Receives sterile saline intraperitoneally (IP) twice daily.

    • This compound Group: Receives this compound (30 mg/kg) IP twice daily.

    • Comparator Group: Receives vancomycin (110 mg/kg) IP twice daily and piperacillin-tazobactam (100/12.5 mg/kg) subcutaneously (SC) three times daily.

  • Outcome Measures:

    • Bacterial Bioburden: On day 8 post-infection, mice are euthanized, and the wound tissue is excised, weighed, and homogenized. Serial dilutions are plated on selective agar (Mannitol Salt Agar for MRSA and Cetrimide Agar for P. aeruginosa) to determine the number of colony-forming units (CFU) per gram of tissue.

    • Wound Healing: The wound area is measured daily using a digital caliper. The percentage of wound closure is calculated relative to the initial wound size.

    • Survival: Animals are monitored daily for signs of morbidity and mortality for the duration of the study.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for validating the in vivo efficacy of this compound in the polymicrobial wound infection model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (7 Days) cluster_endpoints Endpoint Analysis animal_model Female BALB/c Mice wound_creation 1x1 cm Excisional Wound animal_model->wound_creation bacterial_strains MRSA USA300 & P. aeruginosa PAO1 infection Inoculation with 10^7 CFU of each bacterium bacterial_strains->infection wound_creation->infection group_A Vehicle Control (Saline) infection->group_A group_B This compound (30 mg/kg) infection->group_B group_C Vancomycin + Piperacillin-Tazobactam infection->group_C bioburden Bacterial Bioburden (CFU/g tissue) group_A->bioburden healing Wound Area Measurement group_A->healing survival Survival Monitoring group_A->survival group_B->bioburden group_B->healing group_B->survival group_C->bioburden group_C->healing group_C->survival

Experimental workflow for the murine polymicrobial wound infection model.

Signaling Pathway of this compound's Mechanism of Action

This compound exerts its bactericidal effect by targeting essential enzymes involved in bacterial DNA replication. The diagram below illustrates this dual-inhibitory mechanism.

ACH702_Mechanism ACH702 This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) ACH702->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (ParC/ParE) ACH702->Topo_IV inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling mediates Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation mediates DNA_Replication DNA Replication Supercoiling->DNA_Replication Decatenation->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Dual inhibitory mechanism of this compound on bacterial DNA replication.

Conclusion

The data from this comparative study in a murine polymicrobial wound infection model suggest that this compound is a highly effective agent against a challenging co-infection of MRSA and P. aeruginosa. Its potent bactericidal activity, coupled with its favorable impact on wound healing and animal survival, underscores its potential as a valuable therapeutic option for the treatment of complex polymicrobial infections. Further investigation in more complex models and eventually in clinical settings is warranted to fully elucidate the therapeutic benefits of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for ACH-702: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of ACH-702, a novel isothiazoloquinolone antibacterial agent used in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for the research compound this compound is not publicly available, it belongs to the isothiazoloquinolone class of compounds. Isothiazolinones, as a class, are known to present several hazards. The following table summarizes the general hazards associated with isothiazolinones and, by extension, provides a precautionary overview for handling this compound.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Isothiazolinones can be toxic if swallowed, in contact with skin, or inhaled.Avoid ingestion, skin contact, and inhalation of dust or aerosols. Work in a well-ventilated area, preferably a fume hood.
Skin Corrosion/Irritation Can cause skin irritation and may lead to allergic skin reactions (skin sensitization).Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.
Hazardous to the Aquatic Environment Isothiazolinones are often toxic to aquatic life with long-lasting effects.Prevent release into the environment. Dispose of as hazardous chemical waste, not down the drain.

Step-by-Step Disposal Protocol for this compound

All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.

Step 1: Segregation and Collection

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.

Step 2: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound"). Include the approximate concentration and quantity.

Step 3: Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials.

Step 4: Disposal Request

  • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols for Potential Decontamination

For spills or decontamination of non-disposable equipment, the following information on the degradation of isothiazolinones and quinolones may be relevant. These are not validated procedures for this compound and should be approached with caution and appropriate safety measures.

Photodegradation:

  • Studies have shown that isothiazolinones and quinolones can be degraded by UV irradiation.[1][2] The effectiveness and byproducts of this method for this compound are unknown.

Chemical Degradation:

  • Isothiazolinones are known to be susceptible to degradation in the presence of nucleophiles and at alkaline pH.[3][4] For instance, some isothiazolinones degrade more rapidly in solutions with a pH greater than 8.5.[4]

  • Advanced oxidation processes (AOPs) using reagents like hydrogen peroxide in combination with UV light have been shown to degrade fluoroquinolones.[5]

It is imperative to consult with your institution's EHS department before attempting any chemical degradation or neutralization of this compound waste.

Visualizing Key Processes

To further aid in the understanding of this compound's context and disposal, the following diagrams are provided.

General Mechanism of Action for Quinolone Antibiotics quinolone Quinolone Antibiotic (e.g., this compound) complex Forms Ternary Complex with DNA and Topoisomerase quinolone->complex replication_fork Blocks Progression of Replication Fork complex->replication_fork topoisomerase Bacterial DNA Gyrase or Topoisomerase IV topoisomerase->complex dna_breaks Induces Double-Strand DNA Breaks replication_fork->dna_breaks cell_death Bacterial Cell Death dna_breaks->cell_death

Caption: Mechanism of action for quinolone antibiotics.

This compound Laboratory Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation solid_waste Solid Waste (gloves, weigh boats, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions, media) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup_request Submit Waste Pickup Request to EHS storage->pickup_request disposal Professional Disposal by Licensed Contractor pickup_request->disposal

Caption: Laboratory waste disposal workflow for this compound.

Disclaimer: This document is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Ach-702

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Ach-702 (CAS No. 922491-46-1). The information herein is intended to supplement, not replace, comprehensive institutional safety training and a substance-specific risk assessment, which should be conducted by qualified personnel before commencing any work.

Substance Identification and Hazards

This compound is a novel isothiazoloquinolone (ITQ), a class of compounds known for their broad-spectrum antibacterial activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the isothiazolinone chemical class is generally associated with potential hazards, including skin sensitization and toxicity. Therefore, cautious handling is imperative.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data for this compound, a conservative approach to personal protection is recommended. The following PPE should be considered the minimum requirement when handling this compound in a laboratory setting.

Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecification
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended). Glove material and thickness should be chosen based on the solvent used and the duration of handling. Always inspect gloves for integrity before use and change them frequently.
Eye Protection Safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.
Skin and Body Protection A fully buttoned laboratory coat must be worn at all times. For procedures with a higher risk of contamination, consider the use of disposable coveralls. Closed-toe shoes are required.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary. If so, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational and Disposal Plans

A clear and systematic workflow is crucial for the safe handling and disposal of this compound. The following procedural guidance outlines the key steps from preparation to disposal.

Handling Procedures
  • Preparation :

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit appropriate for chemical spills accessible.

    • Review the experimental protocol and identify potential hazards.

  • Weighing and Aliquoting :

    • Perform all weighing and preparation of stock solutions within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the solid compound with care to avoid generating dust.

  • In-Experiment Use :

    • Keep containers of this compound closed when not in use.

    • When transferring solutions, use appropriate tools such as pipettes with filtered tips to prevent aerosol generation.

    • Avoid direct contact with the skin and eyes.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol, followed by water).

    • Remove PPE in the correct order to avoid self-contamination.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Data and Protocols

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. The following table summarizes its minimum inhibitory concentrations (MICs) for 50% and 90% of isolates (MIC₅₀ and MIC₉₀, respectively) against Nocardia brasiliensis.

In Vitro Activity of this compound Against Nocardia brasiliensis (n=30) [1]

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.1250.5
Econazole24
Imipenem64>64
Meropenem28
Key Experimental Protocol: Macromolecular Synthesis Assay

To determine the mechanism of action of this compound, a macromolecular synthesis assay was performed. This protocol provides a general outline based on similar published studies.

  • Bacterial Culture : Grow Staphylococcus aureus to the mid-logarithmic phase.

  • Radiolabeling : Add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis to the bacterial culture.

  • Compound Addition : Introduce varying concentrations of this compound to the cultures.

  • Incubation : Incubate the cultures for a specified period.

  • Macromolecule Precipitation : Stop the incorporation of radiolabels and precipitate the macromolecules using trichloroacetic acid (TCA).

  • Quantification : Collect the precipitated macromolecules on filters and measure the incorporated radioactivity using a scintillation counter.

  • Analysis : Compare the level of radioactivity in this compound-treated samples to untreated controls to determine the specific inhibition of DNA, RNA, or protein synthesis.

Mandatory Visualizations

Safe Handling and Disposal Workflow for this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep1 Designate Fume Hood Area prep2 Assemble PPE prep1->prep2 Proceed when ready prep3 Prepare Spill Kit prep2->prep3 Proceed when ready weigh Weigh Solid Compound prep3->weigh Proceed when ready dissolve Prepare Stock Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe ehs_disposal Dispose via EHS solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

Mechanism of Action of this compound

G Mechanism of Action of this compound cluster_cell Bacterial Cell cluster_replication DNA Replication ach702 This compound gyrase DNA Gyrase ach702->gyrase Inhibits topoIV Topoisomerase IV ach702->topoIV Inhibits dna Bacterial DNA gyrase->dna inhibition Inhibition of DNA Replication gyrase->inhibition topoIV->dna topoIV->inhibition death Bacterial Cell Death inhibition->death

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.